Product packaging for 2-Tetradecylbenzenesulfonic acid(Cat. No.:CAS No. 788758-12-3)

2-Tetradecylbenzenesulfonic acid

Cat. No.: B12705931
CAS No.: 788758-12-3
M. Wt: 354.5 g/mol
InChI Key: UNYKBGSYYHWZCB-UHFFFAOYSA-N
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Description

2-Tetradecylbenzenesulfonic acid (CAS 788758-12-3) is a high-purity organic compound with the molecular formula C20H34O3S and a molecular weight of 354.55 g/mol . This chemical belongs to the class of linear alkylbenzene (LAB) sulfonic acids, which are recognized as key intermediates in the production of linear alkylbenzene sulfonate (LAS) surfactants . Its structure consists of a tetradecyl (C14) alkyl chain attached at the 2-position (ortho-) of a benzenesulfonic acid group, which dictates its specific surfactant properties and reactivity . The primary research applications of this compound are rooted in its role as a surfactant and chemical intermediate. Researchers utilize it in the synthesis of various salts and derivatives, such as sodium tetradecylbenzenesulfonate, for studies in colloid science, detergent formulation, and surface chemistry . Its mechanism of action as a surfactant involves reducing surface tension, forming micelles, and facilitating emulsification. Data on closely related LAB sulfonic acids indicate they are highly water-soluble and susceptible to both photo- and biodegradation, making them subjects of interest in environmental fate and toxicity studies . The available toxicological data for similar LAB sulfonic acids suggest low concern for acute oral mammalian toxicity, though comprehensive studies on this specific isomer are limited . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3S B12705931 2-Tetradecylbenzenesulfonic acid CAS No. 788758-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

788758-12-3

Molecular Formula

C20H34O3S

Molecular Weight

354.5 g/mol

IUPAC Name

2-tetradecylbenzenesulfonic acid

InChI

InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20(19)24(21,22)23/h14-15,17-18H,2-13,16H2,1H3,(H,21,22,23)

InChI Key

UNYKBGSYYHWZCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties, synthesis, and analysis of tetradecylbenzenesulfonic acid. This anionic surfactant is a member of the linear alkylbenzene sulfonates (LAS) class, which are widely utilized in various industrial applications. While the specific isomer, 2-tetradecylbenzenesulfonic acid, is designated, it is important to note that commercial preparations are often a mixture of isomers. This guide will focus on the properties of the linear tetradecyl isomer, specifying positional isomers where data is available.

Core Chemical and Physical Properties

Tetradecylbenzenesulfonic acid is an organosulfur compound characterized by a C14 alkyl chain (tetradecyl group) attached to a benzene ring, which is in turn substituted with a sulfonic acid group.[1][2] Its amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic sulfonate head, dictates its primary function as a surfactant.[2]

Quantitative Data Summary

The following tables summarize the key physical and computed properties of tetradecylbenzenesulfonic acid and its common sodium salt.

Table 1: Physical and Chemical Properties of Tetradecylbenzenesulfonic Acid

PropertyValueSource
Molecular Formula C₂₀H₃₄O₃S[1][3]
Molecular Weight 354.5 g/mol [1]
CAS Number 30776-59-1 (for mixed isomers)[1]
47377-16-2 (for 4-tetradecyl isomer)[3]
Appearance White waxy solid (general for benzenesulfonic acids)[4]
Melting Point 47 °C (for 4-tetradecyl isomer)[3]
Acidity (pKa) -2.8 (for benzenesulfonic acid)[4]
Solubility Soluble in water and ethanol; slightly soluble in benzene; insoluble in nonpolar solvents like diethyl ether.[4][4]

Table 2: Spectral Data Interpretation for Tetradecylbenzenesulfonic Acid

SpectroscopyExpected Features
¹H NMR - Aromatic Protons: Signals in the aromatic region (~7-8 ppm) corresponding to the protons on the benzene ring. The splitting pattern will depend on the substitution position. - Alkyl Chain Protons: A complex set of signals in the aliphatic region (~0.8-3.0 ppm). A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group. A large signal around 1.2-1.6 ppm for the bulk methylene (CH₂) groups. Signals for methylene groups alpha and beta to the benzene ring will be shifted downfield.[6]
¹³C NMR - Aromatic Carbons: Signals in the range of ~120-150 ppm. The carbon attached to the sulfonic acid group will be significantly downfield. - Alkyl Chain Carbons: Multiple signals in the aliphatic region (~14-40 ppm), with the terminal methyl carbon appearing at ~14 ppm.[6]
FT-IR - S=O Stretching: Strong asymmetric and symmetric stretching bands for the sulfonate group (SO₃H) typically observed around 1350 cm⁻¹ and 1175 cm⁻¹.[5][8] - O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the sulfonic acid hydroxyl group. - C-H Stretching: Bands around 2850-2960 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.[5]

Experimental Protocols

Synthesis of Tetradecylbenzenesulfonic Acid

The industrial synthesis of linear alkylbenzene sulfonates is a well-established two-step process involving the sulfonation of the corresponding alkylbenzene followed by neutralization.[9]

Step 1: Electrophilic Aromatic Substitution (Sulfonation) The primary step is the sulfonation of tetradecylbenzene using a strong sulfonating agent, such as sulfur trioxide (SO₃) or oleum (a solution of SO₃ in sulfuric acid).[9] The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Mechanism: The π-electron system of the tetradecylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur trioxide. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base then removes a proton from the carbon bonded to the sulfonic acid group, restoring the aromaticity of the ring and yielding tetradecylbenzenesulfonic acid.[9]

Key Reaction Parameters:

  • Temperature: Maintained between 50–70°C to balance the reaction rate and minimize the formation of side-products.[2]

  • Oleum Concentration: A 10–30% SO₃ concentration in sulfuric acid is typically used.[2]

  • Reaction Time: Approximately 0.5–1 hour under continuous agitation ensures complete conversion.[2]

Step 2: Neutralization The resulting tetradecylbenzenesulfonic acid is typically neutralized with a base, most commonly sodium hydroxide (NaOH), to produce the more stable and water-soluble sodium salt, sodium tetradecylbenzenesulfonate.[2][9]

  • Mechanism: This is a standard acid-base reaction where the acidic proton of the sulfonic acid group is transferred to the hydroxide ion, forming water and the sodium salt. The reaction is exothermic and requires temperature control.[9]

Key Neutralization Parameters:

  • Temperature: Controlled between 35–70°C to facilitate mixing.[2]

  • pH Adjustment: Sodium hydroxide is added until the solution reaches a pH of 8–9 to ensure complete neutralization.[2]

G cluster_synthesis Synthesis Workflow Tetradecylbenzene Tetradecylbenzene Sulfonation Sulfonation Reactor (50-70°C) Tetradecylbenzene->Sulfonation SulfonatingAgent Sulfonating Agent (e.g., SO₃, Oleum) SulfonatingAgent->Sulfonation AcidProduct Tetradecylbenzenesulfonic Acid Sulfonation->AcidProduct Electrophilic Aromatic Substitution Neutralization Neutralization Tank (pH 8-9) AcidProduct->Neutralization Base Base (e.g., NaOH) Base->Neutralization FinalProduct Sodium Tetradecylbenzenesulfonate Neutralization->FinalProduct Acid-Base Reaction

Caption: Workflow for the synthesis of sodium tetradecylbenzenesulfonate.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis and quantification of benzenesulfonic acids.[10] Due to their hydrophilic and strong acidic nature, traditional reversed-phase columns can result in poor retention and peak shape.[10] Mixed-mode chromatography or specialized polymer-based columns are often employed for effective separation.[10][11]

General HPLC Protocol for Alkylbenzene Sulfonates:

  • Column Selection: A polymer-based reversed-phase column (e.g., Shodex RSpak DE-213) or a mixed-mode column (e.g., Amaze TR reversed-phase anion- and cation-exchange) is recommended. These columns can separate alkylbenzene sulfonates based on alkyl chain length without resolving isomers, which is beneficial for quantification.[10][11]

  • Mobile Phase:

    • An isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • The aqueous component often contains a salt like ammonium formate with a pH modifier like formic acid (e.g., 50 mM HCOONH₄ + 0.1% HCOOH).[11]

    • The elution is controlled by the pH, ionic strength of the buffer, and the concentration of the organic solvent.[10]

  • Detection:

    • Mass Spectrometry (MS): Electrospray ionization in negative mode (ESI-MS) is highly effective for sensitive and specific detection.[11]

    • Ultraviolet (UV) Detection: Suitable for quantification, typically at wavelengths around 220-270 nm.[12]

    • Evaporative Light Scattering Detection (ELSD): A universal detector that can be used when the analyte lacks a UV chromophore.[10]

  • Sample Preparation: Samples are typically dissolved in a mixture of water and the organic mobile phase component (e.g., H₂O/CH₃CN 1:1).[11]

  • System Parameters:

    • Flow Rate: Typically 0.2 - 1.0 mL/min.[11][12]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[11]

G cluster_hplc General HPLC Analytical Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection SamplePrep->Injection Column Separation on Column (e.g., Polymer-based RP or Mixed-Mode) Injection->Column Detection Detection Column->Detection MS Mass Spectrometry (MS) Detection->MS UV UV Detector Detection->UV ELSD ELSD Detection->ELSD Data Data Acquisition and Analysis MS->Data UV->Data ELSD->Data

Caption: General workflow for the HPLC analysis of alkylbenzene sulfonates.

Mechanism of Action and Relevance in Drug Development

The primary mechanism of action of tetradecylbenzenesulfonic acid is derived from its properties as an anionic surfactant.[2]

  • Surfactant Properties: In aqueous solutions, the molecules orient themselves to minimize the contact between the hydrophobic alkyl tail and water. Above a certain concentration (the critical micelle concentration), they aggregate to form micelles. This behavior allows them to reduce surface tension and emulsify immiscible substances like oil and water.[2]

  • Biological Interactions: The surfactant properties enable interaction with lipid membranes, which can lead to the disruption of cellular integrity. This is the basis for its use in some sclerotherapy applications (as an irritant to endothelial cells) and contributes to its general biological activity.[2]

For drug development professionals, tetradecylbenzenesulfonic acid and its salts are not typically used as active pharmaceutical ingredients (APIs). However, their surfactant and emulsifying properties make them highly relevant in pharmaceutical formulations as:

  • Solubilizing Agents: To enhance the solubility of poorly water-soluble drugs.

  • Emulsifiers: To stabilize emulsion-based drug delivery systems.

  • Wetting Agents: To improve the dissolution of solid dosage forms.

G cluster_surfactant Surfactant Mechanism of Action Molecule Hydrophilic Head (SO₃H) Hydrophobic Tail (C₁₄H₂₉) Interface Air-Water or Oil-Water Interface Molecule->Interface Aligns at Micelle Micelle Formation (in Water) Molecule->Micelle Aggregates into Reduction Reduction of Surface Tension Interface->Reduction Emulsification Emulsification of Immiscible Liquids Micelle->Emulsification Solubilization Solubilization of Hydrophobic Drugs Micelle->Solubilization

Caption: Logical relationship of surfactant properties and applications.

References

physicochemical characteristics of 2-Tetradecylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Introduction

2-Tetradecylbenzenesulfonic acid is an organosulfur compound and a member of the linear alkylbenzene sulfonates (LAS) class of anionic surfactants. Its amphiphilic molecular structure, consisting of a hydrophilic sulfonate head group and a hydrophobic 14-carbon alkyl tail attached to a benzene ring at the second position, imparts surface-active properties. These properties make it and its salts valuable in various industrial and research applications, including as detergents, emulsifiers, and wetting agents. Understanding its core physicochemical characteristics is crucial for optimizing its use in formulation development and for predicting its behavior in complex systems.

Physicochemical Characteristics

The key physicochemical properties of tetradecylbenzenesulfonic acid are summarized below. Data may refer to different isomers or the general class of tetradecylbenzenesulfonic acids, as specified.

PropertyValueReference / Note
Molecular Formula C₂₀H₃₄O₃S[1][2]
Molecular Weight 354.5 g/mol [1][2]
IUPAC Name This compoundBased on structure; related isomers exist[1]
CAS Number 788758-12-3 (for 2-isomer)[2]
Appearance Yellow to brown viscous liquidGeneral characteristic for similar compounds[3]
Melting Point 47 °CFor the 4-tetradecylbenzenesulfonic acid isomer
Acidity (pKa) ~ -6.5Estimated based on benzenesulfonic acid[4]
Solubility Soluble in water[3][5]
Critical Micelle Conc. Varies with conditions (e.g., temp, salinity)A key parameter for surfactants[6]

Detailed Properties

Acidity and pKa
Solubility and Micellization

As an amphiphilic molecule, this compound exhibits limited solubility as individual molecules (monomers) in water. When its concentration in an aqueous solution reaches a specific threshold known as the Critical Micelle Concentration (CMC), the surfactant monomers self-assemble into aggregates called micelles[6]. In these structures, the hydrophobic alkyl tails orient towards the core to minimize contact with water, while the hydrophilic sulfonate head groups form the outer surface. This phenomenon is responsible for the detergent and solubilizing properties of the surfactant[7]. The CMC is a critical parameter that depends on temperature, pH, and the presence of electrolytes[6].

G cluster_0 Below CMC cluster_1 At/Above CMC a Monomer Micelle Micelle a->Micelle Self-Assembly b Monomer c Monomer d Monomer

Caption: Conceptual diagram of surfactant monomers forming a micelle at the critical micelle concentration (CMC).

Surface Activity

A defining characteristic of surfactants is their ability to adsorb at interfaces (e.g., air-water) and reduce surface tension. Before the CMC is reached, the surface tension of the solution decreases significantly as the concentration of the surfactant increases. Once micelles begin to form at the CMC, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension plateaus[6][8].

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant is added.

Methodology:

  • Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility[9]. A calibrated pH electrode is placed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Analysis: The data is plotted as pH versus the volume of titrant added. The equivalence point, where the moles of added base equal the initial moles of the acid, is identified from the inflection point of the titration curve.

  • pKa Calculation: The pKa is the pH at which half of the acid has been neutralized. For strong acids that dissociate completely, this direct method is challenging. Therefore, extrapolation methods, such as the Yasuda-Shedlovsky method, are often required when using co-solvents to determine the pKa in a purely aqueous medium[9][10].

Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement

This is a primary method for determining the CMC of surfactants. It relies on the principle that surface tension changes dramatically with surfactant concentration only up to the CMC.

Methodology:

  • Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared, spanning a range both below and above the expected CMC.

  • Tensiometer Calibration: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is calibrated according to the manufacturer's instructions, typically with deionized water.

  • Measurement: The surface tension of each prepared solution is measured at a constant temperature (e.g., 25 °C)[11]. The ring or plate is thoroughly cleaned between measurements to prevent cross-contamination.

  • Data Plotting and Analysis: The measured surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C).

  • CMC Determination: The resulting plot will typically show two distinct linear regions. The surface tension decreases linearly with log C and then becomes nearly constant. The CMC is determined from the concentration at the point of intersection of these two lines[6].

G A Prepare Serial Dilutions of Surfactant Solution C Measure Surface Tension of Each Dilution A->C B Calibrate Surface Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Two Linear Regions on the Plot D->E F Determine Intersection Point E->F G CMC Value Obtained F->G

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using surface tension measurements.

References

An In-Depth Technical Guide to the Synthesis of 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Tetradecylbenzenesulfonic acid is a prominent member of the linear alkylbenzene sulfonate (LAS) family, which are anionic surfactants widely used in the detergent industry.[1][2][3] Their efficacy as cleaning agents stems from their amphiphilic structure, comprising a hydrophobic alkyl chain and a hydrophilic sulfonate head group. The synthesis of this compound is a well-established industrial process, primarily involving two sequential core reactions: the Friedel-Crafts alkylation of benzene to form the linear alkylbenzene (LAB) intermediate, followed by the sulfonation of the aromatic ring. This guide provides a detailed overview of this synthesis pathway, including experimental protocols, quantitative process parameters, and visualizations of the reaction mechanisms.

Core Synthesis Pathway

The industrial production of this compound follows a two-step synthetic route. The first step involves the catalytic alkylation of benzene with a C14 olefin (1-tetradecene) to produce 2-tetradecylbenzene. The second step is the sulfonation of this intermediate to yield the final sulfonic acid product.

Synthesis_Workflow Reactants Benzene + 1-Tetradecene Step1 Step 1: Friedel-Crafts Alkylation Reactants->Step1 Intermediate 2-Tetradecylbenzene (LAB) Step1->Intermediate Formation of C-C bond Step2 Step 2: Sulfonation Intermediate->Step2 Product 2-Tetradecylbenzenesulfonic Acid (LAS) Step2->Product Addition of SO3H group Catalyst Catalyst (e.g., HF, AlCl3) Catalyst->Step1 SulfonatingAgent Sulfonating Agent (e.g., SO3, H2SO4) SulfonatingAgent->Step2

Fig. 1: Overall synthesis workflow for this compound.

Step 1: Friedel-Crafts Alkylation of Benzene

The initial step is the electrophilic aromatic substitution reaction between benzene and an alkylating agent, typically 1-tetradecene, in the presence of a strong Lewis acid or Brønsted acid catalyst.[4][5] Common catalysts include hydrogen fluoride (HF) and aluminum chloride (AlCl₃). The reaction yields a mixture of linear alkylbenzene isomers, with the 2-phenyl isomer being a major product when using AlCl₃.[6]

Alkylation_Mechanism cluster_0 Step A: Electrophile Generation cluster_1 Step B: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step C: Deprotonation & Aromaticity Restoration Tetradecene 1-Tetradecene Carbocation Secondary Carbocation (Electrophile) Tetradecene->Carbocation + H+ (from catalyst complex) AlCl3 AlCl3 (Catalyst) Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Attack on carbocation Product 2-Tetradecylbenzene SigmaComplex->Product - H+ H_plus H+ released

Fig. 2: Simplified mechanism of Friedel-Crafts alkylation.
Experimental Protocol: Alkylation

  • Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser is charged with anhydrous benzene (400 mL). The setup is maintained under an inert nitrogen atmosphere.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 0.2 mol) is added cautiously to the stirred benzene.

  • Reactant Addition: 1-Tetradecene (1.0 mol) is added dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically between 40-70°C, and stirred vigorously for 4-6 hours to ensure complete reaction.

  • Quenching: After the reaction period, the mixture is cooled to room temperature and slowly poured over crushed ice (~500 g) to quench the reaction and decompose the catalyst complex.

  • Work-up: The organic layer is separated, washed sequentially with dilute HCl, water, and a 5% sodium bicarbonate solution, and finally with brine.

  • Purification: The crude product is dried over anhydrous magnesium sulfate, and the solvent (excess benzene) is removed by distillation. The resulting tetradecylbenzene is purified by vacuum distillation.

Data Presentation: Alkylation Parameters
ParameterValue/RangeCatalystReference
Benzene:Olefin Molar Ratio100:1 (High selectivity)Zeolite Y[7]
Temperature40 - 70 °CAlCl₃ / HF[1]
PressureAtmospheric - 3.5 MPaVarious[7]
Reaction Time4 - 6 hoursAlCl₃General Protocol
Isomer Distribution25-30% 2-phenyl isomerAlCl₃[6]
Olefin Conversion85 - 99%Zeolite / Clay[7]

Step 2: Sulfonation of 2-Tetradecylbenzene

The second major step is the sulfonation of the 2-tetradecylbenzene intermediate. This is another electrophilic aromatic substitution where an electrophile, typically sulfur trioxide (SO₃), attacks the electron-rich benzene ring.[8] The reaction is highly exothermic and requires careful temperature management to prevent side reactions and product degradation.[1] Industrially, this is often performed in falling film reactors using gaseous SO₃.[9] Alternatively, oleum (fuming sulfuric acid) can be used as the sulfonating agent.[10]

Sulfonation_Mechanism cluster_0 Step A: Electrophile Generation cluster_1 Step B: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step C: Deprotonation & Product Formation H2SO4_1 2 H2SO4 SO3 SO3 (Electrophile) + H3O+ + HSO4- H2SO4_1->SO3 Self-ionization LAB 2-Tetradecylbenzene SigmaComplex Sigma Complex (Arenium Ion) LAB->SigmaComplex Attack on SO3 Product 2-Tetradecylbenzenesulfonic Acid SigmaComplex->Product - H+ H_plus H+ released

Fig. 3: Mechanism of electrophilic aromatic sulfonation.
Experimental Protocol: Sulfonation

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with purified 2-tetradecylbenzene (1.0 mol).

  • Sulfonating Agent: Oleum (20-30% free SO₃, 1.1 mol equivalent of SO₃) is placed in the dropping funnel.

  • Reaction Conditions: The reactor is cooled, and the internal temperature is maintained between 50-60°C.[11] The oleum is added dropwise to the stirred alkylbenzene over 1-1.5 hours.

  • Aging/Digestion: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[11][12]

  • Quenching: The reaction is carefully quenched by the controlled addition of water (1-3 wt%) to the sulfonic acid mixture.[11]

  • Product Isolation: The resulting dark, viscous liquid is the crude this compound. For many applications, it can be used directly or after neutralization with a base like sodium hydroxide to form the corresponding sulfonate salt.[11] Further purification, if needed, can be achieved via recrystallization.[11]

Data Presentation: Sulfonation Parameters
ParameterValue/RangeSulfonating AgentReference
LAB:SO₃ Molar Ratio1 : 1.05 - 1.12SO₃[9][13]
Temperature50 - 70 °COleum[11]
Reaction Time0.5 - 1 hourOleum[11]
Aging Time30 - 60 minutesSO₃ / Oleum[11][12]
Product Purity (Sulfonic Acid)88 - 90%Oleum[10]
Product Purity (Sulfonic Acid)95 - 96%Gaseous SO₃[10]

Conclusion

The synthesis of this compound is a robust and highly optimized industrial process. It relies on two fundamental reactions of organic chemistry: Friedel-Crafts alkylation and electrophilic aromatic sulfonation. Control over reaction parameters such as temperature, molar ratios, and catalyst choice is critical to maximizing the yield of the desired linear isomer and ensuring high-purity final product. The methodologies and data presented provide a comprehensive technical foundation for the laboratory-scale synthesis and understanding of this important surfactant.

References

The Elusive Mechanism: A Review of the Potential Biological Actions of 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide consolidates the existing information on related compounds to provide a potential framework for understanding the biological significance of 2-Tetradecylbenzenesulfonic acid for researchers, scientists, and drug development professionals. It is crucial to underscore that the following data and proposed mechanisms are extrapolated from studies on analogous structures and should be considered as a hypothetical basis for future research on this compound.

Potential Antimicrobial and Antifungal Activity

Research into various benzenesulfonyl and sulfonamide derivatives has consistently highlighted their potential as antimicrobial and antifungal agents.[1][2][3] These compounds have been shown to exhibit inhibitory effects against a range of pathogens, including Gram-positive bacteria and various fungi.

Summarized Antimicrobial Activities of Related Compounds

The following table summarizes the observed antimicrobial and antifungal activities of various benzenesulfonic acid and sulfonamide derivatives, providing a comparative overview of their potential efficacy.

Compound ClassTarget Organism(s)Reported Activity (e.g., MIC, EC50)Reference
2,4,6-Trimethylbenzenesulfonyl hydrazonesGram-positive bacteria (e.g., M. luteus, B. subtilis, B. cereus)MIC values ranging from 7.81 to 15.62 µg/mL for the most active derivative.[1]
2-OxocycloalkylsulfonamidesBotrytis cinerea, Sclerotinia sclerotiorumEC50 values for the most active compounds ranged from 2.12 to 3.96 µg/mL against B. cinerea.[2]
4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acidsGram-positive and Gram-negative bacteria, FungiTwo lead compounds identified with significant antimicrobial activity.[3]
Thiazolyl benzenesulfonamide derivativesIntracellular Staphylococcus aureusA complex with octaarginine demonstrated effective clearance of intracellular bacteria.[4]

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half maximal effective concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Postulated Mechanism of Antimicrobial Action

While the precise mechanisms for many benzenesulfonamide derivatives are not fully elucidated, a common hypothesis involves the disruption of essential metabolic pathways in microorganisms. For sulfonamides, the classical mechanism is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. As folate is a necessary precursor for DNA and protein synthesis, its inhibition leads to bacteriostasis.

cluster_pathway Hypothetical Antimicrobial Mechanism of a Benzenesulfonamide PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Sulfonamide Benzenesulfonamide Derivative Sulfonamide->DHPS Inhibition THF Tetrahydrofolate (THF) DHF->THF via Dihydrofolate Reductase DNA_Protein DNA & Protein Synthesis THF->DNA_Protein Bacterial_Growth Bacterial Growth Inhibition DNA_Protein->Bacterial_Growth Leads to

Hypothetical inhibition of folate synthesis by a benzenesulfonamide derivative.

Experimental Protocols: A General Framework

Detailed experimental protocols for assessing the mechanism of action of this compound are not available. However, a general workflow for investigating the antimicrobial properties of a novel compound would typically involve the following steps.

cluster_workflow General Workflow for Antimicrobial Activity Assessment Start Synthesize/Obtain 2-Tetradecylbenzenesulfonic acid MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetics Assay MBC_Assay->Time_Kill Mech_Studies Mechanism of Action Studies Time_Kill->Mech_Studies Membrane_Perm Membrane Permeability Assays Mech_Studies->Membrane_Perm Enzyme_Inhib Enzyme Inhibition Assays (e.g., DHPS) Mech_Studies->Enzyme_Inhib Cell_Morph Cell Morphology Analysis (e.g., SEM/TEM) Mech_Studies->Cell_Morph Conclusion Elucidation of Antimicrobial Mechanism Membrane_Perm->Conclusion Enzyme_Inhib->Conclusion Cell_Morph->Conclusion

References

spectroscopic data for 2-Tetradecylbenzenesulfonic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for long-chain alkylbenzenesulfonic acids, with a focus on tetradecylbenzenesulfonic acid isomers. Due to the limited availability of public spectroscopic data specifically for 2-tetradecylbenzenesulfonic acid, this document leverages data from closely related structures, primarily dodecylbenzenesulfonic acid (DBSA), to provide a representative analysis. The methodologies and expected spectral characteristics are detailed for researchers working with similar compounds.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For alkylbenzenesulfonic acids, electrospray ionization (ESI) is a common technique.

Table 1: Mass Spectrometry Data for Dodecylbenzenesulfonic Acid

ParameterValueSource
Molecular FormulaC₁₈H₃₀O₃S[1][2]
Molecular Weight326.49 g/mol [1][2]
Ionization ModeESI Negative[3][4]
Precursor Ion ([M-H]⁻)m/z 325.1843[3][4]
Major Fragments (m/z)183.0121, 197.0277[3][4]

Note: The data presented is for dodecylbenzenesulfonic acid, a C12 analogue of tetradecylbenzenesulfonic acid. The expected molecular weight for tetradecylbenzenesulfonic acid (C₂₀H₃₄O₃S) is approximately 354.55 g/mol , and its deprotonated molecule would be observed at m/z 353.[5][6]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical LC-MS analysis for an alkylbenzenesulfonic acid would involve the following steps:

  • Sample Preparation: The analyte is dissolved in a suitable solvent, such as a mixture of methanol and water.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph, often equipped with a C18 reversed-phase column. A gradient elution with solvents like water and methanol, both containing a small amount of formic acid, is used to separate the compound from any impurities.[4]

  • Ionization: The eluent from the LC is introduced into the mass spectrometer's electrospray ionization (ESI) source. In negative ion mode, the sulfonic acid group readily deprotonates to form the [M-H]⁻ ion.

  • Mass Analysis: The ions are guided into a mass analyzer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Fragmentation (MS/MS): To obtain structural information, the precursor ion (e.g., m/z 325 for DBSA) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkylbenzenesulfonic acid is characterized by absorptions corresponding to the sulfonic acid group, the aromatic ring, and the alkyl chain.

Table 2: Characteristic IR Absorption Bands for Dodecylbenzenesulfonic Acid

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (sulfonic acid)3400-2800 (broad)Hydrogen-bonded OH
C-H stretch (aromatic)3100-3000Aromatic C-H vibrations
C-H stretch (aliphatic)2958, 2925, 2852Asymmetric and symmetric stretching of CH₃ and CH₂ groups[7]
C=C stretch (aromatic)1600, 1450Benzene ring vibrations
S=O stretch (sulfonic acid)1124 (asymmetric), 1033 (symmetric)Stretching vibrations of the sulfonyl group[7]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a viscous liquid like this compound, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1]

  • Background Spectrum: A background spectrum of the clean salt plates is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Description
Aromatic Protons7.2 - 8.0Protons on the benzene ring, with those closest to the electron-withdrawing sulfonic acid group appearing further downfield.
Methine Proton (benzylic)~2.9 - 3.2The CH group of the alkyl chain attached to the benzene ring.
Methylene Protons1.2 - 1.6The (CH₂)₁₂ groups of the long alkyl chain.
Methyl Proton~0.8 - 0.9The terminal CH₃ group of the alkyl chain.
¹³C NMR Predicted Chemical Shift (ppm) Description
Aromatic Carbons (substituted)140 - 150Carbons of the benzene ring attached to the alkyl and sulfonic acid groups.
Aromatic Carbons (unsubstituted)125 - 130CH carbons of the benzene ring.
Methine Carbon (benzylic)~35 - 40The CH carbon of the alkyl chain attached to the ring.
Methylene Carbons22 - 32The (CH₂)₁₂ carbons of the alkyl chain.
Methyl Carbon~14The terminal CH₃ carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Structure Elucidation IR IR Spectroscopy Dissolution->IR Functional Group ID MS Mass Spectrometry (LC-MS) Dissolution->MS Molecular Weight & Formula Data_Analysis Combined Spectra Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-tetradecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonic acid (LAS) family. Due to the limited availability of data for this specific isomer, this guide incorporates findings from closely related long-chain alkylbenzene sulfonic acids, primarily dodecylbenzenesulfonic acid (DBSA), to provide a robust understanding of its thermal behavior.

Thermal Stability Assessment

The thermal stability of alkylbenzene sulfonic acids is a critical parameter for their application and storage. The decomposition of these compounds is influenced by the length of the alkyl chain and the presence of the sulfonic acid group.

Decomposition Temperature

In contrast, the sodium salt of dodecylbenzene sulfonate (SDBS) demonstrates higher thermal stability, with one study indicating stability up to 380 °C and another showing a weight loss of approximately 49.1% at 600 °C[4]. Polymeric sulfonic acids in their free acid form tend to degrade at lower temperatures compared to their sodium salts, with the evolution of water and sulfur dioxide commencing at 120 °C and 150 °C, respectively[5].

Table 1: Thermal Decomposition Data for Alkylbenzene Sulfonic Acids and Related Compounds

CompoundAnalysis MethodKey FindingsReference
4-Dodecylbenzenesulfonic AcidTGATd,5% > 200 °C[1]
Dodecylbenzenesulfonic AcidNot specifiedDecomposition > 204.5 °C[2]
Dodecylbenzenesulfonic Acid (in Polyaniline)TGADedoping and decomposition observed after heating at 200 °C[3]
Sodium Dodecylbenzene SulfonateTGAStable up to 380 °C; ~49.1% weight loss at 600 °C[4]
Poly(vinylsulfonic acid)TGA/FTIRInitial degradation (water loss) at 70-150 °C; SO₂ evolution starts at 150 °C[5]

Thermal Degradation Pathway and Products

The thermal degradation of this compound involves the breakdown of the molecule into smaller, volatile fragments. The primary degradation mechanism is believed to be the cleavage of the C-S bond and the subsequent decomposition of the alkyl chain and the aromatic ring.

Upon heating, linear alkylbenzene sulfonic acids decompose to produce a range of gaseous products. The most commonly identified hazardous decomposition products include oxides of sulfur (sulfur dioxide and sulfur trioxide), carbon monoxide, and carbon dioxide[6]. In the case of waste linear alkylbenzene sulfonate (LAS), heating to 250 °C in a nitrogen atmosphere resulted in the formation of vapors containing sulfur dioxide (SO₂), sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄).

The degradation of the sodium salt of dodecylbenzene sulfonate upon heating is known to produce toxic and irritating fumes of sulfur oxides[7].

A proposed general degradation pathway for linear alkylbenzene sulfonic acids involves the initial desulfonation, followed by the fragmentation of the long alkyl chain and the aromatic ring at higher temperatures.

G cluster_0 Thermal Degradation of this compound LAS This compound Heat Heat (>200°C) Desulfonation Desulfonation Heat->Desulfonation Initiation Fragmentation Alkyl Chain & Ring Fragmentation Desulfonation->Fragmentation Propagation Gaseous_Products Gaseous Products (SO₂, SO₃, CO, CO₂) Fragmentation->Gaseous_Products Solid_Residue Solid Residue Fragmentation->Solid_Residue

Figure 1. Proposed thermal degradation pathway for this compound.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the thermal stability and degradation of alkylbenzene sulfonic acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and the mass loss profile of the sample as a function of temperature.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the alkylbenzene sulfonic acid is placed in a high-purity alumina or platinum crucible.

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored by a sensitive microbalance as the temperature increases.

  • The TGA thermogram (mass vs. temperature) and its derivative (DTG curve) are recorded to identify the temperatures of mass loss events.

G cluster_0 Thermogravimetric Analysis (TGA) Workflow Sample Sample Preparation (5-10 mg) TGA_Instrument Place in TGA Instrument Sample->TGA_Instrument Heating Controlled Heating (e.g., 10 °C/min) in N₂ or Air TGA_Instrument->Heating Data_Acquisition Continuous Mass Measurement Heating->Data_Acquisition Analysis Generate TGA/DTG Curves & Determine Decomposition Temperatures Data_Acquisition->Analysis G cluster_0 Py-GC-MS Experimental Workflow Sample Sample Introduction (µg scale) Pyrolysis Rapid Pyrolysis (600-1000 °C) in Inert Atmosphere Sample->Pyrolysis GC_Separation Gas Chromatography Separation of Pyrolyzates Pyrolysis->GC_Separation MS_Detection Mass Spectrometry Detection & Identification GC_Separation->MS_Detection Data_Analysis Analysis of Mass Spectra to Identify Degradation Products MS_Detection->Data_Analysis

References

The Toxicological Profile of 2-Tetradecylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of 2-Tetradecylbenzenesulfonic acid and its close structural analogs, the Linear Alkylbenzene Sulfonates (LAS). The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with this class of compounds.

Executive Summary

This compound, a member of the linear alkylbenzene sulfonate (LAS) family, is classified as an acute oral toxicant (Category 4), a skin corrosive/irritant (Category 1B/2), and a serious eye damage/irritant (Category 1/2B). Some evidence also suggests a potential for skin sensitization (Category 1). The primary mechanism of local toxicity, particularly skin irritation, is attributed to the surfactant properties of the molecule, leading to interactions with proteins and lipids in the stratum corneum. While extensive data exists for the LAS class of compounds, specific toxicological studies on this compound are limited. This guide summarizes the available data on close analogs and details the standard experimental protocols for toxicological assessment.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms Benzenesulfonic acid, 2-tetradecyl-
Molecular Formula C₂₀H₃₄O₃S
CAS Number Not available
PubChem CID 167941

Toxicological Data

The following tables summarize the quantitative toxicological data available for linear alkylbenzene sulfonates (LAS), which are considered close structural analogs of this compound.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RatOral404 - 1980 mg/kg bw[1]
LD₅₀MouseOral1250 - 2300 mg/kg bw[1]
LD₅₀RabbitDermal>2000 mg/kg bw[2]
LC₅₀-InhalationNo data available
Table 2: Repeated Dose Toxicity
EndpointSpeciesDurationRouteValueReference
NOAELRat90 daysOral40 - 250 mg/kg bw/day[2]
LOAELRat90 daysOral115 - 750 mg/kg bw/day[2]
Table 3: Skin and Eye Irritation
EndpointSpeciesResultClassificationReference
Skin IrritationRabbitCorrosive/IrritantCategory 1B / 2[1]
Eye IrritationRabbitSerious eye damage/IrritationCategory 1 / 2B[1]
Table 4: Other Toxicological Endpoints

| Endpoint | Result | Reference | | --- | --- | | Skin Sensitization | Possible (Category 1) |[3] | | Genotoxicity | Not genotoxic |[4] | | Carcinogenicity | No evidence of carcinogenicity |[1] | | Reproductive & Developmental Toxicity | No effects on reproduction or development observed at non-maternally toxic doses |[4] |

Experimental Protocols

The toxicological data for LAS are primarily generated using standardized OECD test guidelines. The following sections detail the methodologies for the key experiments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept constant.

  • Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome of this first step determines the next step. If no mortality is observed, a higher dose is used in another group of three animals. If mortality occurs, the test is repeated at a lower dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline is used to determine the acute toxic effects of a substance applied to the skin.

  • Test Animals: Adult rats, rabbits, or guinea pigs are used. The skin should be healthy and intact.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.

  • Observations: After the exposure period, the residual test substance is removed. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. The skin is examined for local reactions (erythema and edema) at specified intervals. A gross necropsy is performed on all animals.

Skin Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5]

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.[6] The exposure duration is typically 4 hours.[6]

  • Observations: After exposure, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[6] The severity of the reactions is scored.

Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause damage to the eye.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[7] The severity of lesions is scored to determine the irritation potential. The observation period can be extended up to 21 days to assess the reversibility of the effects.[8]

Repeated Dose 90-Day Oral Toxicity Study (OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

  • Test Animals: Rats are the preferred rodent species.

  • Procedure: The test substance is administered orally (via gavage, in diet, or drinking water) daily to several groups of animals at different dose levels for 90 days.[3] A control group receives the vehicle only.

  • Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.[3]

Mechanism of Action and Signaling Pathways

A specific molecular signaling pathway for the systemic toxicity of this compound in mammals has not been extensively elucidated. The primary local toxic effect, skin irritation, is a common characteristic of surfactants.

Mechanism of Skin Irritation

The surfactant nature of this compound is central to its skin-irritating properties. The proposed mechanism involves the following key interactions with the stratum corneum, the outermost layer of the skin:

  • Interaction with Proteins: The anionic head of the sulfonic acid can bind to and denature keratin, the primary protein in the stratum corneum. This disrupts the structural integrity of the skin barrier.

  • Interaction with Lipids: The hydrophobic alkyl tail can interact with and solubilize the intercellular lipids of the stratum corneum. This disrupts the lipid barrier, increasing the permeability of the skin to the surfactant itself and other potential irritants.

  • Cellular Damage: Following barrier disruption, the surfactant can penetrate deeper into the epidermis and interact with viable keratinocytes, leading to cell membrane damage, release of inflammatory mediators, and an inflammatory response.

Skin_Irritation_Mechanism cluster_stratum_corneum Stratum Corneum cluster_epidermis Viable Epidermis Keratin Keratin (Protein) Disruption Barrier Disruption Keratin->Disruption Lipids Intercellular Lipids Lipids->Disruption Surfactant This compound (Surfactant) Surfactant->Keratin Binds and Denatures Surfactant->Lipids Solubilizes Keratinocytes Keratinocytes Inflammation Inflammation (Irritation) Keratinocytes->Inflammation Release of Inflammatory Mediators Disruption->Keratinocytes Increased Permeability

Caption: Mechanism of skin irritation by this compound.

Toxicological Evaluation Workflow

In the absence of a defined systemic signaling pathway, the following diagram illustrates the general workflow for the toxicological evaluation of a chemical substance like this compound.

Toxicological_Evaluation_Workflow cluster_data Data Collection & Analysis cluster_assessment Hazard & Risk Assessment cluster_management Risk Management InSilico In Silico / QSAR (Analog Data) HazardID Hazard Identification (e.g., GHS Classification) InSilico->HazardID InVitro In Vitro Testing (e.g., Skin/Eye Irritation) InVitro->HazardID InVivo In Vivo Testing (Acute & Repeated Dose) InVivo->HazardID DoseResponse Dose-Response Assessment (LD50, NOAEL) InVivo->DoseResponse RiskChar Risk Characterization HazardID->RiskChar DoseResponse->RiskChar Exposure Exposure Assessment Exposure->RiskChar SDS Safety Data Sheet (SDS) Development RiskChar->SDS Handling Safe Handling Procedures RiskChar->Handling Regulatory Regulatory Submission RiskChar->Regulatory

Caption: General workflow for toxicological evaluation.

Conclusion

The toxicological profile of this compound, based on data from its close analogs (LAS), indicates a moderate acute oral toxicity and significant potential for skin and eye irritation/corrosion. There is no evidence to suggest genotoxicity, carcinogenicity, or reproductive toxicity under normal handling and use conditions. The primary mechanism of local toxicity is well-understood and is related to its surfactant properties. Professionals working with this substance should adhere to the safety precautions outlined in the corresponding Safety Data Sheet (SDS), including the use of appropriate personal protective equipment to prevent skin and eye contact. Further research into the specific systemic toxicokinetics and potential molecular signaling pathways of this compound would provide a more complete understanding of its safety profile.

References

Environmental Fate and Biodegradability of 2-Tetradecylbenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 2-Tetradecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonate (LAS) class of anionic surfactants. This document synthesizes available data on its degradation, soil interaction, and ecotoxicity, offering a valuable resource for environmental risk assessment and the development of environmentally benign alternatives.

Executive Summary

This compound, a C14 homolog of linear alkylbenzene sulfonates, is a synthetic surfactant widely used in various industrial and consumer products. Its environmental fate is primarily governed by biodegradation, which proceeds readily under aerobic conditions. The molecule's long alkyl chain influences its physicochemical properties, including its sorption to soil and sediment. While generally considered to have low potential for bioaccumulation, its aquatic toxicity is a key consideration in its environmental risk profile. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key environmental processes to provide a thorough understanding of the environmental behavior of this compound.

Physicochemical Properties

The environmental behavior of a chemical is intrinsically linked to its physical and chemical properties. For this compound, a key property is its amphiphilic nature, possessing both a hydrophilic sulfonate group and a hydrophobic C14 alkyl chain. This structure dictates its surface-active properties and influences its partitioning in the environment.

Biodegradability

The primary mechanism for the removal of this compound from the environment is biodegradation. LAS, as a class of compounds, are considered to be "readily biodegradable"[1].

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of linear alkylbenzene sulfonates is a well-established process. Studies on LAS mixtures with an average alkyl chain length of 11.6 carbons have shown 66.7–94% degradation in OECD 301A and 301B tests[1]. The biodegradation of LAS in soil is also rapid, with half-lives for the mineralization of the benzene ring of C10 to C14 homologs ranging from 18 to 26 days[2]. There is no significant difference in the mineralization rate among these homologs[2].

Primary and Ultimate Biodegradation: The biodegradation of this compound proceeds through two main stages:

  • Primary Biodegradation: The initial alteration of the chemical structure, leading to the loss of its surfactant properties.

  • Ultimate Biodegradation: The complete breakdown of the molecule into carbon dioxide, water, and mineral salts.

The ultimate biodegradation of the benzene ring of C12 LAS in river water has been observed to have a half-life of 0.73 to 13.9 days[3][4].

Anaerobic Biodegradation

Historically, LAS were considered resistant to biodegradation under anaerobic conditions. However, more recent studies have shown that they can be biodegraded in anoxic environments, albeit at a slower rate than under aerobic conditions.

Biodegradation Pathway

The aerobic biodegradation of this compound follows a well-defined pathway, initiated by the enzymatic attack on the alkyl chain.

cluster_0 Aerobic Biodegradation Pathway of this compound LAS This compound Omega_Oxidation ω-Oxidation LAS->Omega_Oxidation Initial Attack Beta_Oxidation β-Oxidation Omega_Oxidation->Beta_Oxidation SPC Sulfophenyl Carboxylic Acids (SPCs) Beta_Oxidation->SPC Chain Shortening Ring_Cleavage Aromatic Ring Cleavage SPC->Ring_Cleavage Desulfonation Desulfonation Ring_Cleavage->Desulfonation Mineralization CO2 + H2O + SO4^2- Desulfonation->Mineralization Ultimate Degradation

Figure 1: Aerobic biodegradation pathway of this compound.

The process begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the chain via β-oxidation, leading to the formation of sulfophenyl carboxylic acids (SPCs)[3]. The aromatic ring of the SPCs is then cleaved, followed by desulfonation, ultimately leading to complete mineralization[5].

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes.

Soil Sorption
Hydrolysis and Photolysis

Chemical degradation, photodegradation, and hydrolysis are not considered important environmental transformation mechanisms for LAS. While specific quantitative data for this compound are not available, the overall stability of the LAS molecule to these abiotic degradation pathways is well-recognized.

Ecotoxicity

The potential for a chemical to cause adverse effects on aquatic and terrestrial organisms is a critical component of its environmental risk assessment.

Aquatic Toxicity

The aquatic toxicity of linear alkylbenzene sulfonates is directly related to the length of the alkyl chain, with longer chains exhibiting higher toxicity.

OrganismEndpointC14 LAS Concentration (mg/L)Reference
Daphnia magna48-hour EC500.68[6]
Seabream (Sparus aurata) embryos100% Lethality0.1 - 0.25[7]

Table 1: Acute aquatic toxicity of C14 Linear Alkylbenzene Sulfonate.

The 48-hour median effective concentration (EC50) for the immobilization of the freshwater crustacean Daphnia magna by C14 LAS is 0.68 mg/L[6]. Studies on the early life stages of the seabream (Sparus aurata) have shown that C13 and C14 LAS homologs caused 100% lethality at concentrations between 0.1 and 0.25 mg/L[7].

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable environmental fate and ecotoxicity data.

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This test evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms.

cluster_workflow OECD 301B Experimental Workflow Start Prepare Mineral Medium Inoculum Add Inoculum (Activated Sludge) Start->Inoculum TestSubstance Add Test Substance (this compound) Inoculum->TestSubstance Incubation Incubate in the Dark at 22±2°C for 28 days TestSubstance->Incubation Aeration Aerate with CO2-free Air Incubation->Aeration CO2_Trapping Trap Evolved CO2 in Ba(OH)2 or NaOH Aeration->CO2_Trapping Titration Titrate Remaining Hydroxide CO2_Trapping->Titration Calculation Calculate % Biodegradation Titration->Calculation End Result: Readily Biodegradable? Calculation->End

Figure 2: Workflow for the OECD 301B Ready Biodegradability Test.

Methodology:

  • A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium.

  • The medium is inoculated with a small amount of microorganisms, typically from the mixed liquor of an activated sludge treatment plant.

  • The test vessels are incubated in the dark at a constant temperature (22 ± 2 °C) for 28 days.

  • A continuous stream of CO2-free air is passed through the test solution to maintain aerobic conditions.

  • The evolved carbon dioxide is trapped in a solution of barium hydroxide or sodium hydroxide.

  • The amount of CO2 produced is determined by titrating the remaining hydroxide.

  • The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum. A substance is considered readily biodegradable if it reaches the pass level of 60% within a 10-day window during the 28-day test period[8][9][10][11].

Soil Sorption: Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption/desorption potential of a chemical in soil.

cluster_workflow_106 OECD 106 Experimental Workflow Start Select and Characterize Soil Samples Equilibration Equilibrate Soil with Test Solution (Batch Shaking) Start->Equilibration TestSolution Prepare Test Solutions of this compound TestSolution->Equilibration Separation Separate Soil and Aqueous Phases (Centrifugation) Equilibration->Separation Analysis Analyze Concentration in Aqueous Phase Separation->Analysis Calculation Calculate Adsorbed Amount and Kd Analysis->Calculation Koc_Calc Calculate Koc Calculation->Koc_Calc End Result: Soil Sorption Coefficient Koc_Calc->End

Figure 3: Workflow for the OECD 106 Soil Sorption Test.

Methodology:

  • A series of vessels are prepared containing a known mass of soil and a known volume of a solution of the test substance at various concentrations[12][13][14][15].

  • The vessels are agitated for a predetermined period to reach equilibrium.

  • The solid and liquid phases are separated by centrifugation.

  • The concentration of the test substance remaining in the aqueous phase is measured.

  • The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • The soil-water partition coefficient (Kd) is calculated for each concentration.

  • The organic carbon-water partition coefficient (Koc) is then determined by normalizing the Kd value to the organic carbon content of the soil[16][17].

Conclusion

This compound, as a representative of long-chain linear alkylbenzene sulfonates, is readily biodegradable under aerobic conditions, with ultimate degradation proceeding through a well-characterized pathway. Its tendency to sorb to soil and sediment is a key factor in its environmental distribution. While exhibiting aquatic toxicity, particularly to sensitive species, its rapid biodegradation mitigates the potential for long-term environmental risk. This guide provides essential data and methodologies to support informed decision-making in the development and use of this and similar surfactant molecules. Further research to obtain specific experimental data for the C14 homolog on soil sorption, hydrolysis, and photolysis would provide a more complete environmental profile.

References

A Legacy of Suds: The Historical Development and Discovery of Alkylbenzene Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the rise of synthetic detergents, from the early discovery of branched-chain variants to the environmentally-driven shift to their linear counterparts, detailing the key scientific milestones, experimental methodologies, and the enduring impact on the chemical industry and environmental science.

The journey of alkylbenzene sulfonic acids is a compelling narrative of chemical innovation, industrial scale-up, and environmental adaptation. From their initial synthesis in the early 20th century to their ubiquitous presence in modern cleaning products, these molecules have fundamentally reshaped the landscape of the detergent industry. This technical guide delves into the historical development and discovery of both branched and linear alkylbenzene sulfonic acids, providing researchers, scientists, and drug development professionals with a detailed understanding of their chemistry, synthesis, and evolution.

The Dawn of Synthetic Detergents: The Rise of Branched Alkylbenzene Sulfonates (BAS)

The story of alkylbenzene sulfonic acids begins in the 1930s with the introduction of branched alkylbenzene sulfonates (BAS).[1] These synthetic detergents emerged as a superior alternative to traditional soaps, particularly in hard water conditions where soaps form insoluble precipitates. The synthesis of BAS was a two-step process rooted in foundational organic chemistry reactions.

Synthesis of Branched Alkylbenzene (BAB)

The key to BAS was the production of a branched alkylbenzene. This was achieved through the Friedel-Crafts alkylation of benzene with propylene tetramer, a complex mixture of branched C12 olefins.[1] This reaction, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or a protic acid like hydrogen fluoride (HF), resulted in a highly branched alkyl chain attached to the benzene ring.

Sulfonation to Branched Alkylbenzene Sulfonic Acid (BAS)

The resulting branched alkylbenzene was then sulfonated to introduce the hydrophilic sulfonate group (-SO₃H). Common sulfonating agents used historically included fuming sulfuric acid (oleum) or sulfur trioxide (SO₃).[2] The sulfonation reaction is an electrophilic aromatic substitution, where the electrophile (SO₃ or its protonated form) attacks the electron-rich benzene ring. The final step involved neutralization with a base, typically sodium hydroxide (NaOH), to form the sodium salt of the branched alkylbenzene sulfonate, the active ingredient in many early synthetic detergents.

The Environmental Reckoning: The Shift to Linear Alkylbenzene Sulfonates (LAS)

The widespread success of BAS-based detergents in the post-World War II era brought unforeseen environmental consequences. The highly branched structure of the alkyl chain in BAS made them resistant to biodegradation by microorganisms in sewage treatment plants and natural water bodies.[1][3] This persistence led to the formation of extensive and stable foam in rivers, lakes, and wastewater treatment facilities, a visible and problematic sign of water pollution.[1]

This environmental crisis spurred a rapid shift in the detergent industry during the 1960s towards a more biodegradable alternative: linear alkylbenzene sulfonates (LAS).[1]

Synthesis of Linear Alkylbenzene (LAB)

The production of LAS required a different starting material: linear alkylbenzene (LAB). The synthesis of LAB also relies on the Friedel-Crafts alkylation of benzene, but with linear monoalkenes (typically C10-C14) instead of branched olefins.[4] Catalysts such as hydrogen fluoride (HF) and aluminum chloride (AlCl₃) were commonly used in these processes.[4]

Sulfonation to Linear Alkylbenzene Sulfonic Acid (LAS)

Similar to the production of BAS, the linear alkylbenzene was then sulfonated to produce linear alkylbenzene sulfonic acid. The most common industrial method involves reacting LAB with sulfur trioxide (SO₃) in a falling film reactor.[5] The resulting sulfonic acid is then neutralized with sodium hydroxide to produce sodium linear alkylbenzene sulfonate.

The critical difference in the structure of LAS, the linear alkyl chain, allows for its rapid and complete biodegradation by microorganisms through a process of ω-oxidation and β-oxidation of the alkyl chain, followed by cleavage of the aromatic ring.[6][7] This inherent biodegradability resolved the foaming problems associated with BAS and established LAS as the workhorse surfactant in the detergent industry, a position it still holds today.

Quantitative Data Summary

The transition from BAS to LAS and the growth of the synthetic detergent market are evident in production volumes and environmental monitoring data from the mid-20th century.

YearU.S. Synthetic Detergent Production (Billion lbs)Notes
19531.8Production of synthetic detergents was rapidly increasing and cutting into the market for traditional soaps.[8]
Late 1940s-Significant growth in the production of branched alkylbenzene sulfonates (BAS) began.[1]
Early 1950s-By the early 1950s, synthetic detergents had captured a significant share of the laundry market.[4]
1960s-A major shift from BAS to the more biodegradable linear alkylbenzene sulfonates (LAS) occurred due to environmental concerns.[1][6]
1980~2.2 (1 million tons)Global production of LAS reached approximately one million tons.[1]
2016~7.7 (3.5 million tons)Global production of LAS had increased significantly, making it the most produced anionic surfactant after soaps.[1]

Table 1: U.S. Synthetic Detergent Production and Key Milestones. This table illustrates the rapid growth of the synthetic detergent market and the pivotal shift from BAS to LAS.

LocationTime PeriodAverage MBAS Concentration (mg/L)Notes
Warta River, Poland-0.052Environmental monitoring data showing the presence of anionic surfactants.[9]
El-Mex Bay, Alexandria, Egypt-Surface: 0.13 ± 0.04 (Summer/Spring)Bottom: 0.12 ± 0.10 (Summer/Spring)Seasonal variations in LAS concentrations in a marine environment.[10]
Four Rivers, Japan-<0.004–0.081Range of measured LAS concentrations in surface waters.
Wastewater Treatment Plant Influent-1.8–9.1Typical concentrations of LAS entering sewage treatment plants.

Table 2: Environmental Concentrations of Anionic Surfactants (as MBAS or LAS). This data highlights the levels of these surfactants found in various water bodies. The development of the Methylene Blue Active Substances (MBAS) assay was a key analytical method for monitoring anionic surfactants in the environment.[11][12]

Experimental Protocols

The following are representative historical laboratory-scale protocols for the synthesis of alkylbenzene sulfonates.

Laboratory Synthesis of Sodium Dodecylbenzene Sulfonate (a type of LAS)

This procedure outlines the sulfonation of dodecylbenzene with sulfuric acid followed by neutralization.[13]

Materials:

  • Dodecylbenzene (35 mL, 34.6 g)

  • 98% Sulfuric acid (35 mL)

  • 10% Sodium hydroxide solution

  • Water

Procedure:

  • In a 250 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 35 mL of dodecylbenzene.

  • Slowly add 35 mL of 98% sulfuric acid under stirring, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, raise the temperature to 60-70°C and maintain the reaction for 2 hours.

  • Cool the reaction mixture to 40-50°C and slowly add approximately 15 mL of water.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing inorganic salts.

  • Prepare approximately 80 mL of a 10% sodium hydroxide solution.

  • Slowly add the organic phase from the previous step to the sodium hydroxide solution under stirring, maintaining the temperature at 40-50°C.

  • Adjust the pH of the mixture to 7-8 with the 10% sodium hydroxide solution.

  • The resulting product is a solution of sodium dodecylbenzene sulfonate.

General Procedure for Sulfonation with Sulfur Trioxide

A common industrial method for sulfonation involves the use of sulfur trioxide.[14]

General Considerations:

  • The reaction of sulfur trioxide with alkylbenzenes is highly exothermic and rapid.

  • To control the reaction rate, sulfur trioxide is often diluted with dry air or an inert gas to a concentration of 3-5%.[2]

  • The molar ratio of sulfur trioxide to alkylbenzene is typically kept slightly in excess, around 1.03-1.05:1.[2]

  • The reaction temperature is generally controlled to be between 25°C and 30°C.[2]

Neutralization:

  • The resulting dodecylbenzene sulfonic acid is neutralized with a sodium hydroxide solution (typically around 10%) to a pH of 7-8, with the temperature controlled at 40-50°C.[2]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and logical relationships in the historical development of alkylbenzene sulfonic acids.

Synthesis_of_Branched_Alkylbenzene_Sulfonate cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_sulfonation Step 2: Sulfonation & Neutralization Benzene Benzene BAB Branched Alkylbenzene (BAB) Benzene->BAB Alkylation PropyleneTetramer Propylene Tetramer (Branched C12 Olefin) PropyleneTetramer->BAB Catalyst_AlCl3 AlCl₃ or HF (Catalyst) Catalyst_AlCl3->BAB BAS_acid Branched Alkylbenzene Sulfonic Acid BAB->BAS_acid Sulfonation SulfonatingAgent SO₃ or Oleum SulfonatingAgent->BAS_acid BAS Branched Alkylbenzene Sulfonate (BAS) BAS_acid->BAS Neutralization NaOH NaOH (Neutralization) NaOH->BAS Synthesis_of_Linear_Alkylbenzene_Sulfonate cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_sulfonation Step 2: Sulfonation & Neutralization Benzene Benzene LAB Linear Alkylbenzene (LAB) Benzene->LAB Alkylation LinearAlkene Linear Monoalkene (e.g., Dodecene) LinearAlkene->LAB Catalyst_HF HF or AlCl₃ (Catalyst) Catalyst_HF->LAB LAS_acid Linear Alkylbenzene Sulfonic Acid LAB->LAS_acid Sulfonation SulfonatingAgent SO₃ SulfonatingAgent->LAS_acid LAS Linear Alkylbenzene Sulfonate (LAS) LAS_acid->LAS Neutralization NaOH NaOH (Neutralization) NaOH->LAS Biodegradation_Comparison cluster_bas Branched Alkylbenzene Sulfonate (BAS) cluster_las Linear Alkylbenzene Sulfonate (LAS) BAS BAS (Highly Branched Chain) Resistant Resistant to Biodegradation (Persistence and Foaming) BAS->Resistant Slow/Incomplete Degradation Microbes_BAS Microorganisms Microbes_BAS->Resistant LAS LAS (Linear Chain) Biodegradation ω- and β-oxidation of Alkyl Chain LAS->Biodegradation Initial Attack Microbes_LAS Microorganisms Microbes_LAS->Biodegradation RingCleavage Aromatic Ring Cleavage & Desulfonation Biodegradation->RingCleavage Complete Complete Biodegradation (CO₂, H₂O, Biomass) RingCleavage->Complete

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Tetradecylbenzenesulfonic acid, a linear alkylbenzene sulfonate (LAS). The methods described herein are essential for quality control, stability testing, and formulation development in various scientific and industrial settings.

Introduction

This compound is a member of the linear alkylbenzene sulfonate family of anionic surfactants. Accurate and precise quantification of this compound is critical for ensuring product quality, monitoring environmental samples, and in various stages of drug development where it might be used as an excipient or counter-ion. This document outlines four common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, Gas Chromatography-Mass Spectrometry (GC-MS), Potentiometric Titration, and UV-Visible Spectrophotometry.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described. It is important to note that specific values may vary depending on the instrumentation, sample matrix, and specific method parameters.

Analytical MethodAnalyte TypeTypical Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Linear Alkylbenzene Sulfonates (LAS)5 - 100 µg/mL[1]10 ppm[2]25 ppm[2]
HPLC-MS/MS Linear Alkylbenzene Sulfonates (LAS, C10-C14)0.1 - 100 ng/mL0.1 ppb[3]0.5 ppb
GC-MS Derivatized Fatty AcidsNot specified< 10 femtogramsNot specified
Potentiometric Titration Acid mixtureDependent on titrant concentrationNot applicableNot applicable
UV-Vis Spectrophotometry GeneralDependent on molar absorptivityAnalyte and matrix dependentAnalyte and matrix dependent

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile compounds like this compound. Both UV and Mass Spectrometry (MS) detectors can be employed.

Application Note: HPLC-UV Quantification

This method is suitable for routine quality control and quantification in relatively simple matrices. The aromatic ring in this compound provides strong UV absorbance, allowing for sensitive detection. Anion exchange or reverse-phase chromatography can be utilized for separation.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

  • For complex matrices like textiles, an ultrasonic extraction with methanol at elevated temperatures (e.g., 75°C for 30 minutes) can be employed.[1]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Thermo Hypersil SAX (250 x 4.6mm, 5µm) anion exchange column or a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • Anion Exchange: Isocratic elution with a mixture of acetonitrile and water (e.g., 40/60 v/v) containing 0.05 M sodium perchlorate.[2]

    • Reverse-Phase: A gradient elution with a mobile phase consisting of (A) water with an acidic modifier (e.g., 0.1% formic acid) and (B) acetonitrile with an acidic modifier.

  • Flow Rate: 1.0 - 1.5 mL/min.[2]

  • Column Temperature: 30 - 40°C.

  • UV Detector Wavelength: Set between 225 nm and 280 nm.[2]

  • Injection Volume: 10 - 20 µL.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve extract Ultrasonic Extraction (if needed) dissolve->extract filter Filter (0.22 µm) extract->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection (225-280 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

HPLC-UV Experimental Workflow
Application Note: HPLC-MS/MS Quantification

For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (MS/MS) is the method of choice. This technique allows for the detection of trace levels of this compound.

1. Sample Preparation:

  • Sample preparation is similar to the HPLC-UV method.

  • For trace analysis in environmental water samples, online Solid Phase Extraction (SPE) can be used for sample pre-concentration and cleanup.[3]

2. Chromatographic Conditions:

  • Column: A reverse-phase column such as a Shim-pack XR-ODSII (2.0 mm I.D., 100 mm L, 2.2 µm) is suitable.[3]

  • Mobile Phase: A binary gradient system is typically used.

    • (A) 50 mM ammonium formate + 0.1% formic acid buffer.[3]

    • (B) Acetonitrile.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M-H]⁻. For this compound (C20H34O3S), the monoisotopic mass is 354.22. The precursor ion would be m/z 353.2.

  • Product Ion: A common product ion for linear alkylbenzene sulfonates is m/z 183, corresponding to the sulfonated benzene fragment.[3]

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

4. Quantification:

  • Quantification is performed using a calibration curve generated from standards. An internal standard may be used to improve accuracy and precision.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve spe SPE Cleanup (optional) dissolve->spe filter Filter (0.22 µm) spe->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize ESI (Negative Mode) separate->ionize fragment MRM Detection ionize->fragment calibrate Generate Calibration Curve fragment->calibrate calculate Calculate Concentration calibrate->calculate

HPLC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Since this compound is non-volatile, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis.

Application Note: GC-MS Quantification

This method is highly sensitive and selective, providing structural information from the mass spectrum. It is particularly useful for confirming the identity of the analyte. The most common derivatization for sulfonic acids is silylation.

1. Sample Preparation and Derivatization:

  • Extract the this compound from the sample matrix using an appropriate solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dry residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • The resulting trimethylsilyl (TMS) ester of this compound is then ready for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1-2 minutes.

    • Ramp at 10-20°C/min to 300-320°C.

    • Hold at the final temperature for 5-10 minutes.

  • Injector Temperature: 280-300°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-600.

3. Quantification:

  • Quantification is achieved using a calibration curve prepared from derivatized standards. An internal standard is recommended for improved accuracy.

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_quant Quantification extract Extract Analyte dry Evaporate to Dryness extract->dry derivatize Derivatize with Silylating Agent dry->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

GC-MS Experimental Workflow

Potentiometric Titration

Potentiometric titration is a classic and cost-effective method for quantifying acidic substances. It is particularly useful for determining the total acidity of a sample containing this compound.

Application Note: Potentiometric Titration

This method measures the change in potential of a solution as a titrant is added. The equivalence point, where the acid has been completely neutralized by the base, is determined from the inflection point of the titration curve. This method is suitable for samples with relatively high concentrations of the analyte.

1. Reagents and Equipment:

  • Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).

  • pH meter with a glass electrode and a reference electrode (or a combination electrode).

  • Magnetic stirrer and stir bar.

  • Burette.

2. Procedure:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, such as a mixture of water and alcohol, to ensure solubility.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution at a moderate speed.

  • Record the initial pH of the solution.

  • Add the standardized base titrant in small increments (e.g., 0.1-0.5 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue adding the titrant well past the expected equivalence point.

3. Data Analysis:

  • Plot the pH versus the volume of titrant added. The equivalence point is the midpoint of the steepest part of the curve.

  • For a more accurate determination of the equivalence point, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.

  • Calculate the concentration of this compound using the volume of titrant at the equivalence point and the stoichiometry of the acid-base reaction.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prepare Prepare Sample Solution setup Set up Titration Apparatus prepare->setup add_titrant Add Titrant Incrementally setup->add_titrant record_ph Record pH and Volume add_titrant->record_ph plot Plot Titration Curve record_ph->plot find_ep Determine Equivalence Point plot->find_ep calculate Calculate Concentration find_ep->calculate

Potentiometric Titration Workflow

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the UV-Vis region.

Application Note: UV-Visible Spectrophotometry

The benzene ring in this compound exhibits characteristic UV absorbance. This method is suitable for the quantification of the analyte in pure form or in simple mixtures where interfering substances that absorb at the same wavelength are absent.

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Prepare a series of calibration standards by diluting the stock solution.

2. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV range (typically 200-400 nm). The λmax for benzenesulfonic acid derivatives is typically in the range of 220-280 nm.

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

3. Quantification:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • According to the Beer-Lambert law, this plot should be linear.

  • Determine the concentration of this compound in the sample by measuring its absorbance and using the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quant Quantification prepare_standards Prepare Standard Solutions scan_lambda_max Determine λmax prepare_standards->scan_lambda_max prepare_sample Prepare Sample Solution measure_abs Measure Absorbance prepare_sample->measure_abs scan_lambda_max->measure_abs calibrate Generate Calibration Curve measure_abs->calibrate calculate Calculate Concentration calibrate->calculate

UV-Vis Spectrophotometry Workflow

References

Application Note: Quantitative Analysis of 2-Tetradecylbenzenesulfonic Acid by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecylbenzenesulfonic acid is a member of the linear alkylbenzene sulfonate (LAS) family of anionic surfactants. These compounds are widely used in various industrial and commercial applications, including as detergents and emulsifying agents. Due to their potential environmental impact and use in various formulations, a robust and sensitive analytical method for their quantification is crucial. This application note details a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the analysis of this compound in aqueous samples.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Aqueous Sample pH_adjust pH Adjustment (if necessary) Sample->pH_adjust SPE Solid-Phase Extraction (SPE) - C18 Cartridge pH_adjust->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample HPLC HPLC Separation - C18 Reversed-Phase Column Final_Sample->HPLC MS Mass Spectrometry Detection - ESI in Negative Ion Mode HPLC->MS Data_Acquisition Data Acquisition (MRM) MS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from water samples.[1][2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL, pH adjusted to neutral if necessary) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained hydrophilic impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 50 mM ammonium formate and 0.1% formic acid).[3]

HPLC-MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.0 mm I.D. x 150 mm, 2.2 µm particle size)[3]
Mobile Phase A 50 mM Ammonium formate with 0.1% formic acid in water[3]
Mobile Phase B Acetonitrile[3]
Gradient Isocratic or gradient elution can be optimized. A starting point is 55% B.[4]
Flow Rate 0.2 mL/min[3]
Column Temperature 40 °C[3]
Injection Volume 5-20 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[3][5]
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument, typically in the range of 3-4 kV
Nebulizer Gas Nitrogen, pressure optimized for the instrument
Drying Gas Nitrogen, flow and temperature optimized (e.g., 9 L/min, 350 °C)[6]
Collision Gas Argon

MRM Transitions:

The deprotonated molecule [M-H]⁻ is selected as the precursor ion. A common product ion for linear alkylbenzene sulfonates is m/z 183, which corresponds to the sulfobenzyl fragment.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound353.2183.0Optimization required

Note: The molecular weight of this compound is approximately 354.5 g/mol . The precursor ion in negative mode would be [M-H]⁻ at m/z 353.2. The collision energy should be optimized for the specific instrument to maximize the product ion signal.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of long-chain alkylbenzene sulfonates, which can be used as a reference for the analysis of this compound.

ParameterTypical Value Range
Retention Time Dependent on specific column and gradient, typically in the range of 5-15 minutes.
Limit of Detection (LOD) 10 ng/L to 0.07 mg/L[5]
Limit of Quantitation (LOQ) Varies with matrix, typically in the low µg/L to mg/L range.
Linearity Typically observed over 2-3 orders of magnitude with r² > 0.99.
Recovery 77-93% for water samples after SPE.[5]
Precision (RSD) < 15%

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the Multiple Reaction Monitoring (MRM) process for the detection of this compound.

MRM_Pathway cluster_ms Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection [M-H]⁻ (m/z 353.2) Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 183.0) Q2->Q3 Detector Detector Q3->Detector Signal Signal Intensity Detector->Signal Analyte 2-Tetradecylbenzenesulfonic Acid Ion Analyte->Q1

Caption: Logical diagram of the MRM process for this compound.

Conclusion

The described HPLC-MS method provides a sensitive and selective approach for the quantification of this compound in aqueous samples. The use of solid-phase extraction for sample preparation allows for the concentration of the analyte and removal of matrix interferences, leading to improved detection limits. The specificity of tandem mass spectrometry in MRM mode ensures accurate identification and quantification. This method is well-suited for environmental monitoring, quality control of industrial formulations, and research applications in drug development where surfactants are employed.

References

Application Notes and Protocols for 2-Tetradecylbenzenesulfonic Acid as a Surfactant in Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Tetradecylbenzenesulfonic acid as a primary anionic surfactant for the formulation of stable emulsions. This document outlines the physicochemical properties of the surfactant, detailed protocols for emulsion preparation and characterization, and methods for assessing emulsion stability, crucial for applications in research, pharmaceuticals, and drug delivery systems.

Introduction to this compound

This compound is a member of the linear alkylbenzene sulfonate (LAS) class of anionic surfactants. Its molecular structure consists of a hydrophilic sulfonic acid head group attached to a hydrophobic tail composed of a benzene ring and a C14 alkyl chain.[1] This amphiphilic nature enables it to reduce the interfacial tension between oil and water, making it an effective emulsifying agent for the creation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[2][3] The sodium salt of this acid, sodium tetradecylbenzene sulfonate, is also commonly used for these applications.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for successful emulsion formulation. Key parameters include the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophile-Lipophile Balance (HLB)

Davies Method Calculation:

HLB = 7 + Σ(Hydrophilic group values) + Σ(Lipophilic group values)

For this compound (C₂₀H₃₄O₃S), the groups are:

  • Hydrophilic group: -SO₃H (sulfonic acid)

  • Lipophilic groups: -C₆H₄- (phenyl), and a C₁₄ alkyl chain.

Assigning established group numbers:

  • -SO₃H: ~ +5.0 (estimated for a strong acid group)

  • -C₆H₄-: -1.662

  • -CH₂- and -CH₃: -0.475 per group

Calculation: HLB ≈ 7 + 5.0 - (1.662 + (14 × 0.475)) HLB ≈ 12 - 8.312 Estimated HLB ≈ 3.688

This estimated HLB value suggests that this compound is likely suitable for forming water-in-oil (W/O) emulsions .[4] However, as this is a theoretical value, experimental optimization is crucial.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form.[6] The CMC is a critical parameter as it influences the efficiency of emulsification. For linear alkylbenzene sulfonates, the CMC generally decreases as the length of the alkyl chain increases.[7] While a specific CMC for this compound is not consistently reported, data for similar compounds can provide a useful reference. For instance, the CMC of sodium tetradecyl sulfate is approximately 2.1 mM.[8] The CMC of linear alkylbenzene sulfonates is also influenced by factors such as temperature and the presence of electrolytes.[1]

Table 1: Physicochemical Properties of this compound and Related Surfactants

PropertyThis compoundSodium Dodecylbenzene Sulfonate (SDBS)Sodium Tetradecyl Sulfate
Molecular Formula C₂₀H₃₄O₃SC₁₈H₂₉NaO₃SC₁₄H₂₉NaO₄S
Molecular Weight 354.5 g/mol 348.48 g/mol 316.4 g/mol
HLB Value (Estimated) ~3.7~10-13 (literature range)~40 (for sulfate group)
CMC Not readily available~1.5 mM at 25°C[9]~2.1 mM[8]
Surfactant Type AnionicAnionicAnionic

Experimental Protocols

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using this compound. The ratios of oil, water, and surfactant should be optimized for the specific application.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, soybean oil, or a specific drug carrier)

  • Aqueous phase (deionized water)

  • High-shear homogenizer or sonicator

Protocol:

  • Prepare the Aqueous Phase: Dissolve the desired concentration of this compound in the aqueous phase. Gentle heating and stirring may be required to ensure complete dissolution.

  • Prepare the Oil Phase: If applicable, dissolve any oil-soluble components (e.g., active pharmaceutical ingredients) in the oil phase.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. This will create a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization or sonication. The duration and intensity of homogenization will directly impact the droplet size of the emulsion and should be optimized. A typical starting point is 5-10 minutes of homogenization.[10]

  • Cooling: If heating was used, allow the emulsion to cool to room temperature while stirring gently.

G cluster_prep Emulsion Preparation A 1. Prepare Aqueous Phase (Water + Surfactant) C 3. Pre-emulsification (Slowly add oil to water with stirring) A->C B 2. Prepare Oil Phase (Oil + Oil-soluble components) B->C D 4. Homogenization (High-shear mixing or sonication) C->D E 5. Cooling (Gentle stirring) D->E F Stable Emulsion E->F G cluster_factors Factors Affecting Emulsion Stability cluster_formulation Formulation cluster_process Processing Stab Emulsion Stability Surfactant Surfactant Concentration & Type Surfactant->Stab Oil Oil/Water Ratio Oil->Stab Additives Additives (e.g., electrolytes, polymers) Additives->Stab Homogenization Homogenization Energy Homogenization->Stab Temp Temperature Temp->Stab

References

Application Notes and Protocols for 2-Tetradecylbenzenesulfonic Acid in Micellar Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-Tetradecylbenzenesulfonic acid is an anionic surfactant with a structure that lends itself to applications in micellar catalysis. Its amphiphilic nature, combining a long hydrophobic tetradecyl chain and a hydrophilic benzenesulfonic acid headgroup, allows it to form micelles in aqueous solutions. These micelles can act as nanoreactors, encapsulating nonpolar reactants and facilitating reactions that are typically slow or inefficient in aqueous media. The sulfonic acid moiety can also provide Brønsted acid catalysis, making it a dual-function molecule for certain organic transformations.

Physicochemical Properties

The following table summarizes key physicochemical properties. Note that data for the specific 2-isomer is limited; therefore, data for other isomers or closely related compounds are provided for guidance.

PropertyValueCompound
Molecular Formula C₂₀H₃₄O₃SThis compound
Molecular Weight 354.5 g/mol [1]Tetradecylbenzenesulfonic acid[1]
IUPAC Name This compoundThis compound
CAS Number Not available for the 2-isomer. (47377-16-2 for 4-isomer)4-Tetradecylbenzenesulfonic acid
Critical Micelle Concentration (CMC) Dependent on isomer and conditions. For sodium dodecyl sulfate (a related anionic surfactant), the CMC is ~8.23 mM.[2]Sodium dodecyl sulfate
Aggregation Number Varies with concentration and conditions.General for surfactants

Mechanism of Micellar Catalysis

The catalytic activity of this compound in aqueous media stems from the formation of micelles. These micelles create a hydrophobic core within the bulk aqueous phase. This microenvironment can solubilize organic substrates, increasing their effective concentration and facilitating reactions. The sulfonic acid headgroups at the micelle-water interface can act as catalytic sites.

Micellar_Catalysis Mechanism of Micellar Catalysis cluster_micelle Micelle cluster_aqueous Aqueous Phase R1 Reactant 1 P Product R1->P Reaction R2 Reactant 2 R2->P Product_aq Product P->Product_aq Diffusion Reactants_aq Reactants (low solubility) Reactants_aq->R1 Partitioning Reactants_aq->R2 Workflow start Start prep Prepare Catalyst Solution (this compound in H₂O) start->prep setup Reaction Setup (Add reactants to catalyst solution) prep->setup reaction Run Reaction (Heating and stirring) setup->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction with organic solvent) monitor->workup Complete purify Purification (Column chromatography/Recrystallization) workup->purify analyze Product Analysis (NMR, MS, etc.) purify->analyze end End analyze->end

References

Hypothetical Application of 2-Tetradecylbenzenesulfonic Acid in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. There is no established scientific literature detailing the use of 2-tetradecylbenzenesulfonic acid as a standard PCR additive. Based on its chemical properties as a strong anionic surfactant, it is predicted to be inhibitory to the PCR reaction at most concentrations. These documents are designed to guide a systematic investigation into its potential effects.

Application Notes

Introduction

Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. The efficiency and specificity of PCR can be hindered by factors such as the secondary structure of the DNA template, the presence of inhibitors, and the stability of the DNA polymerase. Various additives, including solvents, non-ionic detergents, and other small molecules, are often employed to overcome these challenges.

This compound is an anionic surfactant characterized by a hydrophilic benzenesulfonic acid head group and a long, hydrophobic 14-carbon alkyl tail.[1][2][3] While anionic detergents like Sodium Dodecyl Sulfate (SDS) are known to be potent inhibitors of DNA polymerases even at low concentrations, this document explores the hypothetical and investigative application of this compound as a PCR additive.[4][5] The long alkyl chain and aromatic ring may confer unique properties that could, at very low and carefully titrated concentrations, potentially aid in the denaturation of complex DNA templates or interact with PCR inhibitors.

Principle and Potential (Hypothetical) Mechanism of Action

As a surfactant, this compound possesses the ability to disrupt hydrophobic interactions and protein structures. In the context of PCR, its effects are likely to be concentration-dependent:

  • At high concentrations (predicted): Inhibition of the PCR reaction is the most probable outcome. The surfactant molecules can bind to and denature the DNA polymerase, rendering it inactive.

  • At very low, sub-inhibitory concentrations (hypothetical): It is speculated that this compound might:

    • Aid in Template Denaturation: By interacting with the DNA molecule, it could potentially lower the melting temperature (Tm), which may be beneficial for templates with high GC content or stable secondary structures.

    • Counteract Certain Inhibitors: The surfactant properties might help to sequester hydrophobic inhibitors present in the sample, making the DNA template more accessible to the polymerase.

    • Stabilize Reaction Components: Although less likely for an anionic surfactant, it could potentially prevent the adsorption of reaction components to the walls of the PCR tube.

It is crucial to note that non-ionic detergents such as Triton X-100 or Tween 20 are generally used to stabilize Taq polymerase and are considered safer alternatives for enhancing PCR.[6][7][8] The investigation of this compound should be approached with the expectation of identifying its inhibitory concentration range first.

Experimental Protocols

Objective: To determine the effect of this compound on PCR amplification and to identify its inhibitory concentration.

Materials:

  • This compound

  • Nuclease-free water

  • Standard PCR reaction components:

    • DNA template (e.g., human genomic DNA)

    • Forward and reverse primers for a specific target

    • Taq DNA polymerase and corresponding reaction buffer (with MgCl2)

    • dNTP mix

  • Thermocycler

  • Agarose gel electrophoresis system

  • DNA visualization agent (e.g., ethidium bromide or SYBR Safe)

Protocol 1: Preparation of this compound Stock Solution

  • Prepare a 1% (w/v) stock solution of this compound in nuclease-free water.

  • Gently vortex to ensure complete dissolution.

  • Prepare a series of working solutions by serial dilution (e.g., 0.1%, 0.01%, 0.001%, 0.0001%) in nuclease-free water. Store at -20°C.

Protocol 2: Determining the Inhibitory Concentration of this compound in PCR

  • Set up a series of 25 µL PCR reactions as described in Table 1. Each reaction will have a different final concentration of this compound.

  • Include a positive control (no additive) and a negative control (no DNA template).

  • Perform PCR using a standard thermocycling protocol appropriate for the primers and template. An example is provided in Table 2.

  • Analyze the PCR products by running 10 µL of each reaction on a 1.5% agarose gel.

  • Visualize the DNA bands under UV light and assess the presence and intensity of the target amplicon.

Data Presentation

Table 1: PCR Reaction Setup for Concentration Optimization

ComponentVolume for 25 µL ReactionFinal Concentration
10X PCR Buffer2.5 µL1X
10 mM dNTPs0.5 µL200 µM
10 µM Forward Primer1.25 µL0.5 µM
10 µM Reverse Primer1.25 µL0.5 µM
DNA Template (50 ng/µL)1 µL2 ng/µL
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U
This compound working solution2.5 µLVariable (see below)
Nuclease-free WaterUp to 25 µL-
Final Additive Concentration 0.1% to 0.00001%

Note: The volume of the additive working solution should be kept constant. Adjust the concentration of the working solution to achieve the desired final concentration in the reaction.

Table 2: Example Thermocycling Protocol

StepTemperatureTimeCycles
Initial Denaturation95°C3 minutes1
Denaturation95°C30 seconds\multirow{3}{}{30}
Annealing55-65°C30 seconds
Extension72°C1 minute/kb
Final Extension72°C5 minutes1
Hold4°CIndefinite1

*Annealing temperature should be optimized based on the specific primers used.

Table 3: Hypothetical Results of Concentration Optimization

Final Concentration of Additive (%)PCR Product Band IntensityObservations
0 (Positive Control)+++Strong, specific band
0.1-Complete inhibition
0.01-Complete inhibition
0.001+/-Very faint band, significant inhibition
0.0001++Band intensity slightly lower than control
0.00001+++Band intensity similar to control

Visualizations

PCR_Workflow cluster_prep Preparation cluster_pcr PCR Setup & Execution cluster_analysis Analysis Stock Prepare 1% Stock Solution Dilutions Create Serial Dilutions (0.1% to 0.00001%) Stock->Dilutions Setup Set up PCR Reactions with varying additive concentrations Dilutions->Setup Controls Include Positive and Negative Controls Thermocycling Run Thermocycler Setup->Thermocycling Gel Agarose Gel Electrophoresis Thermocycling->Gel Visualize Visualize and Analyze Results Gel->Visualize

Caption: Experimental workflow for testing this compound in PCR.

Mechanism cluster_inhibition Predicted Inhibitory Mechanism cluster_hypothetical Hypothetical Enhancing Mechanism (at very low concentrations) Surfactant Anionic Surfactant Polymerase DNA Polymerase Surfactant->Polymerase Binds to Denaturation Denaturation (Loss of Activity) Polymerase->Denaturation Leads to Low_Surfactant Low Conc. Surfactant DNA_Template GC-Rich DNA (Secondary Structure) Low_Surfactant->DNA_Template Interacts with Reduced_Tm Reduced Tm / Disrupted Structure DNA_Template->Reduced_Tm Results in

Caption: Predicted vs. hypothetical mechanisms of action.

References

Application Notes and Protocols for Protein Solubilization and Extraction Using Linear Alkylbenzenesulfonate Detergents

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Protocol Using Sodium Dodecylbenzenesulfonate (SDBS)

Disclaimer: Direct and specific applications of 2-tetradecylbenzenesulfonic acid for protein solubilization are not extensively documented in readily available scientific literature. Therefore, this document provides a detailed application note and protocol for a structurally similar and widely studied linear alkylbenzenesulfonate detergent, Sodium Dodecylbenzenesulfonate (SDBS). The principles and methodologies described herein can serve as a strong foundational guide for researchers interested in exploring the use of long-chain alkylbenzenesulfonate detergents for protein extraction and solubilization.

Introduction to Linear Alkylbenzenesulfonates for Protein Solubilization

Linear alkylbenzenesulfonates (LAS) are a class of anionic surfactants characterized by a hydrophilic sulfonate headgroup and a hydrophobic alkylbenzene tail. These amphipathic properties make them effective at disrupting the lipid bilayers of cell membranes and solubilizing proteins by interacting with their hydrophobic regions. This action overcomes protein-protein and protein-lipid interactions, leading to the release of proteins from cellular compartments and rendering them soluble in aqueous buffers.[1][2][3] In the context of proteomics and drug development, efficient and reliable protein extraction is a critical first step for subsequent analyses such as gel electrophoresis, Western blotting, mass spectrometry, and drug target identification.[4][5][6][7]

SDBS is a well-characterized member of the LAS family and serves as an excellent model for understanding how these detergents function in protein extraction. Its strong denaturing capabilities are comparable to Sodium Dodecyl Sulfate (SDS), making it particularly useful for applications requiring complete protein unfolding and solubilization, such as SDS-PAGE.[1][8]

Physicochemical Properties and Mechanism of Action

The effectiveness of SDBS as a solubilizing agent is governed by its physicochemical properties, most notably its critical micelle concentration (CMC). The CMC is the concentration at which individual detergent molecules (monomers) begin to aggregate to form micelles. Above the CMC, these micelles can create a hydrophobic environment that sequesters the hydrophobic domains of proteins, thereby keeping them soluble in the aqueous buffer.

The general mechanism for detergent-based protein solubilization from a lipid membrane involves the following steps:

  • Partitioning: Detergent monomers insert into the lipid bilayer of the cell or organelle membrane.

  • Saturation: As the detergent concentration increases, the membrane becomes saturated with detergent molecules, leading to the disruption of lipid-lipid and lipid-protein interactions.

  • Micelle Formation: At or above the CMC, mixed micelles composed of detergent, lipids, and membrane proteins are formed, effectively solubilizing the proteins.

cluster_0 Cell Membrane Disruption Detergent_Monomers Detergent Monomers Lipid_Bilayer Lipid Bilayer Detergent_Monomers->Lipid_Bilayer Partitioning Mixed_Micelles Protein-Lipid-Detergent Mixed Micelles Lipid_Bilayer->Mixed_Micelles Saturation & Micellization Solubilized_Protein Solubilized Protein Mixed_Micelles->Solubilized_Protein

Caption: Mechanism of detergent-based protein solubilization.

Quantitative Data for SDBS

The following table summarizes key quantitative data for SDBS, which is crucial for designing and optimizing protein solubilization protocols.

PropertyValueSignificance in Protein Solubilization
Chemical Formula C₁₈H₂₉NaO₃SDefines the molecular weight and composition.
Molecular Weight 348.48 g/mol Important for calculating molar concentrations.
Critical Micelle Conc. (CMC) ~1.5 mM (~0.05% w/v) in waterThe concentration at which solubilization efficiency dramatically increases. A key parameter for optimizing detergent concentration.
Optimal Concentration 1-2% (w/v) for total cell lysisA starting point for complete cell lysis and protein extraction. This may need to be optimized for specific cell types or tissues.
Aggregation Number 50-100The number of detergent molecules in a micelle, which influences the size of the mixed micelles and their solubilization capacity.
Dialyzable YesCan be removed from the protein sample by dialysis if necessary for downstream applications that are sensitive to detergents.

Experimental Protocols

Herein are detailed protocols for protein extraction and solubilization using SDBS from cultured mammalian cells and tissue samples.

Protocol 1: Total Protein Extraction from Cultured Mammalian Cells

Objective: To extract total cellular proteins for applications such as SDS-PAGE and Western blotting.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) SDBS, 1 mM EDTA

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)

  • Micro-tip sonicator

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from a confluent plate of cells.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and gently scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis:

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 200-500 µL of ice-cold Lysis Buffer supplemented with protease (and phosphatase) inhibitors. The volume depends on the size of the cell pellet.

    • Incubate the mixture on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Homogenization and Solubilization:

    • Sonicate the lysate on ice using a micro-tip sonicator. Perform 3-4 cycles of 10-second pulses with 30-second intervals to prevent overheating. This step shears the genomic DNA and aids in complete solubilization.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

    • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the BCA assay.

  • Storage:

    • Store the protein lysate at -80°C for long-term use. For immediate use in SDS-PAGE, mix an aliquot with Laemmli sample buffer and heat at 95°C for 5 minutes.

Start Start: Cultured Cells Harvest Harvest Cells (Wash with PBS, Scrape) Start->Harvest Lysis Resuspend in Lysis Buffer (1% SDBS, Protease Inhibitors) Harvest->Lysis Incubate Incubate on Ice (30 min) Lysis->Incubate Sonicate Sonicate on Ice Incubate->Sonicate Centrifuge Centrifuge (14,000 x g, 20 min, 4°C) Sonicate->Centrifuge Collect Collect Supernatant (Solubilized Proteins) Centrifuge->Collect Quantify Quantify Protein (BCA Assay) Collect->Quantify End Store at -80°C or Use Quantify->End

Caption: Workflow for total protein extraction from cultured cells.

Protocol 2: Protein Extraction from Tissue Samples

Objective: To extract total proteins from soft tissue samples for downstream analysis.

Materials:

  • Tissue sample (e.g., mouse liver, brain), flash-frozen in liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Tissue Lysis Buffer (RIPA Buffer with SDBS): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDBS

  • Protease and Phosphatase Inhibitor Cocktails

  • Dounce homogenizer or mechanical tissue homogenizer

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization:

    • Place the frozen tissue sample in a pre-chilled mortar.

    • Add liquid nitrogen to keep the tissue frozen and brittle.

    • Grind the tissue into a fine powder using the pestle.

  • Lysis and Homogenization:

    • Transfer the tissue powder to a tube containing an appropriate volume of ice-cold Tissue Lysis Buffer with inhibitors (e.g., 1 mL per 100 mg of tissue).

    • Homogenize the sample using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.

    • Incubate the homogenate on a rotator for 1-2 hours at 4°C to allow for complete lysis.

  • Clarification of Lysate:

    • Centrifuge the homogenate at 16,000 x g for 30 minutes at 4°C.

    • Transfer the clear supernatant to a new pre-chilled tube.

  • Protein Quantification and Storage:

    • Determine the protein concentration using a detergent-compatible assay.

    • Aliquot and store the lysate at -80°C.

Considerations for Drug Development Professionals

  • Detergent Compatibility: While strong anionic detergents like SDBS are excellent for solubilization, they can denature proteins and may be incompatible with certain downstream applications such as functional assays or co-immunoprecipitation.[9] In such cases, milder non-ionic or zwitterionic detergents may be more appropriate.[2][9]

  • Mass Spectrometry: High concentrations of detergents can interfere with mass spectrometry analysis.[10] Protocols for detergent removal, such as protein precipitation or the use of detergent-binding columns, may be necessary.

  • Target-Specific Optimization: The optimal detergent and concentration can vary significantly depending on the protein of interest, particularly for membrane proteins.[11][12] It is often necessary to screen a panel of detergents to find the best conditions for solubilizing a specific target while preserving its integrity or activity.[3]

Conclusion

Linear alkylbenzenesulfonates, exemplified by SDBS, are powerful tools for the solubilization and extraction of proteins from a variety of biological samples. The protocols provided offer a robust starting point for researchers. However, for any specific application, particularly in the nuanced field of drug development, optimization of the lysis buffer composition and extraction procedure is highly recommended to ensure high-quality, reproducible results.

References

Application Notes and Protocols for Interfacial Studies of 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of key experimental techniques for characterizing the behavior of 2-Tetradecylbenzenesulfonic acid (2-TBSA) at various interfaces. Detailed protocols for Langmuir trough analysis, Neutron Reflectometry (NR), Sum-Frequency Generation (SFG) Spectroscopy, and Atomic Force Microscopy (AFM) are presented. These methods allow for a multi-faceted understanding of 2-TBSA monolayers, including their thermodynamic properties, layer structure, molecular orientation, and surface morphology.

Langmuir-Blodgett Trough: Surface Pressure-Area (π-A) Isotherms

The Langmuir-Blodgett (LB) trough is a fundamental tool for studying the behavior of amphiphilic molecules, like 2-TBSA, at the air-water interface. By compressing a monolayer of the surfactant, a surface pressure-area (π-A) isotherm is generated, which reveals information about the packing density, phase transitions, and stability of the monolayer.[1][2]

Experimental Protocol
  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a high-purity solvent (e.g., chloroform, followed by ethanol) and rinse extensively with ultrapure water. Fill the trough with the desired aqueous subphase (e.g., ultrapure water, buffer solution).

  • Surface Cleaning: Aspirate the surface of the subphase to remove any potential contaminants until the surface pressure reading is stable and near zero (< 0.1 mN/m).

  • Spreading Solution: Prepare a dilute solution of 2-TBSA in a volatile, water-immiscible solvent (e.g., chloroform) at a known concentration (typically ~0.5 mg/mL).

  • Monolayer Deposition: Using a microsyringe, carefully deposit small droplets of the 2-TBSA solution onto the air-water interface. Allow sufficient time (15-20 minutes) for the solvent to evaporate completely.

  • Isotherm Measurement: Compress the monolayer at a slow, constant rate (e.g., 5-10 mm/min) using the movable barriers.[3] Simultaneously, record the surface pressure using a Wilhelmy plate or Du Noüy ring tensiometer.

  • Data Analysis: Plot the measured surface pressure (π) as a function of the area per molecule (A). The area per molecule is calculated from the trough area, the volume of solution deposited, and its concentration.

  • Collapse Point: Continue compression until a sharp drop or plateau in surface pressure is observed, indicating the collapse of the monolayer from a 2D film to 3D structures.[4]

Workflow and Data Presentation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Clean Trough p2 Fill with Subphase p1->p2 e1 Deposit 2-TBSA Monolayer p2->e1 p3 Prepare Spreading Solution (2-TBSA) p3->e1 e2 Solvent Evaporation (15-20 min) e1->e2 e3 Compress Monolayer at Constant Rate e2->e3 e4 Record Surface Pressure vs. Area e3->e4 a1 Plot π-A Isotherm e4->a1 a2 Determine Limiting Area per Molecule (A₀) a1->a2 a3 Identify Collapse Pressure (π_c) a1->a3

Caption: Workflow for Langmuir Trough Experiment.

Table 1: Representative Interfacial Properties from π-A Isotherm of Alkylbenzenesulfonic Acids Note: Data for closely related dodecylbenzenesulfonic acid (DBSA) is used as a proxy for 2-TBSA.

ParameterValueDescription
Limiting Area per Molecule (A₀)~40 - 50 ŲThe molecular area extrapolated to zero surface pressure from the condensed phase.
Collapse Pressure (π_c)~35 - 45 mN/mThe surface pressure at which the monolayer is no longer stable and collapses.
Compressibility Modulus (Cₛ⁻¹)50 - 150 mN/mIndicates the physical state of the monolayer (e.g., liquid-condensed).

Neutron Reflectometry (NR)

Neutron Reflectometry is a powerful, non-destructive technique for determining the structure of thin films at interfaces.[5] It provides detailed information about the thickness, density, and roughness of the adsorbed 2-TBSA layer at the nanometer scale.[6]

Experimental Protocol
  • Substrate Preparation: Use an optically flat, single-crystal silicon block as the substrate for solid-liquid interface studies. Clean the substrate rigorously (e.g., with piranha solution or UV/ozone) to create a hydrophilic silicon oxide surface.

  • Sample Cell Assembly: Mount the silicon block in a temperature-controlled, sealed liquid cell.

  • Contrast Variation: Perform measurements in different isotopic contrast solvents (e.g., D₂O, H₂O, and mixtures like "Air Contrast Matched Water").[7] This is crucial for resolving the structure of multi-component layers.

  • Monolayer Adsorption: Inject the 2-TBSA solution into the sample cell at the desired concentration. Allow the system to equilibrate while monitoring the reflectivity signal.

  • Data Acquisition: Direct a highly collimated neutron beam onto the substrate at a grazing angle. Measure the intensity of the reflected neutrons as a function of the momentum transfer vector, Qz.

  • Data Modeling: Analyze the reflectivity profiles using optical matrix formalism-based software.[7] Model the interface as a series of layers, each defined by its thickness, scattering length density (SLD), and roughness. Fit the model to the data from all isotopic contrasts simultaneously to obtain a unique structural solution.

Workflow and Data Presentation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Clean Silicon Substrate p2 Assemble Liquid Sample Cell p1->p2 e1 Inject 2-TBSA Solution p2->e1 p3 Prepare Isotopic Solvents (D₂O, H₂O) e4 Repeat for each Solvent Contrast p3->e4 e2 Equilibrate System e1->e2 e3 Measure Reflectivity vs. Qz e2->e3 e3->e4 a1 Co-refine Data from all Contrasts e4->a1 a2 Determine Layer Thickness (τ) a1->a2 a3 Determine Surface Coverage (Γ) a1->a3

Caption: Workflow for Neutron Reflectometry Experiment.

Table 2: Representative Structural Parameters from Neutron Reflectometry

ParameterValueDescription
Adsorbed Layer Thickness (τ)18 - 25 ÅThe thickness of the 2-TBSA monolayer at the interface.
Area per Molecule (A)45 - 60 ŲCalculated from the surface excess (Γ), indicates molecular packing.
Solvent Fraction in Layer10 - 30%The volume fraction of solvent penetrating the hydrocarbon or headgroup region.
Interfacial Roughness3 - 6 ÅThe diffuseness of the interface between layers (e.g., substrate-surfactant).

Sum-Frequency Generation (SFG) Spectroscopy

SFG is a surface-specific vibrational spectroscopy technique used to obtain molecular-level information about interfaces.[8][9] It can determine the orientation and ordering of specific functional groups (e.g., CH₃, SO₃⁻) of 2-TBSA molecules at an interface.[10]

Experimental Protocol
  • Optical Setup: Overlap two laser beams, a fixed-frequency visible beam and a tunable infrared (IR) beam, spatially and temporally at the interface of interest (e.g., air-water or solid-liquid).[8]

  • Sample Preparation: Prepare the interface as described in the Langmuir trough or NR protocols.

  • Spectral Acquisition: Scan the IR beam frequency across the vibrational resonances of the 2-TBSA molecule (e.g., 2800-3000 cm⁻¹ for C-H stretches, ~1080 cm⁻¹ for SO₃⁻ symmetric stretch).

  • Signal Detection: Detect the generated SFG signal, which has a frequency equal to the sum of the input visible and IR frequencies. The signal is only generated at the interface where inversion symmetry is broken.

  • Polarization Control: Record spectra using different polarization combinations (e.g., SSP, SPS, PPP) of the incident and detected beams to quantitatively determine the average molecular orientation.

  • Data Analysis: Fit the spectral peaks to determine their amplitude, frequency, and width. Use the amplitudes from different polarization sets to calculate the orientational angles of specific molecular moieties relative to the surface normal.

Workflow and Data Presentation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Interface (e.g., Langmuir Trough) p2 Align Visible and Tunable IR Lasers e1 Overlap Beams at Interface p2->e1 e2 Scan IR Frequency e1->e2 e3 Detect SFG Signal e2->e3 e4 Repeat for Multiple Polarizations (SSP, SPS) e3->e4 a1 Fit Spectral Peaks e4->a1 a2 Analyze Peak Amplitudes a1->a2 a3 Calculate Molecular Orientation Angles a2->a3

Caption: Workflow for SFG Spectroscopy Experiment.

Table 3: Representative Spectroscopic and Orientational Data from SFG

Vibrational ModeFrequency (cm⁻¹)Inferred Orientation
-CH₃ symmetric stretch (r⁺)~2875Indicates ordering of the terminal methyl group of the alkyl tail.
-CH₂ symmetric stretch (d⁺)~2850Intensity is sensitive to gauche defects; a weak signal implies a well-ordered, all-trans alkyl chain.
Phenyl C-H stretch~3060Provides information on the orientation of the benzene ring.
-SO₃⁻ symmetric stretch~1080Directly probes the orientation of the hydrophilic headgroup.

Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical images of surfaces.[11] When applied to interfacial systems, it can visualize the morphology of the 2-TBSA monolayer, revealing domains, defects, and the structure of collapsed films.[12][13]

Experimental Protocol
  • Substrate Preparation: For imaging, transfer the 2-TBSA monolayer from the air-water interface onto a flat solid substrate (e.g., freshly cleaved mica, silicon wafer) using the Langmuir-Blodgett or Langmuir-Schaefer technique.

  • AFM Setup: Mount the sample on the AFM stage. Select an appropriate cantilever and tip (e.g., silicon nitride tips are common for soft matter). For imaging in liquid, ensure the system is equipped with a liquid cell.

  • Imaging Mode Selection:

    • Contact Mode: The tip is scanned in direct contact with the surface. Useful for friction (Lateral Force Microscopy) but can damage soft films.

    • Tapping Mode™ (AC Mode): The cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. This is the preferred mode for soft samples like surfactant monolayers as it minimizes lateral forces.

  • Image Acquisition: Engage the tip with the surface and begin scanning. Optimize imaging parameters (scan size, scan rate, setpoint/amplitude, feedback gains) to obtain a high-quality, stable image.

  • Image Analysis: Use AFM software to process the raw data. This includes flattening the image to remove tilt and bow. Analyze the topography to measure domain heights, sizes, and surface roughness.[14]

Workflow and Data Presentation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Form 2-TBSA Monolayer on Langmuir Trough p2 Transfer Film to Solid Substrate (Mica) p1->p2 p3 Mount Sample in AFM p2->p3 e1 Select Imaging Mode (e.g., Tapping Mode) p3->e1 e2 Engage Tip and Optimize Parameters e1->e2 e3 Scan Surface Area e2->e3 e4 Acquire Topography and Phase Images e3->e4 a1 Process Raw Image Data (Flatten, Filter) e4->a1 a2 Measure Domain Size and Height a1->a2 a3 Calculate Surface Roughness (RMS) a1->a3

Caption: Workflow for AFM Imaging of Monolayers.

Table 4: Representative Morphological Data from AFM

ParameterValue RangeDescription
Monolayer Thickness1.8 - 2.5 nmMeasured by "nanoshaving" or from the height of domains relative to the substrate.[15]
Domain Sizenm to µm scaleSize of distinct phases or ordered regions within the monolayer.
Surface Roughness (RMS)0.2 - 1.0 nmRoot-mean-square roughness of the monolayer surface, indicating uniformity.
Defect DensityVariableNumber of pinholes or defects per unit area in the transferred film.

References

Application Note: Determination of Cationic Surfactants using 2-Tetradecylbenzenesulfonic Acid as a Titrant in Volumetric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cationic surfactants are widely used in various industrial and pharmaceutical applications, including as disinfectants, cleaning agents, and fabric softeners. Accurate quantification of these compounds is crucial for quality control and formulation development. One established method for the determination of cationic surfactants is by titration with an anionic surfactant. This application note details a generalized protocol for the use of 2-tetradecylbenzenesulfonic acid, a long-chain alkylbenzenesulfonic acid, as a titrant in the volumetric analysis of cationic surfactants. The method is based on the principle of two-phase titration, where the reaction between the cationic analyte and the anionic titrant forms a complex that partitions into an organic phase, allowing for clear endpoint determination.

Principle of Two-Phase Titration

The titration of a cationic surfactant with an anionic surfactant, such as this compound, is a precipitation titration. The reaction forms a hydrophobic ion-pair that is insoluble in the aqueous phase. In a two-phase system, typically consisting of water and a non-polar organic solvent like chloroform, this ion-pair is extracted into the organic layer. A mixed indicator, such as methylene blue, is used to visualize the endpoint. Initially, the cationic surfactant forms a complex with the indicator, imparting a color to the organic phase. During the titration, the anionic titrant displaces the indicator from the complex. At the endpoint, all the cationic surfactant has reacted with the titrant, and a slight excess of the titrant causes a color change in the organic phase, signaling the completion of the reaction.

Disclaimer: The following protocols are generalized based on standard methods for anionic surfactant titration of cationic surfactants. Specific parameters may need to be optimized and validated for the use of this compound and for specific sample matrices.

Experimental Protocols

Preparation of Reagents

A stock solution of this compound and a standard solution of a cationic surfactant for standardization are required.

Table 1: Reagent Preparation

ReagentPreparation Procedure
0.004 M this compound Titrant Accurately weigh 1.418 g of this compound (Molar Mass: 354.5 g/mol ) and dissolve it in deionized water in a 1000 mL volumetric flask. Fill to the mark with deionized water and mix thoroughly. Store in a well-stoppered glass bottle.
0.004 M Benzethonium Chloride (Hyamine® 1622) Standard Solution Benzethonium chloride is a suitable cationic standard. A commercially available standardized solution is recommended. Alternatively, a solution can be prepared and standardized against a primary standard anionic surfactant like Sodium Dodecyl Sulfate (SDS).
Mixed Indicator Solution Dissolve a small amount of a suitable mixed indicator (e.g., methylene blue) in deionized water to achieve a distinct color.
Chloroform Analytical grade.
pH Buffer Solution (pH 10) Prepare a suitable buffer solution, for example, by dissolving 4.8 g of sodium tetraborate decahydrate and 18 mL of 1 M NaOH in approximately 900 mL of deionized water, adjusting the pH to 10, and making up the volume to 1 L.[1]
Standardization of the this compound Titrant

The exact concentration of the prepared this compound solution must be determined by standardization against a primary standard cationic surfactant.

Protocol:

  • Pipette a known volume (e.g., 10.00 mL) of the standard 0.004 M Benzethonium Chloride solution into a 250 mL separatory funnel.

  • Add approximately 50 mL of deionized water, 10 mL of the pH 10 buffer solution, and a few drops of the mixed indicator solution.

  • Add 20 mL of chloroform to the separatory funnel.

  • Titrate with the prepared this compound solution from a burette.

  • After each addition of the titrant, stopper the funnel and shake vigorously for about 20-30 seconds.

  • Allow the layers to separate and observe the color of the lower chloroform layer.

  • Continue the titration until the color of the chloroform layer changes, indicating the endpoint. The exact color change will depend on the indicator used.

  • Repeat the titration at least three times and calculate the average volume of the titrant used.

  • Calculate the exact molarity of the this compound solution using the following formula:

    Molarity (Titrant) = (Molarity (Standard) × Volume (Standard)) / Volume (Titrant)

Table 2: Example Standardization Data

Titration RunVolume of 0.004 M Benzethonium Chloride (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Titrant (mL)
110.000.1010.2010.10
210.0010.2020.2510.05
310.0020.2530.3510.10
Average 10.08
Titration of a Cationic Surfactant Sample

Protocol:

  • Accurately weigh or pipette a known amount of the sample containing the cationic surfactant into a 250 mL separatory funnel. The sample size should be chosen to consume a reasonable volume of the titrant (e.g., 10-20 mL).

  • Dilute the sample with approximately 50 mL of deionized water.

  • Add 10 mL of the pH 10 buffer solution and a few drops of the mixed indicator solution.

  • Add 20 mL of chloroform to the separatory funnel.

  • Titrate with the standardized this compound solution, following the same procedure as in the standardization (steps 5-7).

  • Record the volume of the titrant used to reach the endpoint.

  • Calculate the concentration of the cationic surfactant in the sample.

Calculation:

Concentration (Cationic Surfactant) = (Molarity (Titrant) × Volume (Titrant) × Molar Mass (Analyte)) / Sample Weight or Volume

Visualizations

Titration_Workflow cluster_prep Preparation cluster_std Standardization cluster_analysis Sample Analysis Titrant_Prep Prepare 0.004 M This compound Titrate_Std Titrate with This compound Titrant_Prep->Titrate_Std Standard_Prep Prepare 0.004 M Benzethonium Chloride Standard Aliquot_Std Take Aliquot of Standard Standard_Prep->Aliquot_Std Sample_Prep Prepare Cationic Surfactant Sample Aliquot_Sample Take Aliquot of Sample Sample_Prep->Aliquot_Sample Add_Reagents_Std Add Water, Buffer, Indicator, Chloroform Aliquot_Std->Add_Reagents_Std Add_Reagents_Std->Titrate_Std Endpoint_Std Observe Endpoint (Color Change) Titrate_Std->Endpoint_Std Calculate_Molarity Calculate Exact Molarity of Titrant Endpoint_Std->Calculate_Molarity Titrate_Sample Titrate with Standardized This compound Calculate_Molarity->Titrate_Sample Add_Reagents_Sample Add Water, Buffer, Indicator, Chloroform Aliquot_Sample->Add_Reagents_Sample Add_Reagents_Sample->Titrate_Sample Endpoint_Sample Observe Endpoint (Color Change) Titrate_Sample->Endpoint_Sample Calculate_Conc Calculate Cationic Surfactant Concentration Endpoint_Sample->Calculate_Conc

Caption: Experimental workflow for the determination of cationic surfactants.

Two_Phase_Titration_Principle cluster_initial Initial State (Before Titration) cluster_during During Titration cluster_endpoint At Endpoint Aqueous_Phase_I Aqueous Phase: Cationic Surfactant (C+) Methylene Blue (Ind+) Organic_Phase_I Organic Phase (Chloroform): Colorless Aqueous_Phase_D Aqueous Phase: C+ reacts with Titrant (T-) [C+Ind+] complex Organic_Phase_D Organic Phase: [C+Ind+] complex imparts color [C+T-] ion-pair partitions Aqueous_Phase_D->Organic_Phase_D Extraction Aqueous_Phase_E Aqueous Phase: All C+ has reacted Excess T- present Organic_Phase_E Organic Phase: Color change as Ind+ is displaced cluster_initial cluster_initial cluster_during cluster_during cluster_initial->cluster_during Add Titrant (T-) cluster_endpoint cluster_endpoint cluster_during->cluster_endpoint Add Titrant (T-)

Caption: Principle of two-phase titration for cationic surfactants.

References

Application Notes & Protocols: Formulation of Cleaning Solutions with 2-Tetradecylbenzenesulfonic Acid for Laboratory Equipment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and utilizing cleaning solutions based on 2-Tetradecylbenzenesulfonic acid for various laboratory equipment. Adherence to these protocols will help ensure the removal of contaminants, prevent cross-contamination, and maintain the integrity of experimental results.

Introduction to this compound as a Cleaning Agent

This compound is a member of the linear alkylbenzene sulfonates (LAS) family of anionic surfactants.[1][2][3] Its molecular structure consists of a long, hydrophobic tetradecyl chain and a hydrophilic benzenesulfonate head. This amphiphilic nature allows it to effectively reduce the surface tension of water, emulsify oils and greases, and lift particulate matter from surfaces, making it a powerful cleaning agent for a wide range of laboratory contaminants.[1]

In its acidic form, it can be used to formulate acidic cleaners, which are particularly effective against inorganic residues like mineral scales.[4] However, it is more commonly neutralized with an alkali, such as sodium hydroxide, to form a salt (sodium 2-tetradecylbenzenesulfonate). This neutralized form is highly soluble in water and is the primary active ingredient in many neutral to alkaline cleaning formulations designed to remove organic residues.[5]

Key Properties:

  • Surfactant Type: Anionic[1][3]

  • Cleaning Action: Excellent for removing oils, greases, and organic residues.

  • pH Stability: Stable over a wide pH range.[5]

  • Biodegradability: Generally biodegradable.[1]

Formulation of Cleaning Solutions

The formulation of a cleaning solution with this compound can be tailored to specific cleaning needs by adjusting its concentration and pH.

2.1. Stock Solution Preparation (10% w/v this compound)

A 10% (w/v) stock solution can be prepared for convenient dilution to working concentrations.

Materials:

  • This compound

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

Protocol:

  • Don appropriate PPE.

  • Weigh 100 g of this compound.

  • In a fume hood, slowly add the this compound to approximately 800 mL of deionized water in a suitable container, stirring continuously.

  • Continue stirring until the acid is fully dissolved.

  • Adjust the volume to 1 L with deionized water.

  • This stock solution will be acidic. For neutral or alkaline formulations, the pH will be adjusted in the working solution.

2.2. Working Solution Formulations

The following table provides starting formulations for different cleaning applications. It is crucial to test these solutions on a small, non-critical surface of the equipment to be cleaned to ensure material compatibility.

Parameter General Purpose Cleaner Heavy-Duty (Alkaline) Cleaner Acidic Cleaner
Target Contaminants General laboratory soils, water-soluble residuesGreases, oils, proteinaceous soils, organic residuesMineral deposits, scale, inorganic residues
This compound Concentration 1.0 - 5.0% (v/v from 10% stock)5.0 - 10.0% (v/v from 10% stock)1.0 - 5.0% (v/v from 10% stock)
pH Range 7.0 - 8.510.0 - 12.02.0 - 4.0
pH Adjustment Agent Sodium Hydroxide (e.g., 1M solution)Sodium Hydroxide (e.g., 1M solution)None (or dilute HCl if necessary)
Optional Additives -Sequestrants (e.g., EDTA) to chelate metal ions-

Table 1: Recommended Starting Formulations

Experimental Protocols for Cleaning Laboratory Equipment

3.1. General Cleaning Protocol for Glassware and Stainless Steel

This protocol is suitable for routine cleaning of beakers, flasks, cylinders, and stainless steel instruments.

Materials:

  • Appropriate working cleaning solution (from Table 1)

  • Brushes of suitable size and material

  • Tap water

  • Deionized water

  • Drying oven or rack

Protocol:

  • Pre-rinse: Immediately after use, rinse the equipment with tap water to remove gross contaminants.

  • Soaking (Optional): For heavily soiled items, soak in the selected cleaning solution for 15-30 minutes.

  • Washing: Submerge the equipment in the cleaning solution or apply the solution with a brush. Scrub all surfaces thoroughly.

  • Rinsing (Tap Water): Rinse the equipment thoroughly under running tap water to remove all traces of the cleaning solution.

  • Rinsing (Deionized Water): Perform a final rinse with deionized water to remove any remaining mineral deposits from the tap water.

  • Drying: Allow the equipment to air dry on a rack or place it in a drying oven.

3.2. Cleaning Protocol for Plasticware (e.g., Polypropylene, Polyethylene)

Caution: Alkylbenzene sulfonic acids may cause crazing or cracking in some plastics over time. Always perform a compatibility test on a non-critical item first.

Materials:

  • General Purpose Cleaner (1-2% concentration recommended)

  • Soft sponges or cloths

  • Tap water

  • Deionized water

Protocol:

  • Pre-rinse: Rinse with tap water to remove loose contaminants.

  • Washing: Gently wash with the cleaning solution using a soft sponge or cloth to avoid scratching the plastic.

  • Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow to air dry. Avoid high temperatures in a drying oven, which can damage the plastic.

Visualization of Workflows and Relationships

Experimental Workflow for Cleaning Solution Preparation and Use

G cluster_prep Solution Preparation cluster_cleaning Cleaning Protocol A Weigh 2-Tetradecyl- benzenesulfonic Acid B Dissolve in Deionized Water A->B C Adjust to Final Volume (Stock Solution) B->C D Dilute Stock to Working Concentration C->D E Adjust pH with NaOH or HCl D->E G Wash with Working Solution E->G Use Solution F Pre-rinse Equipment (Tap Water) F->G H Rinse with Tap Water G->H I Final Rinse with Deionized Water H->I J Dry Equipment I->J

Caption: Workflow for preparing and using the cleaning solution.

Logical Relationships of Cleaning Formulation Components

G cluster_main Cleaning Solution cluster_additives Modifiers A This compound (Surfactant) B Deionized Water (Solvent) A->B Dissolves in C NaOH / HCl (pH Adjuster) C->A Modifies pH of D EDTA (Optional Sequestrant) D->A Enhances performance of

Caption: Component relationships in the cleaning formulation.

Safety Precautions

  • Always handle this compound and its concentrated solutions in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

  • When neutralizing the acid with a base, be aware that the reaction is exothermic and may generate heat. Add the base slowly and with stirring.

Validation of Cleaning Procedures

For critical applications, such as in drug development and manufacturing, cleaning procedures must be validated to ensure the removal of residues to acceptable levels. This typically involves:

  • Defining Acceptance Criteria: Establishing the maximum allowable carryover of the cleaning agent and previous substances.

  • Sampling: Using techniques like swabbing or rinse water analysis to collect samples from cleaned surfaces.

  • Analytical Testing: Employing sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analysis, to quantify any remaining residues.[6]

It is the responsibility of the researcher to develop and validate a cleaning protocol that is appropriate for their specific application and regulatory requirements.

References

Application Notes and Protocols for 2-Tetradecylbenzenesulfonic Acid in Enhanced Oil Recovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from existing reservoirs. Chemical EOR, in particular, utilizes surfactants to reduce interfacial tension (IFT) between oil and water, alter rock wettability, and improve macroscopic sweep efficiency. Alkylbenzene sulfonates are a prominent class of anionic surfactants employed in these processes due to their cost-effectiveness and robust performance under various reservoir conditions.

This document provides detailed application notes and experimental protocols for the use of 2-Tetradecylbenzenesulfonic acid and its salts in EOR research. While specific experimental data for this compound is limited in publicly available literature, the protocols and data presented herein are based on closely related and widely studied linear alkylbenzene sulfonates (LAS) with similar C12-C18 alkyl chain lengths. These can serve as a strong foundation for designing and conducting experiments with this compound.

Mechanism of Action in Enhanced Oil Recovery

The primary role of this compound in EOR is to reduce the interfacial tension between the injected aqueous phase and the trapped crude oil. This reduction in IFT allows for the mobilization of oil droplets that are otherwise trapped in the pore throats of the reservoir rock by capillary forces. Additionally, this surfactant can alter the wettability of the reservoir rock from oil-wet to water-wet, which further aids in the release of oil.

EOR_Mechanism cluster_reservoir Reservoir Conditions cluster_eor Chemical EOR Process Trapped_Oil Trapped Oil (High IFT) Surfactant_Injection Injection of 2-Tetradecylbenzenesulfonic acid Solution Trapped_Oil->Surfactant_Injection Target Oil_Wet_Rock Oil-Wet Rock Oil_Wet_Rock->Surfactant_Injection Target IFT_Reduction Interfacial Tension Reduction Surfactant_Injection->IFT_Reduction Leads to Wettability_Alteration Wettability Alteration (to Water-Wet) Surfactant_Injection->Wettability_Alteration Leads to Oil_Mobilization Oil Mobilization and Banking IFT_Reduction->Oil_Mobilization Wettability_Alteration->Oil_Mobilization Enhanced_Recovery Enhanced Oil Recovery Oil_Mobilization->Enhanced_Recovery

Caption: Mechanism of Enhanced Oil Recovery using this compound.

Key Experiments and Protocols

Interfacial Tension (IFT) Measurement

Objective: To determine the effectiveness of this compound in reducing the IFT between crude oil and brine. Ultra-low IFT (typically < 10⁻² mN/m) is desirable for efficient oil mobilization.

Methodology: Spinning Drop Tensiometry

  • Solution Preparation: Prepare aqueous solutions of this compound (or its sodium salt) at various concentrations (e.g., 0.05, 0.1, 0.5, 1.0 wt%) in a brine solution that mimics the reservoir's salinity.

  • Apparatus: Utilize a spinning drop tensiometer.

  • Procedure: a. Fill a capillary tube with the denser phase (typically the brine/surfactant solution). b. Inject a small droplet of the less dense phase (crude oil) into the capillary tube. c. Rotate the capillary tube at a high speed. The centrifugal force will elongate the oil droplet. d. Measure the dimensions of the elongated droplet using a high-resolution camera and specialized software. e. The IFT is calculated from the droplet shape, the rotational speed, and the density difference between the two phases.

  • Data Analysis: Plot IFT as a function of surfactant concentration to determine the critical micelle concentration (CMC) and the minimum achievable IFT.

Illustrative Data for a C12-C15 Alkylbenzene Sulfonate:

Surfactant Concentration (wt%)Interfacial Tension (mN/m) vs. Crude Oil
0.0 (Brine only)25.8
0.051.2
0.10.08
0.50.005
1.00.002
Wettability Alteration Assessment

Objective: To evaluate the ability of this compound to alter the wettability of reservoir rock from oil-wet or mixed-wet to a more favorable water-wet condition.

Methodology: Contact Angle Measurement

  • Substrate Preparation: Use core plugs or polished rock surfaces (e.g., quartz, calcite) representative of the reservoir mineralogy.

  • Aging: Age the clean, dry substrate in crude oil at reservoir temperature for several days to establish an oil-wet surface.

  • Apparatus: Employ a goniometer or a contact angle measurement system.

  • Procedure: a. Place the aged, oil-wet substrate in a cuvette filled with the brine. b. Introduce a droplet of crude oil onto the rock surface. c. Measure the contact angle of the oil droplet on the rock surface in the brine. d. Replace the brine with the this compound solution. e. Measure the change in contact angle over time. A decrease in the contact angle indicates a shift towards water-wetness.

  • Data Analysis: Record the initial and final contact angles. A significant reduction in the contact angle suggests effective wettability alteration.

Illustrative Data for a Linear Alkylbenzene Sulfonate on Carbonate Rock:

TreatmentInitial Contact Angle (°)Final Contact Angle (°)Wettability
Brine (Control)135132Oil-wet
0.5 wt% LAS Solution13575Intermediate-wet
Core Flooding Test

Objective: To simulate the displacement of oil by a this compound solution in a reservoir rock sample and to quantify the incremental oil recovery.

Methodology: Core Flooding Apparatus

Core_Flooding_Workflow cluster_prep Core Preparation cluster_flooding Flooding Stages cluster_analysis Data Analysis Core_Selection Select Reservoir Core Sample Core_Cleaning Clean and Dry Core Core_Selection->Core_Cleaning Porosity_Permeability Measure Porosity and Permeability Core_Cleaning->Porosity_Permeability Core_Saturation Saturate with Brine, then Oil (Soi) Porosity_Permeability->Core_Saturation Waterflooding Waterflooding to Residual Oil Saturation (Sorw) Core_Saturation->Waterflooding Surfactant_Flooding Inject Surfactant Slug (this compound) Waterflooding->Surfactant_Flooding Pressure_Monitoring Monitor Differential Pressure Waterflooding->Pressure_Monitoring Polymer_Drive Inject Polymer Solution (Mobility Control) Surfactant_Flooding->Polymer_Drive Surfactant_Flooding->Pressure_Monitoring Effluent_Collection Collect and Analyze Effluent (Oil and Water) Polymer_Drive->Effluent_Collection Polymer_Drive->Pressure_Monitoring Recovery_Calculation Calculate Oil Recovery Factor Effluent_Collection->Recovery_Calculation

Caption: Experimental workflow for a core flooding test.

Protocol:

  • Core Preparation: a. Select a representative reservoir core plug. b. Clean the core to remove any residual hydrocarbons and salts. c. Dry the core and measure its porosity and absolute permeability to brine. d. Saturate the core with brine, followed by crude oil to establish the initial oil saturation (Soi).

  • Waterflooding: a. Inject brine into the core at a constant rate until no more oil is produced. This establishes the residual oil saturation after waterflooding (Sorw).

  • Surfactant Flooding: a. Inject a slug of the this compound solution (typically 0.2 to 0.5 pore volumes) into the core.

  • Polymer Drive: a. Inject a polymer solution to provide mobility control and push the surfactant slug and the mobilized oil bank through the core.

  • Data Collection and Analysis: a. Continuously collect the effluent from the core and measure the volumes of oil and water produced. b. Monitor the differential pressure across the core throughout the experiment. c. Calculate the oil recovery factor at each stage of the flood.

Illustrative Quantitative Data for a Heavy Alkylbenzene Sulfonate Flood:

Flooding StagePore Volumes InjectedOil Recovery (% OOIP)
Waterflooding2.045.2
Surfactant-Polymer Flooding1.568.5 (23.3% incremental)

Conclusion

Application of 2-Tetradecylbenzenesulfonic Acid in Ion-Exchange Resin Synthesis: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-exchange (IEX) resins are insoluble polymeric materials containing charged functional groups that can reversibly exchange ions with a surrounding solution. They are critical components in a vast array of applications, including water purification, chemical synthesis, and pharmaceutical manufacturing. The synthesis of these resins, typically through suspension or emulsion polymerization of monomers like styrene and divinylbenzene, followed by functionalization, is a well-established process.

This document explores the theoretical application of 2-tetradecylbenzenesulfonic acid in the synthesis of strong acid cation-exchange resins. While direct literature precedents for its use are not established, its molecular structure—a sulfonic acid group for functionality and a long alkyl chain for surfactancy—suggests potential roles in the synthesis process. This application note provides a hypothetical framework and detailed protocols for its use as a surfactant in the emulsion polymerization of styrene-divinylbenzene beads, a critical step in forming the resin matrix.

Potential Roles of this compound

Given its amphiphilic nature, this compound could theoretically be employed in two main capacities during the synthesis of ion-exchange resins:

  • Anionic Surfactant for Emulsion Polymerization: The primary and most plausible role is as an emulsifier. The long tetradecyl chain provides a hydrophobic tail that can stabilize monomer droplets in an aqueous phase, while the polar sulfonate headgroup orients towards the water. This is crucial for creating the small, uniform polymer beads that are the hallmark of high-quality ion-exchange resins. Anionic surfactants are commonly used for this purpose.[1]

  • Acid Catalyst: While less likely to be the primary catalyst, the sulfonic acid group could contribute to the acidic environment, potentially influencing polymerization kinetics. However, dedicated initiators are typically used to control the reaction. Strong acids can also catalyze various reactions in polymer synthesis.[2][3]

Physicochemical Properties

A summary of the relevant physicochemical properties of tetradecylbenzenesulfonic acid is presented in Table 1.

PropertyValue / DescriptionReference
Molecular Formula C₂₀H₃₄O₃S[4]
Molecular Weight 354.5 g/mol [4]
Appearance Expected to be a viscous liquid or waxy solid.General knowledge
Solubility Soluble in water (as a salt) and organic solvents.General knowledge
Functionality Anionic surfactant with a sulfonic acid headgroup.[5]

Experimental Protocols: A Theoretical Approach

This section outlines a detailed, albeit theoretical, protocol for the synthesis of a strong acid cation-exchange resin using this compound as a surfactant.

Protocol 1: Emulsion Polymerization of Styrene-Divinylbenzene Copolymer Beads

This protocol describes the formation of the cross-linked polystyrene bead matrix.

Materials:

  • Styrene (monomer)

  • Divinylbenzene (DVB, cross-linking agent)

  • This compound (surfactant)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Aqueous Phase Preparation: In the jacketed reactor, dissolve this compound (1.0-2.0% w/w of monomers) and sodium bicarbonate (0.5% w/w of water) in deionized water.

  • Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Monomer Phase Preparation: In a separate vessel, mix styrene and divinylbenzene (typically 8-12% DVB by weight of styrene).

  • Emulsification: Add the monomer mixture to the aqueous phase while stirring vigorously to form a stable emulsion.

  • Initiation: Heat the reactor to 70-80°C. Dissolve potassium persulfate in a small amount of deionized water and add it to the reactor to initiate polymerization.

  • Polymerization: Maintain the temperature and stirring for 4-6 hours. The solution will become milky white as polymer beads form.

  • Cooling and Filtration: Cool the reactor to room temperature. Filter the polymer beads using a Büchner funnel and wash thoroughly with deionized water to remove unreacted monomers and surfactant.

  • Drying: Dry the beads in an oven at 60-70°C until a constant weight is achieved.

Protocol 2: Sulfonation of Copolymer Beads

This protocol introduces the sulfonic acid functional groups to the polymer matrix, creating the ion-exchange sites.

Materials:

  • Dried styrene-divinylbenzene copolymer beads (from Protocol 1)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (swelling agent)

Equipment:

  • Three-neck round-bottom flask with a condenser and mechanical stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • Swelling: Place the dry copolymer beads in the round-bottom flask and add dichloromethane to swell the beads, allowing for better penetration of the sulfonating agent. Stir for 1-2 hours.

  • Sulfonation: Slowly add concentrated sulfuric acid to the slurry. Heat the mixture to 80-100°C and maintain for 4-6 hours with continuous stirring.

  • Hydration and Washing: Carefully and slowly add the reaction mixture to a large volume of cold deionized water to quench the reaction and hydrate the sulfonated beads. Wash the beads extensively with deionized water until the washings are neutral to pH paper. This step is crucial to remove excess acid.

  • Final Product: The resulting wet beads are the strong acid cation-exchange resin in the hydrogen (H⁺) form.

Visualization of Workflows and Relationships

Below are diagrams illustrating the theoretical experimental workflow and the logical relationship of this compound in the synthesis process.

experimental_workflow cluster_synthesis Styrene-DVB Bead Synthesis (Emulsion Polymerization) cluster_sulfonation Sulfonation aq_phase Aqueous Phase Preparation (Water, this compound, Buffer) emulsify Emulsification aq_phase->emulsify mono_phase Monomer Phase Preparation (Styrene, DVB) mono_phase->emulsify initiate Initiation (Add Potassium Persulfate, Heat to 70-80°C) emulsify->initiate polymerize Polymerization (4-6 hours) initiate->polymerize cool_filter Cooling, Filtration, and Washing polymerize->cool_filter dry Drying cool_filter->dry dried_beads Dried Styrene-DVB Beads dry->dried_beads swell Swell Beads in Dichloromethane sulfonate Sulfonation with H₂SO₄ (80-100°C, 4-6 hours) swell->sulfonate wash Hydration and Washing until Neutral pH sulfonate->wash end_product Final Product: Strong Acid Cation-Exchange Resin wash->end_product start Start start->aq_phase start->mono_phase dried_beads->swell

Caption: Theoretical workflow for the synthesis of a strong acid cation-exchange resin.

logical_relationship cluster_properties Molecular Properties cluster_roles Potential Roles in Synthesis main_compound This compound hydrophobic Long Hydrophobic Tail (Tetradecyl Group) main_compound->hydrophobic hydrophilic Hydrophilic Head (Sulfonic Acid Group) main_compound->hydrophilic surfactant Anionic Surfactant (Primary Role) hydrophobic->surfactant hydrophilic->surfactant catalyst Acid Catalyst (Secondary/Minor Role) hydrophilic->catalyst Stabilizes Monomer Droplets Stabilizes Monomer Droplets surfactant->Stabilizes Monomer Droplets Influences Polymerization Kinetics Influences Polymerization Kinetics catalyst->Influences Polymerization Kinetics

Caption: Logical relationship of this compound's properties to its potential roles.

Expected Properties of the Final Resin

The properties of the resulting ion-exchange resin would be expected to align with those of standard strong acid cation exchangers produced via similar methods. Key performance indicators are summarized in Table 2.

PropertyExpected RangeDescriptionReference
Matrix Sulfonated Styrene-DivinylbenzeneCross-linked polymer backbone providing mechanical and chemical stability.[1]
Functional Group Sulfonic Acid (-SO₃H)Provides the strong acid ion-exchange capacity.[1]
Physical Form Hard, spherical beadsEnsures good flow characteristics in a packed column.N/A
Ion-Exchange Capacity 1.7 - 2.2 eq/L (wet)A measure of the quantity of ions that can be exchanged per unit volume of resin.General knowledge
Moisture Retention 45 - 55%The amount of water held within the polymer structure, affecting ion mobility.[6]
Particle Size 0.3 - 1.2 mmInfluences the kinetics of the ion-exchange process and pressure drop in a column.[1]
Maximum Operating Temp. 120 °C (H⁺ form)The highest temperature at which the resin can be used without significant degradation.[1]

Conclusion

While the direct use of this compound in the synthesis of ion-exchange resins is not documented in readily available literature, its properties strongly suggest a plausible role as an effective anionic surfactant for the emulsion polymerization of the resin's polymer matrix. The protocols and data presented here provide a theoretical but chemically sound framework for researchers and scientists to explore its application. Such an investigation could potentially offer a new choice of surfactant for controlling bead size and stability during the synthesis of high-performance ion-exchange resins for various applications, including those in drug development and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2-Tetradecylbenzenesulfonic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Molar Ratio: Incorrect ratio of 2-tetradecylbenzene to the sulfonating agent. 3. Moisture Contamination: Presence of water in the reactants or reaction setup can consume the sulfonating agent. 4. Side Reactions: Formation of byproducts such as sulfones.1. Increase the reaction time or temperature within the recommended range (e.g., 50-60°C for 4-5 hours when using oleum). Monitor reaction progress using techniques like thin-layer chromatography (TLC) or HPLC. 2. Optimize the molar ratio of the sulfonating agent to 2-tetradecylbenzene. A slight excess of the sulfonating agent is often used to drive the reaction to completion.[1] 3. Ensure all glassware is thoroughly dried and reactants are anhydrous. The reaction should be carried out under a dry atmosphere (e.g., using a drying tube or nitrogen blanket). 4. Control the reaction temperature carefully, as higher temperatures can favor sulfone formation. Use a highly concentrated sulfonating agent to minimize side reactions.
Dark Product Color 1. Charring/Oxidation: Overheating during the reaction or workup. 2. Presence of Impurities: Impurities in the starting materials or formed during the reaction.1. Maintain the reaction temperature within the optimal range. Avoid localized overheating by ensuring efficient stirring. 2. Use high-purity starting materials. The product can be purified by recrystallization or by washing with an appropriate solvent to remove colored impurities.
Presence of Unreacted 2-Tetradecylbenzene 1. Insufficient Sulfonating Agent: Molar ratio of sulfonating agent to the alkylbenzene is too low. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Increase the molar ratio of the sulfonating agent. 2. Extend the reaction time and monitor for the disappearance of the starting material.
Formation of Sulfone Byproducts High Reaction Temperatures: Elevated temperatures favor the formation of sulfones.Maintain strict temperature control throughout the reaction. The use of a suitable solvent can help to dissipate heat and maintain a consistent temperature.
Difficulty in Isolating the Product 1. Emulsion Formation during Workup: The surfactant nature of the product can lead to stable emulsions. 2. Product is Highly Viscous: The pure product can be a thick, viscous liquid or a waxy solid.1. Add a saturated brine solution during the aqueous workup to break up emulsions. 2. After the reaction, the product can be dissolved in a suitable solvent to facilitate handling and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common sulfonating agent for the synthesis of this compound?

A1: The most common sulfonating agents are oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) and sulfur trioxide (SO₃) gas.[2][3] Chlorosulfonic acid can also be used.[4]

Q2: How can I monitor the progress of the sulfonation reaction?

A2: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy to observe the disappearance of the starting material (2-tetradecylbenzene) and the appearance of the product.

Q3: What are the key safety precautions to take when working with oleum or sulfur trioxide?

A3: Oleum and sulfur trioxide are highly corrosive and react violently with water.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6] Have a spill kit with a neutralizing agent like sodium bicarbonate readily available.[6]

Q4: Is the sulfonation reaction reversible?

A4: Yes, aromatic sulfonation is a reversible reaction.[7] The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) can occur in hot, dilute aqueous acid.

Q5: How can I purify the final product?

A5: The product can be purified by several methods. Unreacted organic starting material can be removed by extraction with a non-polar solvent. The sulfonic acid can then be precipitated from the aqueous layer by the addition of a salt. Recrystallization from a suitable solvent is also a common purification method.

Q6: What is the expected appearance of pure this compound?

A6: Pure long-chain alkylbenzenesulfonic acids are typically viscous, dark liquids or waxy solids.

Experimental Protocols

Synthesis of this compound using Oleum

This protocol is adapted from general procedures for the sulfonation of long-chain alkylbenzenes.

Materials:

  • 2-Tetradecylbenzene

  • Oleum (20% free SO₃)

  • Dichloromethane (anhydrous)

  • Sodium chloride (saturated solution)

  • Sodium sulfate (anhydrous)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser with a drying tube

  • Ice bath

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • To the three-necked flask, add 2-tetradecylbenzene dissolved in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5°C with continuous stirring.

  • Slowly add oleum (1.1 molar equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-4 hours at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice.

  • Transfer the mixture to a separatory funnel. The layers will separate.

  • Wash the organic layer with a saturated sodium chloride solution to remove most of the sulfuric acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Effect of Molar Ratio of Sulfonating Agent on Yield
Molar Ratio (Oleum:Alkylbenzene)Reaction Temperature (°C)Reaction Time (h)Approximate Yield (%)
1.05:150492
1.1:150495
1.2:150496
1.1:160494 (increased sulfone formation)

Note: Data is illustrative and based on typical trends for long-chain alkylbenzene sulfonation.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Tetradecylbenzene 2-Tetradecylbenzene Mixing Mixing & Cooling (0-10°C) Tetradecylbenzene->Mixing SulfonatingAgent Sulfonating Agent (Oleum/SO3) SulfonatingAgent->Mixing Sulfonation Sulfonation (RT, 2-4h) Mixing->Sulfonation Quenching Quenching (Ice) Sulfonation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification FinalProduct 2-Tetradecylbenzenesulfonic Acid Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SuboptimalRatio Suboptimal Molar Ratio? Start->SuboptimalRatio No IncompleteReaction->SuboptimalRatio No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes SideReactions Side Reactions? SuboptimalRatio->SideReactions No OptimizeRatio Optimize Molar Ratio SuboptimalRatio->OptimizeRatio Yes ControlTemp Control Temperature SideReactions->ControlTemp Yes CheckMoisture Check for Moisture SideReactions->CheckMoisture No

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

overcoming solubility issues with 2-Tetradecylbenzenesulfonic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 2-Tetradecylbenzenesulfonic acid in their experiments.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

  • Question: My this compound is not dissolving in water. What should I do?

    • Answer: Due to its long C14 alkyl chain, this compound has very low solubility in water. It is an amphiphilic molecule with a hydrophobic tail and a hydrophilic sulfonate head. To improve aqueous solubility, consider the following:

      • Increase pH: Convert the sulfonic acid to its more soluble salt form by adding a base (e.g., NaOH, KOH) to raise the pH of the solution. Anionic surfactants like this are typically more soluble at neutral or alkaline pH.

      • Gentle Heating: Warming the solution while stirring can help increase the rate of dissolution. However, avoid excessive heat which could lead to degradation.

      • Co-solvents: Adding a small amount of a water-miscible organic solvent, such as ethanol or isopropanol, can help to solvate the hydrophobic alkyl chain and improve overall solubility.

  • Question: The compound precipitates out of my aqueous buffer during the experiment. How can I prevent this?

    • Answer: Precipitation can occur due to changes in temperature, pH, or the presence of certain ions.

      • Maintain Consistent Temperature: Ensure your experimental conditions maintain a stable temperature, as a decrease in temperature can reduce solubility.

      • Buffer Composition: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes lead to the precipitation of anionic surfactants. If possible, consider using a buffer with monovalent cations or adding a chelating agent like EDTA.

      • Work Above the Critical Micelle Concentration (CMC): Surfactants form micelles above a certain concentration, which can increase the apparent solubility of the compound. Ensure your working concentration is above the CMC if micelle formation is desirable for your application. The CMC for a similar compound, sodium tetradecyl sulfate, is approximately 2.1 x 10⁻³ M.[1]

Issue: Inconsistent Experimental Results

  • Question: I am observing high variability in my results when using this compound. What could be the cause?

    • Answer: Variability can stem from the surfactant properties of the molecule.

      • Micelle Formation: The formation of micelles can affect the availability of the monomeric form of the surfactant, which may be the active species in your experiment. Ensure that you are either consistently working above or below the critical micelle concentration (CMC) to avoid being in the transition range where small changes in concentration can lead to large changes in the state of the surfactant.

      • Interaction with Other Molecules: As a surfactant, this compound can interact with proteins, lipids, and other components in your experimental system, potentially altering their conformation or availability.[2] Consider these interactions when interpreting your results.

      • Purity of the Compound: Ensure the purity of your this compound, as impurities can affect its properties and lead to inconsistent results.

Frequently Asked Questions (FAQs)

  • What is the best solvent for making a stock solution of this compound?

    • For a concentrated stock solution, it is best to use a polar organic solvent in which the compound is readily soluble, such as ethanol, methanol, or dimethyl sulfoxide (DMSO). From this stock, you can make further dilutions into your aqueous experimental buffer.

  • How does pH affect the properties of this compound?

    • This compound is a strong acid. In aqueous solutions, the sulfonic acid group will be deprotonated (R-SO₃⁻) at most physiological pH values, making it an anionic surfactant. Its solubility and interaction with other charged molecules will be pH-dependent.

  • Can I use this compound for cell lysis?

    • Yes, as an anionic surfactant, it can be used for cell lysis by disrupting the cell membrane. The optimal concentration will need to be determined empirically for your specific cell type. It is important to note that anionic detergents can denature proteins, so if protein activity needs to be preserved, a non-ionic or zwitterionic detergent might be a better choice.

  • How should I store this compound?

    • It should be stored in a cool, dry place, away from strong oxidizing agents. Keep the container tightly closed. Solutions should be freshly prepared, but if storage is necessary, they should be kept at 4°C for short periods. For longer-term storage of stock solutions in organic solvents, -20°C is recommended.

Data Presentation

Physicochemical Properties of this compound and Related Compounds

PropertyValueNotes
Molecular Formula C₂₀H₃₄O₃S
Molecular Weight 354.55 g/mol
Appearance Expected to be a viscous liquid or waxy solidBased on similar long-chain alkylbenzenesulfonic acids.
Aqueous Solubility PoorThe long alkyl chain significantly reduces water solubility.
Organic Solvent Solubility Soluble in ethanol, methanol, acetoneExpected behavior for this class of compounds.[3]
Critical Micelle Concentration (CMC) Estimated to be ~2 mMBased on data for sodium tetradecyl sulfate (2.1 x 10⁻³ M).[1] The exact value will depend on temperature, pH, and ionic strength.

Experimental Protocols

1. Protocol for Preparation of a 100 mM Stock Solution in Ethanol

  • Weighing: Accurately weigh out 354.55 mg of this compound.

  • Dissolving: Transfer the weighed compound to a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 8 mL of absolute ethanol to the flask.

  • Mixing: Gently swirl the flask or use a vortex mixer until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Final Volume: Once dissolved, bring the volume up to the 10 mL mark with absolute ethanol.

  • Storage: Store the stock solution in a tightly sealed container at -20°C.

2. General Protocol for Cell Lysis using this compound

Note: This is a starting point. Optimal conditions should be determined for each specific cell type and application.

  • Prepare Lysis Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4). From your stock solution, add this compound to the desired final concentration (a starting range of 0.1% to 1% w/v is recommended for screening).

  • Cell Pellet: Harvest cells by centrifugation and wash once with phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in the prepared lysis buffer. The volume will depend on the size of the cell pellet.

  • Incubation: Incubate the cell suspension on ice for 10-30 minutes. Gentle vortexing every 10 minutes can improve lysis efficiency.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

Visualizations

experimental_workflow Workflow for Preparing an Aqueous Solution of this compound start Start: Weigh this compound add_solvent Add small amount of organic co-solvent (e.g., Ethanol) start->add_solvent dissolve Vortex/Sonciate until dissolved add_solvent->dissolve add_buffer Add aqueous buffer to near final volume dissolve->add_buffer adjust_ph Adjust pH with NaOH/KOH to >7 add_buffer->adjust_ph final_volume Bring to final volume with buffer adjust_ph->final_volume end End: Clear Aqueous Solution final_volume->end

Caption: Workflow for solubilizing this compound in an aqueous buffer.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation Observed check_temp Is the temperature stable? start->check_temp adjust_temp Adjust and maintain temperature check_temp->adjust_temp No check_ph Is the pH > 7? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Increase pH with base check_ph->adjust_ph No check_ions Are divalent cations present? check_ph->check_ions Yes adjust_ph->check_ions add_chelator Add EDTA or use a different buffer check_ions->add_chelator Yes check_concentration Is the concentration near the CMC? check_ions->check_concentration No add_chelator->check_concentration adjust_concentration Increase concentration to be well above CMC check_concentration->adjust_concentration Yes resolved Issue Resolved check_concentration->resolved No adjust_concentration->resolved

Caption: A logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: Managing Foaming in Aqueous Solutions of 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and prevent foaming issues when working with 2-Tetradecylbenzenesulfonic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution foam excessively?

A1: this compound is an anionic surfactant, a class of molecules designed to lower the surface tension of water.[1] This reduction in surface tension facilitates the incorporation of air into the solution, leading to the formation of bubbles and foam.[2] Agitation, sparging, or any process that introduces gas into the liquid can exacerbate foam formation. The stability of this foam is often enhanced by the electrostatic repulsion between the charged heads of the surfactant molecules lining the bubble surfaces.[3]

Q2: What are the main consequences of uncontrolled foaming in my experiments?

A2: Uncontrolled foaming can lead to several experimental issues, including:

  • Inaccurate measurements: Foam can interfere with analytical instrumentation, leading to erroneous readings.

  • Process inefficiencies: In larger-scale operations, foam can cause vessels to overflow, leading to loss of valuable product and creating safety hazards.

  • Reduced reaction rates: In biphasic systems, foam can reduce the interfacial area between the two phases, slowing down reaction kinetics.

  • Contamination: Foam can trap airborne particles and microorganisms, potentially contaminating your experiment.

Q3: What are the primary methods for controlling foam?

A3: Foam control strategies generally fall into two categories: preventative (antifoaming) and corrective (defoaming).[4][5]

  • Antifoaming agents are added to the solution before foam generation to prevent its formation.[4][5]

  • Defoaming agents are added to existing foam to destabilize and break it down.[4][5]

Often, the same chemical agent can act as both an antifoam and a defoamer.[4]

Q4: What types of antifoaming/defoaming agents are suitable for use with this compound?

A4: Several types of antifoaming agents are effective in controlling foam in anionic surfactant solutions. The main categories include:

  • Silicone-based antifoams: These are highly effective at low concentrations and are available as oil-based fluids or water-based emulsions.[2][6] They work by having low surface tension and being insoluble in the foaming medium, which allows them to spread rapidly across foam lamellae and cause them to rupture.[7]

  • Non-silicone organic antifoams: This broad category includes:

    • Fatty Alcohols (e.g., C12-C18 alcohols): These are effective in destabilizing foam and are often used in combination with other agents.[3]

    • Polyalkylene Glycols (PAGs) and their ethers: These can be tailored to have varying degrees of hydrophobicity and are effective in a range of aqueous systems.

    • Mineral oil-based antifoams: These are cost-effective options but may not be suitable for all applications due to their potential to introduce hydrocarbon contamination.[5]

Q5: How do I choose the right antifoaming agent for my application?

A5: The selection of an appropriate antifoaming agent depends on several factors:

  • Compatibility: The antifoam should not interfere with your experimental components or final product.

  • Efficiency: It should be effective at a low concentration to minimize any potential side effects.

  • System conditions: The pH, temperature, and ionic strength of your solution can influence the performance of the antifoam.[2]

  • Regulatory requirements: For pharmaceutical or food-grade applications, the antifoam must meet specific regulatory standards.

It is always recommended to perform a preliminary screening of different antifoam agents at various concentrations to determine the most effective one for your specific system.

Troubleshooting Guide

This guide addresses specific issues you may encounter with foaming in your this compound solutions.

Problem 1: Sudden and Excessive Foaming
Possible Cause Troubleshooting Steps
High Shear/Agitation: Reduce the agitation speed or modify the mixing method to minimize air entrapment.
Gas Introduction: If sparging with a gas, reduce the flow rate or use a gas diffuser that produces larger bubbles, which are less likely to form stable foam.
Temperature Change: Evaluate if a recent change in experimental temperature has increased the foaming tendency. Some surfactant systems are more prone to foaming at specific temperatures.
Contamination: The introduction of a contaminant that acts as a foam stabilizer (e.g., proteins, certain polymers) could be the cause. Review recent changes in your experimental setup or reagents.
Problem 2: Antifoaming Agent is Ineffective
Possible Cause Troubleshooting Steps
Incorrect Type of Antifoam: The chosen antifoam may not be suitable for your specific system conditions (pH, temperature, etc.). Screen a different class of antifoam (e.g., switch from a silicone-based to a fatty alcohol-based one).
Insufficient Concentration: The concentration of the antifoam may be too low to be effective. Incrementally increase the concentration, being mindful of potential negative impacts on your experiment.
Poor Dispersion: The antifoam may not be dispersing properly in your solution. For oil-based antifoams, ensure adequate mixing to create a fine dispersion. For emulsions, ensure they are stable and not broken.
Antifoam Degradation: The antifoam may have degraded due to harsh chemical conditions or prolonged storage. Use a fresh batch of the antifoaming agent.
Problem 3: Antifoaming Agent Causes Undesirable Side Effects (e.g., cloudiness, precipitation)
Possible Cause Troubleshooting Steps
Incompatibility: The antifoam is incompatible with other components in your solution. This can sometimes be resolved by changing the type of antifoam or adjusting the solution's pH or ionic strength.
Overdosing: Using too much antifoaming agent can lead to its separation from the solution. Reduce the concentration to the minimum effective level.
Incorrect Dilution: If diluting the antifoam before use, ensure the diluent is compatible and that the diluted antifoam is used within its recommended stability period.[2][8]

Quantitative Data on Antifoam Performance

The following table presents illustrative data on the performance of different classes of antifoaming agents in a 1% aqueous solution of this compound. This data is intended for comparative purposes and actual performance may vary depending on specific experimental conditions.

Antifoaming Agent ClassExampleTypical Concentration (ppm active)Initial Foam Height (mL)Foam Height after 5 min (mL)% Foam Reduction (after 5 min)
Control (No Antifoam) -02502400%
Silicone Emulsion Polydimethylsiloxane (PDMS) Emulsion (30% active)5020598%
Fatty Alcohol Octadecanol (C18)100452092%
Polyalkylene Glycol EO/PO Copolymer150603585%
Mineral Oil-Based Mineral Oil with Silica200755079%

Note: This data is illustrative and based on typical performance characteristics. It is crucial to perform your own evaluations for your specific system.

Experimental Protocols

Protocol 1: Screening of Antifoaming Agents

This protocol outlines a method for comparing the effectiveness of different antifoaming agents.

Objective: To determine the most effective antifoaming agent and its optimal concentration for a given solution of this compound.

Materials:

  • Aqueous solution of this compound (e.g., 1% w/v)

  • Selection of antifoaming agents for screening (e.g., silicone emulsion, fatty alcohol, polyalkylene glycol)

  • Graduated cylinders (500 mL) with stoppers

  • Pipettes

  • Timer

  • Shaker (optional)

Procedure:

  • Prepare stock solutions of each antifoaming agent.

  • To a series of 500 mL graduated cylinders, add 200 mL of the this compound solution.

  • Add the desired concentration of the first antifoaming agent to one of the cylinders. Prepare a range of concentrations for each antifoam.

  • Leave one cylinder without any antifoam to serve as a control.

  • Securely stopper the cylinders.

  • Invert the cylinders 10 times in a consistent manner (or shake for a fixed time on a mechanical shaker).

  • Immediately after shaking, place the cylinders on a level surface and record the initial foam volume (total volume minus the liquid volume).

  • Start a timer and record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes).

  • Repeat the procedure for each antifoaming agent and concentration.

  • Calculate the percentage of foam reduction for each antifoam at each time point compared to the control.

Protocol 2: Modified Ross-Miles Foam Height Test

This protocol is a standardized method for evaluating the foaming properties of a surfactant solution and the effectiveness of an antifoaming agent.

Objective: To quantitatively measure the initial foam height and foam stability of a this compound solution, with and without an antifoaming agent.

Materials:

  • Ross-Miles foam apparatus (or a similar setup with a jacketed graduated cylinder and a funnel with a specified orifice and drop height)

  • Thermostatic water bath

  • Aqueous solution of this compound (with and without antifoam)

  • Timer

Procedure:

  • Assemble the Ross-Miles apparatus, ensuring the temperature is controlled by the circulating water bath (e.g., 25°C).

  • Pour 200 mL of the test solution into the receiver cylinder.

  • Add 50 mL of the same test solution to the dropping funnel.

  • Position the funnel so that the drop height is 90 cm.

  • Open the stopcock of the funnel and allow the solution to run into the receiver.

  • Start the timer as soon as the stopcock is opened.

  • Once all the solution has drained from the funnel, immediately record the initial foam height.

  • Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Perform the test in triplicate for each solution (with and without antifoam).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare 2-Tetradecyl- benzenesulfonic acid solution add_sol Add surfactant solution to graduated cylinders prep_sol->add_sol prep_anti Prepare antifoam stock solutions add_anti Add antifoam to test cylinders prep_anti->add_anti add_sol->add_anti shake Shake to generate foam add_anti->shake measure_init Measure initial foam height shake->measure_init measure_time Measure foam height over time measure_init->measure_time calc Calculate % foam reduction measure_time->calc

Caption: Workflow for screening antifoaming agents.

troubleshooting_logic action_node action_node start Excessive Foaming? is_antifoam_used Is an antifoam in use? start->is_antifoam_used action_node_select Select and screen antifoam agents is_antifoam_used->action_node_select No is_effective Is it effective? is_antifoam_used->is_effective Yes no_antifoam_path No problem_solved Problem Solved action_node_select->problem_solved yes_antifoam_path Yes action_node_conc Check concentration and dispersion is_effective->action_node_conc No has_side_effects Are there undesirable side effects? is_effective->has_side_effects Yes not_effective_path No action_node_conc->problem_solved effective_path Yes action_node_reduce Reduce concentration or change antifoam type has_side_effects->action_node_reduce Yes has_side_effects->problem_solved No side_effects_path Yes action_node_reduce->problem_solved no_side_effects_path No

Caption: Troubleshooting logic for foam control.

References

Technical Support Center: Optimizing 2-Tetradecylbenzenesulfonic Acid (2-TDBSA) for Emulsification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2-Tetradecylbenzenesulfonic acid (2-TDBSA) for creating stable emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 2-TDBSA stabilizes an emulsion?

A1: this compound (2-TDBSA) is a surfactant. Its molecules have a hydrophilic (water-attracting) head and a hydrophobic (oil-attracting) tail. When added to an oil and water mixture, 2-TDBSA molecules align themselves at the oil-water interface, with the hydrophobic tails oriented towards the oil phase and the hydrophilic heads towards the water phase. This arrangement reduces the interfacial tension between the two immiscible liquids, making it easier to form a stable dispersion of one liquid within the other.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for emulsification?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles (spherical aggregates of surfactant molecules) begin to form in the solution. Below the CMC, surfactant molecules primarily adsorb at the oil-water interface. At and above the CMC, the interface becomes saturated with surfactant molecules, and any additional surfactant forms micelles in the continuous phase. The CMC is a critical parameter because it generally represents the concentration at which the surfactant provides the maximum reduction in surface tension, which is crucial for forming a stable emulsion. Operating near or above the CMC often ensures that there is sufficient surfactant to cover the surface of the droplets as they are formed during emulsification.

Q3: How does the concentration of 2-TDBSA affect the properties of the emulsion?

A3: The concentration of 2-TDBSA can significantly impact several key properties of an emulsion:

  • Droplet Size: Generally, increasing the surfactant concentration up to a certain point leads to a decrease in the average droplet size of the dispersed phase.[3][4][5] This is because more surfactant is available to stabilize the newly created surfaces during homogenization.

  • Stability: An optimal concentration of 2-TDBSA is essential for long-term stability. Insufficient surfactant will result in large droplets that are prone to coalescence. Conversely, an excessive concentration can sometimes lead to destabilization through mechanisms like depletion flocculation.

  • Viscosity: The viscosity of an emulsion is often related to the droplet size and the interactions between droplets. Changes in 2-TDBSA concentration that affect these properties will also alter the emulsion's viscosity.[4]

Q4: What are the signs of an unstable emulsion?

A4: Emulsion instability can manifest in several ways:

  • Creaming/Sedimentation: The dispersed droplets rise to the top (creaming) or settle to the bottom (sedimentation) due to density differences. This is often a precursor to coalescence.

  • Flocculation: Droplets aggregate into clumps without merging.

  • Coalescence: Droplets merge to form larger droplets, eventually leading to complete phase separation. This is an irreversible process.

  • Ostwald Ripening: Smaller droplets dissolve and their contents diffuse through the continuous phase to deposit on larger droplets, leading to an increase in the average droplet size over time.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Immediate phase separation after homogenization. Insufficient 2-TDBSA concentration.Increase the concentration of 2-TDBSA in increments and repeat the emulsification process.
Inadequate homogenization energy.Increase the speed or duration of homogenization.
Creaming or sedimentation observed after a short period. Droplet size is too large.Increase 2-TDBSA concentration to reduce droplet size. Increase homogenization energy.
Low viscosity of the continuous phase.Consider adding a viscosity modifier to the continuous phase.[1]
Emulsion appears grainy or contains visible aggregates (flocculation). Sub-optimal 2-TDBSA concentration.Systematically vary the 2-TDBSA concentration both above and below the current level.
Presence of electrolytes or other destabilizing agents.Review the composition of your aqueous and oil phases for any components that might interfere with the surfactant's function.
Droplet size increases over time (coalescence). Insufficient surfactant to maintain a stable interfacial film.Increase the 2-TDBSA concentration.
Incompatible oil or aqueous phase components.Ensure all components of your formulation are compatible.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 2-TDBSA

This protocol outlines a systematic approach to identify the optimal concentration of 2-TDBSA for a specific oil-in-water (O/W) emulsion.

Materials:

  • This compound (2-TDBSA)

  • Oil phase (e.g., mineral oil, vegetable oil, or a specific drug carrier)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • High-shear homogenizer (e.g., rotor-stator or ultrasonicator)

  • Particle size analyzer (e.g., dynamic light scattering)

  • Microscope

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-TDBSA in the aqueous phase at a concentration significantly higher than the expected optimal concentration (e.g., 5% w/v).

  • Emulsion Preparation (Varying 2-TDBSA Concentration):

    • Prepare a series of emulsions with a fixed oil-to-water ratio (e.g., 20:80).

    • For each emulsion, use a different concentration of 2-TDBSA, starting from a low concentration and increasing it incrementally (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).

    • Add the oil phase to the aqueous phase containing the dissolved 2-TDBSA.

    • Homogenize the mixture under consistent conditions (e.g., 10,000 rpm for 5 minutes).

  • Characterization of Emulsions:

    • Initial Droplet Size: Immediately after preparation, measure the mean droplet size and size distribution of each emulsion using a particle size analyzer.

    • Microscopic Examination: Visually inspect a small sample of each emulsion under a microscope to observe the droplet morphology and check for initial signs of aggregation.

    • Stability Testing: Store the emulsions at a constant temperature and monitor them over time (e.g., at 1 hour, 24 hours, 1 week). At each time point, re-measure the droplet size and visually inspect for signs of instability (creaming, coalescence).

  • Data Analysis and Optimization:

    • Record the mean droplet size and stability observations for each 2-TDBSA concentration in a table (see Table 1 for an example).

    • The optimal concentration of 2-TDBSA is typically the one that produces the smallest, most stable droplets over the desired shelf-life of the emulsion.

Data Presentation

Table 1: Example Data for Optimizing 2-TDBSA Concentration

2-TDBSA Conc. (% w/v)Mean Droplet Size (nm) - InitialMean Droplet Size (nm) - 24 hoursStability Observations (24 hours)
0.115002500Significant creaming, visible oil layer
0.58001200Moderate creaming
1.0450500Slight creaming
1.5300310Stable, no visible separation
2.0280290Stable, no visible separation
2.5275285Stable, no visible separation

In this example, a concentration of 1.5% w/v might be considered optimal as it provides good stability without using an excessive amount of surfactant.

Visualizations

Emulsification_Mechanism cluster_oil Oil Phase cluster_water Water Phase cluster_interface Oil-Water Interface oil_molecule Oil Molecule hydrophobic_tail Hydrophobic Tail (in Oil) oil_molecule->hydrophobic_tail water_molecule Water Molecule hydrophilic_head Hydrophilic Head (in Water) water_molecule->hydrophilic_head tdbsa 2-TDBSA Molecule tdbsa->hydrophobic_tail attracts tdbsa->hydrophilic_head attracts

Caption: Mechanism of 2-TDBSA at the oil-water interface.

Optimization_Workflow start Define Emulsion System (Oil, Water, Ratio) prepare_series Prepare Emulsions with Varying 2-TDBSA Concentrations start->prepare_series homogenize Homogenize Samples (Consistent Method) prepare_series->homogenize characterize Characterize Emulsions (Droplet Size, Microscopy) homogenize->characterize stability_test Conduct Stability Testing (Monitor over Time) characterize->stability_test analyze Analyze Data (Droplet Size vs. Conc. & Time) stability_test->analyze optimal Optimal Concentration Identified? analyze->optimal end Final Protocol Established optimal->end Yes refine Refine Concentration Range optimal->refine No refine->prepare_series

Caption: Experimental workflow for optimizing 2-TDBSA concentration.

Troubleshooting_Logic start Emulsion is Unstable instability_type What is the type of instability? start->instability_type phase_sep Immediate Phase Separation instability_type->phase_sep Phase Separation creaming Creaming / Sedimentation instability_type->creaming Creaming coalescence Coalescence (Droplet Growth) instability_type->coalescence Coalescence cause_insufficient_surf Likely Cause: Insufficient 2-TDBSA phase_sep->cause_insufficient_surf cause_large_droplets Likely Cause: Droplets are too large creaming->cause_large_droplets coalescence->cause_insufficient_surf solution_increase_surf Solution: Increase 2-TDBSA Concentration cause_insufficient_surf->solution_increase_surf cause_large_droplets->solution_increase_surf solution_increase_energy Solution: Increase Homogenization Energy cause_large_droplets->solution_increase_energy

Caption: Troubleshooting logic for common emulsion instability issues.

References

troubleshooting peak tailing in HPLC analysis of 2-Tetradecylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Tetradecylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape resembling a right triangle.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and decrease sensitivity.[1]

Peak asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[2]

  • Tailing Factor (USP method): Tf = W0.05 / 2A

    • W0.05 is the peak width at 5% of the peak height.

    • A is the distance from the leading edge of the peak to the peak maximum at 5% height.[2]

Q2: What are the primary chemical causes of peak tailing for an acidic compound like this compound?

While peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica-based stationary phase, the mechanism for strong acids like this compound is different.[3][4] Since sulfonic acids are strongly acidic (typically with a pKa < 1), they exist in their ionized (anionic) form at typical HPLC mobile phase pH levels.

The primary causes of tailing for such compounds include:

  • Secondary Ionic Interactions: The negatively charged sulfonate group can interact with any residual positive charges or active sites on the silica surface. This creates a secondary retention mechanism that leads to peak tailing.[1]

  • Interaction with Metal Contaminants: Trace metal impurities (e.g., iron, nickel) within the silica packing can chelate with the analyte, causing tailing.[5][6]

  • Mobile Phase pH Near pKa: While less common for strong acids, if the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can coexist, leading to peak distortion.[7][8] For this compound, this is not a typical cause under standard reversed-phase conditions.

Q3: How can I optimize my mobile phase to reduce peak tailing?

Optimizing the mobile phase is a critical step to mitigate secondary interactions.

  • Adjust Mobile Phase pH: For acidic compounds, using a low pH mobile phase (e.g., pH 2.5-3.0) is recommended. This ensures that surface silanol groups on the stationary phase are fully protonated (Si-OH), minimizing their ability to interact with the anionic analyte.[2][4][5]

  • Increase Buffer Concentration: Operating with a low buffer concentration can lead to poor peak shape.[6] Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM) can help to shield the secondary ionic interactions between the analyte and the stationary phase.[1][5]

  • Add a Competing Acid: Adding a small amount of a competing acid, such as acetic acid or trifluoroacetic acid (TFA), to the mobile phase can help.[1] These agents interact with the active sites on the stationary phase, effectively blocking them from interacting with the analyte.[1]

Q4: Could my HPLC column be the source of the problem?

Yes, the column is a frequent cause of peak tailing.[2]

  • Column Contamination: Accumulation of strongly retained impurities from previous samples can create active sites that cause tailing.[6][9]

  • Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range (typically pH 2-8 for traditional silica columns).[10] This can expose more active silanol groups.

  • Column Void: A void or channel at the inlet of the column bed can form due to pressure shocks or silica dissolution at high pH.[4][5] This disrupts the flow path and leads to distorted peaks.

  • Inappropriate Column Choice: Using a column with high residual silanol activity (Type A silica) can exacerbate tailing. Modern, high-purity silica columns (Type B) that are fully end-capped are designed to minimize these secondary interactions.[3][5]

Q5: Can my sample preparation or injection technique cause peak tailing?

Absolutely. Issues related to the sample itself or how it's introduced to the system can cause peak shape problems.

  • Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to tailing.[2][4][9] If you observe that tailing worsens with higher sample concentrations, overload is a likely cause.

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile) can cause the sample band to spread improperly at the column head, resulting in peak distortion.[2][6][9] The ideal sample solvent is the mobile phase itself or a weaker solvent.[2]

Q6: What are extra-column effects and how can I minimize them?

Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the HPLC column itself.[6][11]

  • Causes: Common sources include using tubing with an unnecessarily large internal diameter, excessive tubing length between the injector, column, and detector, or poorly made connections that create dead volumes.[2][6]

  • Solutions: To minimize these effects, use narrow-bore tubing (e.g., 0.005" or 0.12 mm ID), keep all connections as short as possible, and ensure fittings are properly tightened to eliminate dead space.[2][11]

Troubleshooting Summary

The following table summarizes common causes of peak tailing for this compound and suggests corrective actions.

CategoryPotential CauseRecommended Solution
Mobile Phase Incorrect pH Adjust mobile phase to a low pH (2.5-3.0) to suppress silanol activity.[4]
Low Buffer Strength Increase buffer concentration to 25-50 mM to mask secondary interactions.[1][6]
Secondary Interactions Add a competing acid (e.g., 0.1% acetic acid or TFA) to the mobile phase.[1]
Column Contamination Flush the column with a strong solvent (see Protocol 1).[2]
Degradation / Void Replace the column. Consider using a guard column to protect the analytical column.[2][4]
High Silanol Activity Switch to a modern, high-purity, end-capped column or one with alternative chemistry.[3]
Sample Mass Overload Dilute the sample or reduce the injection volume.[4][9]
Solvent Mismatch Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[2][6]
Instrument Extra-Column Volume Use shorter, narrower internal diameter tubing and check all connections for dead volume.[2][11]

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions at play.

G start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.0 check_mobile_phase->adjust_ph Is pH optimal? increase_buffer Increase Buffer Strength (25-50 mM) adjust_ph->increase_buffer check_column Step 2: Inspect Column increase_buffer->check_column Still tailing? end_node Peak Shape Improved increase_buffer->end_node Resolved flush_column Flush with Strong Solvent (See Protocol 1) check_column->flush_column Is column old/contaminated? replace_column Replace with New/End-Capped Column flush_column->replace_column Still tailing? check_sample Step 3: Check Sample & Injection replace_column->check_sample Still tailing? replace_column->end_node Resolved dilute_sample Dilute Sample / Reduce Volume check_sample->dilute_sample Overload suspected? match_solvent Match Sample Solvent to Mobile Phase dilute_sample->match_solvent check_system Step 4: Minimize Extra-Column Effects match_solvent->check_system Still tailing? match_solvent->end_node Resolved optimize_tubing Use Short, Narrow-Bore Tubing check_system->optimize_tubing optimize_tubing->end_node

Caption: A logical workflow for systematically troubleshooting peak tailing issues.

G Analyte-Stationary Phase Interactions Causing Tailing cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Protonated Silanol (Si-OH) (Less Interactive) metal Trace Metal Impurity (e.g., Fe³⁺) (Highly Interactive) analyte Analyte Anion (R-SO₃⁻) analyte->silanol Weak Repulsion (Ideal State at Low pH) analyte->metal Strong Ionic Interaction (Causes Tailing)

Caption: Secondary interactions leading to peak tailing for an anionic sulfonate.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

If column contamination is suspected, a systematic flushing procedure can help restore performance. Note: Always check the column manufacturer's instructions for solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Water Wash: Flush the column with 10-20 column volumes of HPLC-grade water (if compatible) to remove buffers and salts.

  • Intermediate Solvent: Flush with 10-20 column volumes of isopropanol. This is miscible with both aqueous and non-polar organic solvents.

  • Strong Organic Solvent: Flush with 10-20 column volumes of a strong, non-polar solvent like hexane (for removing oils) followed by a strong polar solvent like methylene chloride or THF.

  • Return to Operating Conditions: Reverse the flush sequence, finishing with isopropanol, then water, and finally re-equilibrate with your mobile phase.

  • Performance Check: Reconnect the column to the detector, allow the system to stabilize, and inject a standard to evaluate peak shape. If tailing persists, the column may be permanently damaged and require replacement.[2][4]

Protocol 2: Systematic Mobile Phase Adjustment

To find the optimal mobile phase conditions for reducing peak tailing, adjust one parameter at a time.

  • Establish a Baseline: Prepare your standard mobile phase and run a sample to record the initial tailing factor and retention time.

  • pH Adjustment:

    • Prepare a series of mobile phases with identical organic modifier concentrations but buffered at different pH values (e.g., pH 3.0, 2.8, 2.5).

    • Ensure the buffer used is effective in the chosen pH range.

    • Run a standard with each mobile phase, ensuring the column is fully equilibrated before each run.

    • Analyze the chromatograms for improvements in the tailing factor.[12]

  • Buffer Strength Adjustment:

    • Using the optimal pH determined in the previous step, prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • Run a standard with each concentration and evaluate the peak shape. An increase in ionic strength often suppresses secondary interactions.[1]

  • Evaluate Organic Modifier:

    • If tailing continues, consider switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa). The choice of organic modifier can influence analyte-stationary phase interactions.[11]

  • Final Assessment: Compare the results from all tests to identify the mobile phase composition that provides the most symmetrical peak.

References

Technical Support Center: Stabilizing Emulsions with 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emulsions stabilized by 2-tetradecylbenzenesulfonic acid.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and stabilization of emulsions using this compound.

Issue 1: Emulsion fails to form or separates immediately after mixing.

Possible Cause Troubleshooting Step
Insufficient Surfactant Concentration The concentration of this compound may be below its critical micelle concentration (CMC), which is estimated to be around 0.904 mM for a similar C14 alkyl sulfate.[1] Increase the surfactant concentration incrementally (e.g., in 0.1% w/v steps) and observe the effect on emulsion formation.
Inadequate Mixing Energy The energy input may not be sufficient to break down the oil phase into fine droplets. Increase the homogenization speed or time. For high-energy methods, consider using a high-pressure homogenizer or ultrasonicator.[2]
Incorrect Surfactant HLB for the Oil Phase The Hydrophilic-Lipophilic Balance (HLB) of the surfactant must be matched to the required HLB of the oil phase for stable emulsification. This compound has a calculated HLB of approximately 11.7, making it suitable for oil-in-water (o/w) emulsions.[3][4] If you are working with an oil that requires a significantly different HLB, consider blending this compound with a co-surfactant to adjust the overall HLB.
Extreme pH of the Aqueous Phase The pH of the aqueous phase can affect the charge and stability of the surfactant at the oil-water interface. Adjust the pH of the aqueous phase to be within a neutral to slightly acidic range (pH 4-7) for initial experiments, as extreme pH values can impact the stability of emulsions stabilized by anionic surfactants.[5][6]

Issue 2: Emulsion shows signs of instability over time (creaming, flocculation, coalescence).

Possible Cause Troubleshooting Step
Droplet Size is Too Large Larger droplets are more prone to creaming and coalescence. Optimize the homogenization process to achieve a smaller and more uniform droplet size, ideally in the sub-micron range.[7] An increase in surfactant concentration can lead to a decrease in droplet size.[8]
Insufficient Electrostatic Repulsion The negative charge of the sulfonate head groups creates electrostatic repulsion between droplets, preventing aggregation. If the pH is too low, the charge density may be reduced. Ensure the pH of the continuous phase is not strongly acidic. The zeta potential of the droplets should be sufficiently high (typically >
High Electrolyte Concentration The presence of salts (electrolytes) can shield the electrostatic repulsion between droplets, leading to flocculation and coalescence.[8][9][10] If salts are necessary in the formulation, use the lowest effective concentration. Monovalent ions (e.g., Na+) are generally less destabilizing than divalent ions (e.g., Ca2+, Mg2+).
Temperature Fluctuations Temperature changes can affect surfactant solubility and the viscosity of the continuous phase, impacting emulsion stability. Store emulsions at a constant, controlled temperature. Perform stability studies at various temperatures to understand the formulation's robustness.
Ostwald Ripening This phenomenon, where larger droplets grow at the expense of smaller ones, can occur over long-term storage. Using a co-surfactant or a viscosity modifier in the continuous phase can help to mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

A1: The optimal concentration depends on the specific oil phase, the desired oil-to-water ratio, and the processing conditions. A good starting point is to use a concentration above the estimated Critical Micelle Concentration (CMC) of ~0.904 mM.[1] It is recommended to perform a concentration optimization study where you vary the surfactant concentration and measure the resulting droplet size and stability over time. Generally, increasing the surfactant concentration will lead to a smaller droplet size and improved stability, up to a certain point.[8]

Q2: How does pH affect the stability of emulsions formed with this compound?

A2: this compound is a strong acid, meaning its sulfonate head group will be negatively charged over a wide pH range. This negative charge provides electrostatic stabilization. However, at very low pH values (highly acidic conditions), the overall charge of the droplets may be reduced, potentially leading to instability. For optimal stability, it is generally recommended to maintain the pH of the aqueous phase in the slightly acidic to neutral range (pH 4-7).[5][6]

Q3: Can I add salt to my emulsion formulation?

A3: The addition of electrolytes (salts) can have a significant impact on the stability of emulsions stabilized by anionic surfactants like this compound. Salts can compress the electrical double layer around the oil droplets, reducing the electrostatic repulsion and potentially leading to flocculation and coalescence.[8][9][10] If salts are required in your formulation, it is crucial to use the lowest possible concentration and to conduct stability studies to determine the maximum tolerable salt concentration. Monovalent cations like Na+ are generally less detrimental to stability than divalent cations like Ca2+ or Mg2+.

Q4: What type of emulsion (o/w or w/o) is this compound best suited for?

A4: Based on its calculated Hydrophilic-Lipophilic Balance (HLB) of approximately 11.7, this compound is best suited for creating oil-in-water (o/w) emulsions.[3][4] Surfactants with HLB values in the range of 8-18 are generally effective for o/w emulsions.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Weight 354.55 g/mol Calculated
Estimated Critical Micelle Concentration (CMC) ~0.904 mM[1] (Value for Sodium Tetradecyl Sulfate)
Calculated Hydrophilic-Lipophilic Balance (HLB) ~11.7Griffin's Method[3][4]

Table 2: Influence of Surfactant Concentration on Emulsion Properties (Hypothetical Data for Illustrative Purposes)

Surfactant Concentration (% w/v)Mean Droplet Size (nm)Stability after 24h (Visual)
0.11500Phase Separation
0.5450Slight Creaming
1.0250Stable
2.0200Stable

Table 3: Effect of pH on Emulsion Stability (Qualitative)

pH of Aqueous PhaseZeta Potential (mV)Emulsion Stability
2-3Low negative valuePotential for instability/aggregation
4-7High negative valueGood stability
> 8High negative valueGood stability

Table 4: Impact of NaCl Concentration on Emulsion Stability (Qualitative)

NaCl Concentration (mM)Droplet AggregationEmulsion Stability
0-10MinimalHigh
10-50SlightModerate
> 50SignificantLow (potential for phase separation)

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

  • Prepare the Aqueous Phase: Dissolve the desired concentration of this compound in deionized water. Adjust the pH to the desired value using a suitable buffer or dilute acid/base.

  • Prepare the Oil Phase: Use a suitable oil for your application (e.g., medium-chain triglycerides, mineral oil).

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing at a moderate speed with a high-shear mixer (e.g., rotor-stator homogenizer) for 2-5 minutes to create a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization to reduce the droplet size. This can be achieved using:

    • High-Pressure Homogenizer: Pass the emulsion through the homogenizer for a set number of cycles at a specific pressure (e.g., 3-5 cycles at 10,000 psi).

    • Ultrasonication: Immerse the probe of an ultrasonicator into the emulsion and process for a defined time and amplitude, ensuring the sample is kept cool in an ice bath.[2]

  • Cooling: After homogenization, cool the emulsion to room temperature.

Protocol 2: Assessment of Emulsion Stability

  • Visual Observation: Store the emulsion in a clear, graduated container at a controlled temperature. Visually inspect for signs of instability such as creaming (a layer of concentrated emulsion at the top), sedimentation (a layer of concentrated emulsion at the bottom), flocculation (clumping of droplets), and coalescence (fusion of droplets leading to phase separation) at regular time intervals (e.g., 1h, 24h, 1 week, 1 month).

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., employing laser diffraction or dynamic light scattering) to measure the mean droplet size and size distribution of the emulsion immediately after preparation and at subsequent time points.

    • A significant increase in the mean droplet size over time is an indicator of instability due to coalescence.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion at a specific speed and for a set duration. A stable emulsion should not show any phase separation. The volume of the separated phase can be used as a quantitative measure of instability.

    • Temperature Cycling: Subject the emulsion to several cycles of temperature changes (e.g., freeze-thaw cycles or alternating between 4°C and 40°C). This can accelerate instability mechanisms and provide insights into the long-term stability of the formulation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Stability Assessment prep_aq Prepare Aqueous Phase (this compound in water, adjust pH) pre_emulsify Pre-emulsification (High-shear mixing) prep_aq->pre_emulsify prep_oil Prepare Oil Phase prep_oil->pre_emulsify homogenize Homogenization (High-pressure or ultrasonication) pre_emulsify->homogenize cool Cooling homogenize->cool visual Visual Observation (Creaming, Coalescence) cool->visual Time particle_size Particle Size Analysis (DLS or Laser Diffraction) cool->particle_size Time accelerated Accelerated Testing (Centrifugation, Temp. Cycling) cool->accelerated

Caption: Experimental workflow for emulsion preparation and stability testing.

Troubleshooting_Logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Emulsion is Unstable cause_conc Incorrect Surfactant Concentration? start->cause_conc cause_energy Insufficient Mixing Energy? start->cause_energy cause_env Adverse pH or High Electrolytes? start->cause_env cause_size Large Droplet Size? start->cause_size sol_conc Adjust Surfactant Concentration cause_conc->sol_conc sol_energy Increase Homogenization Intensity/Duration cause_energy->sol_energy sol_env Optimize pH and Reduce Salt Content cause_env->sol_env sol_size Optimize Homogenization Process cause_size->sol_size

Caption: Troubleshooting decision tree for unstable emulsions.

References

Technical Support Center: Minimizing Interference of 2-Tetradecylbenzenesulfonic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the interference of 2-Tetradecylbenzenesulfonic acid (2-TDBSA) in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-TDBSA) and why does it interfere with my assay?

This compound (2-TDBSA) is an anionic surfactant. Surfactants, also known as detergents, are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This structure allows them to interact with and disrupt the membranes of cells and organelles, as well as solubilize proteins and lipids.[1][2]

Interference in biological assays can occur through several mechanisms:

  • Protein Denaturation: 2-TDBSA can unfold proteins, altering their structure and function, which can affect enzyme kinetics and antibody-antigen binding.[2]

  • Disruption of Cellular Membranes: In cell-based assays, 2-TDBSA can increase membrane permeability or cause cell lysis, leading to the release of intracellular contents and inaccurate results.[3]

  • Micelle Formation: Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles.[4] These micelles can sequester assay components, such as substrates or inhibitors, making them unavailable for the intended reaction.

  • Direct Interaction with Assay Components: 2-TDBSA can directly interact with assay reagents, such as enzymes or antibodies, affecting their activity.

Q2: What is the Critical Micelle Concentration (CMC) of 2-TDBSA and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form micelles.[4] Below the CMC, 2-TDBSA exists primarily as individual molecules. Above the CMC, excess surfactant molecules form micelles. Knowing the CMC is crucial for troubleshooting because assay interference often increases significantly above this concentration.

Q3: How can I recognize if 2-TDBSA is interfering with my assay?

Signs of 2-TDBSA interference can include:

  • Inconsistent or non-reproducible results.

  • A sudden drop or increase in signal.

  • A high background signal.

  • A shift in the IC50 value of a known inhibitor. [6]

  • For cell-based assays, visible changes in cell morphology or viability.

A common method to test for interference from aggregating inhibitors, which can be caused by surfactants, is to see if the inhibition is attenuated by the addition of a small amount of a non-ionic detergent like Triton X-100.

Troubleshooting Guides

Issue 1: Inconsistent results in my enzyme inhibition assay.

Possible Cause: 2-TDBSA may be interfering with the enzyme, the substrate, or the inhibitor. Above its CMC, it can form micelles that sequester the inhibitor, reducing its effective concentration and leading to a higher apparent IC50 value.

Troubleshooting Steps:

  • Determine the CMC of 2-TDBSA in your assay buffer. You can find protocols for determining CMC using techniques like fluorescence polarization or surface tension measurements.

  • Run the assay with 2-TDBSA concentrations both below and above the estimated CMC. This will help determine if micelle formation is the primary cause of interference.

  • Perform a detergent-sensitivity counter-screen. Add a small amount (e.g., 0.01%) of a non-ionic detergent, such as Triton X-100, to your assay. If the inhibitory effect of your compound is significantly reduced, it is likely due to aggregation-based inhibition, which can be exacerbated by surfactants like 2-TDBSA.

  • Increase the enzyme concentration. If the inhibition is attenuated by increasing the enzyme concentration, this also points towards an aggregation-based mechanism.

Quantitative Impact on Enzyme Inhibition:

ConditionExpected IC50 of InhibitorRationale
[2-TDBSA] < CMCCloser to true valueMinimal micellar sequestration of the inhibitor.
[2-TDBSA] > CMCIncreased IC50Micelles sequester the inhibitor, reducing its effective concentration.[6]
[2-TDBSA] > CMC + 0.01% Triton X-100IC50 closer to true valueNon-ionic detergent disrupts inhibitor aggregates.
Issue 2: High background or false positives in my ELISA.

Possible Cause: 2-TDBSA can cause non-specific binding of antibodies to the plate or interfere with the antigen-antibody interaction. It can also denature the antigen or antibodies.

Troubleshooting Steps:

  • Optimize washing steps: Increase the number and duration of wash steps to remove unbound 2-TDBSA.

  • Include a non-ionic detergent in the wash buffer: A small amount of a non-ionic detergent like Tween-20 can help reduce non-specific binding.

  • Test different blocking buffers: Some blocking buffers may be more effective at preventing 2-TDBSA-induced non-specific binding.

  • Dilute the sample: If possible, diluting the sample may reduce the 2-TDBSA concentration to below a level that causes interference, without losing the signal from your analyte.[7]

Issue 3: Poor cell viability or altered cell signaling in my cell-based assay.

Possible Cause: As a surfactant, 2-TDBSA can disrupt cell membranes, leading to cytotoxicity.[3] Even at non-cytotoxic concentrations, related linear alkylbenzene sulfonates (LAS) have been shown to affect cell signaling pathways.

Troubleshooting Steps:

  • Perform a cytotoxicity assay: Determine the concentration range of 2-TDBSA that is non-toxic to your specific cell line using assays like MTT or LDH release.

  • Investigate the impact on key signaling pathways: If you suspect interference with cell signaling, you can use techniques like Western blotting or reporter assays to examine the activation status of key proteins in pathways like NF-kB, MAPK, and Akt. Studies on related compounds suggest that linear alkylbenzene sulfonates can impact these pathways.[3][8][9]

Signaling Pathway Interference Workflow

Caption: Workflow for investigating 2-TDBSA interference in cell signaling.

Experimental Protocols

Protocol 1: Removal of 2-TDBSA by Protein Precipitation

This protocol is useful for concentrating protein samples while removing interfering substances like detergents.[10][11]

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Deoxycholate (DOC), 2% (w/v) solution

  • Ice-cold acetone

  • Microcentrifuge

  • Appropriate resuspension buffer for your downstream application

Procedure:

  • To your protein sample, add 1/100th of its volume of 2% DOC and incubate on ice for 30 minutes.

  • Add enough 100% TCA to achieve a final concentration of 15%. Vortex immediately for 30 seconds.

  • Incubate on ice for at least 1 hour (or overnight for best results).

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant.

  • Wash the pellet with ice-cold acetone. Break up the pellet to ensure thorough washing.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Repeat the acetone wash step.

  • Air-dry the pellet. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the pellet in a buffer compatible with your downstream application (e.g., SDS-PAGE sample buffer).

Protein Precipitation Workflow

G A Protein Sample with 2-TDBSA B Add DOC, Incubate on Ice A->B C Add TCA, Vortex B->C D Incubate on Ice C->D E Centrifuge D->E F Aspirate Supernatant E->F G Wash Pellet with Acetone F->G H Centrifuge G->H I Repeat Wash H->I J Dry Pellet I->J K Resuspend in New Buffer J->K L 2-TDBSA Removed K->L

Caption: Step-by-step workflow for protein precipitation.

Protocol 2: Removal of 2-TDBSA by Dialysis

Dialysis is a size-exclusion method that removes small molecules like detergent monomers from a solution of larger molecules like proteins.[12][13]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa for most proteins)

  • Large volume of dialysis buffer (at least 200-fold the sample volume)

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).

  • Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Place the sealed tubing/cassette into the dialysis buffer.

  • Stir the buffer gently at room temperature or 4°C.

  • Dialyze for 2-4 hours.

  • Change the dialysis buffer.

  • Repeat the dialysis for another 2-4 hours.

  • For thorough removal, change the buffer again and dialyze overnight at 4°C.

Dialysis Decision Tree

Caption: Decision tree for using dialysis to remove 2-TDBSA.

Protocol 3: Removal of 2-TDBSA by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. Larger molecules (proteins) elute first, while smaller molecules (detergent monomers) are retained in the column pores and elute later.[1][12]

Materials:

  • Size exclusion chromatography column (e.g., a desalting column)

  • Chromatography system or centrifuge (for spin columns)

  • Buffer compatible with your protein and downstream application

Procedure:

  • Equilibrate the SEC column with your chosen buffer according to the manufacturer's instructions.

  • Apply your protein sample to the column. The sample volume should typically be a small percentage of the total column volume for optimal separation.

  • Elute the sample with the equilibration buffer.

  • Collect fractions. The protein will be in the earlier fractions (void volume), while the 2-TDBSA monomers will be in the later fractions.

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Researchers should always validate their assays and protocols for their specific experimental conditions.

References

Technical Support Center: Purification of Crude 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Tetradecylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound after synthesis?

A1: Crude this compound, typically synthesized by the sulfonation of 2-tetradecylbenzene, may contain several impurities. These can include unreacted starting materials such as 2-tetradecylbenzene, excess sulfonating agent (e.g., sulfuric acid or chlorosulfonic acid), and byproducts like polysulfonated species or isomers formed during the alkylation or sulfonation steps.[1][2] The presence of residual solvents from the synthesis and workup is also common.[3]

Q2: My crude this compound is a dark, viscous oil. Is this normal, and how does it affect purification?

A2: Yes, it is common for crude long-chain alkylbenzenesulfonic acids to be dark and viscous due to the presence of colored impurities and polysulfonated byproducts. This high viscosity can make handling and purification challenging. For techniques like recrystallization, the viscosity can hinder crystal formation, and in chromatography, it can lead to slow column flow or clogging. It is often beneficial to first attempt a liquid-liquid extraction to remove some of the more polar impurities and improve the handling characteristics of the crude product.

Q3: I'm having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization is a common issue with amphiphilic molecules like this compound, which have both a long nonpolar alkyl chain and a polar sulfonic acid group. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. A single solvent may not be effective. Consider using a solvent pair, such as ethanol/water or toluene/hexane.[4] The ideal solvent system will dissolve the compound when hot but not at room temperature.[5][6]

  • Oiling Out: The compound may separate as an oil rather than crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. If oiling out occurs, try reheating the solution and allowing it to cool more slowly. Adding a small amount of a "better" solvent can sometimes help.[7]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[8]

  • Purity of Crude Material: Recrystallization is most effective for materials that are already relatively pure (generally >80%).[9] If the crude product is highly impure, a preliminary purification step like liquid-liquid extraction may be necessary.

Q4: During liquid-liquid extraction, I'm observing a persistent emulsion at the interface. How can I resolve this?

A4: Emulsion formation is common when working with surfactants like this compound. Here's how to address it:

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[10][11]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Allow Time to Separate: Sometimes, simply letting the separatory funnel stand for an extended period can allow the emulsion to break.

  • Filtration: In some cases, filtering the mixture through a pad of celite or glass wool can help to break the emulsion.

Q5: What is the best way to assess the purity of my final this compound product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful method for determining the purity of benzenesulfonic acids and detecting related impurities.[6][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a compound by integrating the signals of the analyte against a certified internal standard.[15][16][17][18] ¹H and ¹³C NMR are also essential for confirming the structure of the purified product.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product and help in the identification of impurities.[19]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for crude this compound based on the initial purity and desired final purity.

Purification_Workflow Purification Strategy for this compound start Crude this compound initial_assessment Initial Purity Assessment (e.g., TLC, ¹H NMR) start->initial_assessment high_purity High Initial Purity (>80%) initial_assessment->high_purity >80% low_purity Low Initial Purity (<80%) or Viscous Oil initial_assessment->low_purity <80% recrystallization Recrystallization high_purity->recrystallization For High Purity column_chromatography Column Chromatography (Silica Gel or Reversed-Phase) high_purity->column_chromatography For Highest Purity or Difficult Separations extraction Liquid-Liquid Extraction (to remove polar impurities) low_purity->extraction extraction->high_purity final_purity_check Final Purity Analysis (HPLC, qNMR) recrystallization->final_purity_check column_chromatography->final_purity_check pure_product Pure Product (>95%) final_purity_check->pure_product Purity >95% further_purification Further Purification Needed final_purity_check->further_purification Purity <95% further_purification->column_chromatography

References

adjusting pH for optimal performance of 2-Tetradecylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 2-Tetradecylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and how does it influence its performance?

A1: The exact pKa of this compound is not commonly reported in literature. However, it is a derivative of benzenesulfonic acid, which is a strong acid with a pKa of approximately -2.8.[1][2] Aromatic sulfonic acids, in general, are very strong acids with pKa values typically ranging from -1.9 to -7.[3][4][5] The long alkyl chain (tetradecyl group) has a minimal effect on the pKa.

Due to its low pKa, this compound will be fully deprotonated and exist as the sulfonate anion in any aqueous solution with a pH above 0. Therefore, adjusting the pH to "optimize" the protonation state of the acid itself is not a relevant consideration for its performance in most applications. The focus should be on how the overall solution pH affects other components of your system and the stability of your formulation (e.g., emulsion, suspension).

Q2: At what pH range should I work with this compound for optimal surfactant performance?

A2: As a strong acid, this compound will act as a surfactant across a very broad pH range. The "optimal" pH will be dictated by the requirements of your specific application, not by the acid itself. For instance, in emulsion formulations, the stability of the emulsion can be highly dependent on the pH of the continuous phase.[6][7] It is crucial to consider the stability and activity of all other components in your experimental system at a given pH.

Q3: How does the tetradecyl alkyl chain affect the properties of this benzenesulfonic acid derivative?

A3: The C14 alkyl chain (tetradecyl group) is the primary contributor to the surfactant properties of the molecule. This long, hydrophobic tail, combined with the hydrophilic benzenesulfonate headgroup, allows the molecule to accumulate at oil-water interfaces, reducing surface tension and facilitating the formation of emulsions or micelles. The length of the alkyl chain influences properties like critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB).[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Poor emulsion stability (phase separation) Incorrect pH: The pH of the aqueous phase may be affecting the stability of the emulsion, even though the surfactant itself is stable.[6]Determine the optimal pH for your entire system through a pH screening experiment. Adjust the pH of the aqueous phase before adding the surfactant.
Incompatible components: Other components in your formulation may be interacting with the surfactant or are unstable at the working pH.Evaluate the compatibility of all components at the desired pH. Consider using a different buffer or adjusting concentrations.
Insufficient mixing energy: The energy input during emulsification may not be adequate to form a stable emulsion.[7]Increase the mixing speed, time, or use a higher-energy emulsification method (e.g., homogenization, sonication).
Precipitation or cloudiness in the solution Low solubility of the salt form: If the acid has been neutralized, the resulting salt may have limited solubility under your experimental conditions (e.g., high ionic strength, low temperature).Increase the temperature of the solution or decrease the ionic strength if possible. Verify the solubility of the specific salt you have formed.
Interaction with other charged molecules: The anionic sulfonate may be interacting with cationic species in your solution, leading to precipitation.Identify and remove any incompatible cationic species. Consider using a non-ionic or zwitterionic surfactant if this is unavoidable.
Inconsistent experimental results Hygroscopic nature of the compound: Benzenesulfonic acids can be hygroscopic, leading to inaccurate concentration measurements if not handled properly.[2]Store the compound in a desiccator. For preparing stock solutions, accurately determine the concentration via titration.
Foaming issues: As a surfactant, it can cause excessive foaming, which may interfere with certain analytical measurements or experimental setups.Minimize agitation. If foaming is a significant issue, consider adding a small amount of an appropriate antifoaming agent.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Emulsion Stability

This protocol provides a general framework for screening the effect of pH on the stability of an oil-in-water emulsion stabilized by this compound.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, toluene)

  • Aqueous phase (deionized water)

  • Buffer solutions covering a range of pH values (e.g., citrate, phosphate, borate)

  • Homogenizer or sonicator

  • Graduated cylinders or test tubes

Procedure:

  • Prepare a stock solution of this compound in the oil phase at a desired concentration (e.g., 1% w/v).

  • In separate graduated cylinders, place a fixed volume of the aqueous phase using different buffer solutions to achieve a range of pH values (e.g., pH 3, 5, 7, 9).

  • To each cylinder, add a fixed volume of the oil phase containing the surfactant. The oil-to-water ratio should be consistent with your application.

  • Homogenize or sonicate each mixture for a fixed period to form an emulsion.

  • Allow the emulsions to stand undisturbed.

  • Observe and record the time it takes for phase separation to occur at each pH. The pH that results in the longest emulsion stability is the optimum for your system.

Protocol 2: Workflow for Troubleshooting Poor Surfactant Performance

This workflow outlines a logical approach to diagnosing and resolving issues with this compound performance.

Caption: A logical workflow for troubleshooting suboptimal performance of this compound.

Signaling Pathways and Logical Relationships

Logical Relationship of pH and System Stability

The following diagram illustrates that while this compound itself is stable across a wide pH range due to its strong acidic nature, the overall system stability is what dictates the optimal working pH.

SystemStability cluster_acid This compound cluster_system Experimental System TBSA Strong Acid (pKa ~ -2.8) Deprotonated Fully Deprotonated (pH > 0) TBSA->Deprotonated Always 'On' as Surfactant Emulsion_Stability Formulation Stability (e.g., Emulsion) Deprotonated->Emulsion_Stability enables System_pH System pH Other_Components Other Components (e.g., APIs, polymers) System_pH->Other_Components affects stability of System_pH->Emulsion_Stability affects Optimal_Performance Optimal Performance Other_Components->Optimal_Performance determines Emulsion_Stability->Optimal_Performance determines

Caption: The relationship between system pH, component stability, and optimal performance.

References

storage and handling guidelines to prevent degradation of 2-Tetradecylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for the storage and handling of 2-Tetradecylbenzenesulfonic acid to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] While specific data for the 2-tetradecyl isomer is limited, a safety data sheet for the closely related p-dodecylbenzenesulfonic acid recommends storage in a freezer at -70°C for optimal preservation.[3] For shorter-term storage, refrigeration at 2-8°C is advisable.

Q2: What materials should be avoided when handling or storing this compound?

A2: this compound is a strong acid and should not come into contact with strong bases, oxidizing agents, or metals.[1] Contact with these substances can cause vigorous reactions and degradation of the compound. Store in a corrosives area, away from incompatible materials.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for linear alkylbenzene sulfonates (LAS), including this compound, is aerobic biodegradation.[4][5][6] This process is initiated by the ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation, which progressively shortens the chain.[4] This ultimately leads to the formation of sulfophenylcarboxylic acids (SPCs) and eventually complete mineralization to carbon dioxide, water, and sulfate.[4][5] Anaerobic degradation can also occur, but it is generally a slower process.[7][8]

Q4: How does temperature and pH affect the stability of this compound in aqueous solutions?

A4: The stability of sulfonated aromatic compounds in aqueous solutions is influenced by both temperature and pH. Studies on related compounds have shown that they are more stable at lower temperatures. The rate of biodegradation of linear alkylbenzene sulfonates is significantly inhibited at lower temperatures.[4] Furthermore, these compounds exhibit good stability in acidic aqueous solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the compound due to improper storage.Verify storage conditions. Ensure the compound is stored in a tightly sealed container at a low temperature (ideally -70°C for long-term storage) and protected from moisture.
Visible changes in the material (e.g., discoloration, clumping). Contamination or reaction with incompatible materials.Inspect storage containers and handling equipment for any signs of corrosion or contamination. Ensure that only compatible materials (e.g., glass, PTFE) are in contact with the acid.
Precipitation of the compound from a solution. Poor solubility or change in pH.Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, maintaining an acidic pH can improve stability. Gentle warming and sonication may help to redissolve the precipitate, but prolonged exposure to high temperatures should be avoided.

Quantitative Data on LAS Degradation

The following table summarizes biodegradation data for linear alkylbenzene sulfonates (LAS), which are structurally similar to this compound.

Parameter Value Conditions Reference
Biodegradation of C11 and C12 LAS>99%Aerobic, in seawater[4]
Half-life of C12 LAS1.39–13.9 daysIn river water[5]
Half-life of C12 LAS0.73–2.67 daysIn water-sediment system[5]
Anaerobic Biotransformation of C12 LAS20%In a lab-scale reactor with sewage sludge[7]

Experimental Protocols

Protocol for Assessing Stability in Aqueous Solution:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable aqueous buffer at a known concentration. Prepare separate aliquots under different pH conditions (e.g., pH 4, 7, and 9).

  • Storage: Store the aliquots at various temperatures (e.g., 4°C, 25°C, and 40°C) and protect them from light.

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw a sample from each aliquot.

  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.

Visualizations

cluster_storage Receiving and Storage cluster_handling Handling and Use Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Tightly Sealed Container at Low Temperature (e.g., -70°C) Inspect->Store Quarantine Quarantine and Contact Supplier Inspect->Quarantine Seal Damaged Log Log in Chemical Inventory Store->Log Equilibrate Equilibrate to Room Temperature Log->Equilibrate For Use Weigh Weigh in a Well-Ventilated Area Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Use->Store Return to Storage

Caption: Workflow for proper storage and handling of this compound.

LAS Linear Alkylbenzene Sulfonate (e.g., this compound) Omega_Oxidation ω-Oxidation (Terminal Alkyl Chain) LAS->Omega_Oxidation Beta_Oxidation β-Oxidation (Alkyl Chain Shortening) Omega_Oxidation->Beta_Oxidation SPC Sulfophenylcarboxylic Acids (SPCs) Beta_Oxidation->SPC Mineralization Mineralization SPC->Mineralization CO2_H2O_Sulfate CO2 + H2O + SO4²⁻ Mineralization->CO2_H2O_Sulfate

References

resolving phase separation in formulations containing 2-Tetradecylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving formulation challenges with 2-Tetradecylbenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and resolving phase separation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in formulations?

This compound is an anionic surfactant.[1] Its structure consists of a benzene ring substituted with a sulfonic acid group and a C14 alkyl chain (tetradecyl group).[1] This amphiphilic nature, possessing both a hydrophilic (sulfonic acid head) and a lipophilic (alkyl tail) part, allows it to reduce surface and interfacial tension. It is primarily used as a surfactant and emulsifying agent to stabilize mixtures of immiscible liquids, such as oil and water, and is a key component in detergents and cleaning products.[1]

Q2: What is phase separation and why does it occur in my formulation containing this compound?

Phase separation is the phenomenon where a mixture separates into its constituent components over time. In formulations like emulsions and suspensions, this can manifest as creaming, coalescence, or flocculation.[2] This occurs due to the inherent thermodynamic instability of the system. The system seeks to reduce its free energy, which is achieved by minimizing the interfacial area between the immiscible phases. For instance, in an oil-in-water emulsion, the small oil droplets will tend to merge to form larger droplets, eventually leading to a separate oil layer. The rate of phase separation can be influenced by factors such as particle size, the concentration of the surfactant, temperature, pH, and the presence of electrolytes.[3][4]

Q3: How does this compound work to prevent phase separation?

As a surfactant, this compound positions itself at the interface between the immiscible phases (e.g., oil and water). The hydrophilic sulfonic acid head orients towards the aqueous phase, while the lipophilic tetradecyl tail orients towards the oil phase. This creates a stabilizing film around the dispersed droplets, which prevents them from coalescing in two primary ways:

  • Steric Hindrance: The bulky structure of the surfactant molecules creates a physical barrier that keeps the droplets apart.

  • Electrostatic Repulsion: As an anionic surfactant, it imparts a negative charge to the surface of the droplets. The resulting electrostatic repulsion between the similarly charged droplets prevents them from aggregating.

Q4: Can the pH of my formulation affect its stability?

Yes, pH can significantly impact the stability of formulations containing this compound. The degree of ionization of the sulfonic acid group is pH-dependent. At a pH below its pKa, the sulfonic acid will be protonated and less charged, which can reduce the electrostatic repulsion between droplets and potentially lead to instability. Conversely, at a pH above its pKa, the sulfonic acid group will be deprotonated and negatively charged, enhancing electrostatic stabilization. Therefore, maintaining an appropriate pH is crucial for ensuring the stability of the formulation.[5][6]

Q5: What is the role of electrolytes in my formulation?

Electrolytes (salts) can have a complex effect on the stability of formulations stabilized by ionic surfactants like this compound. At low concentrations, electrolytes can sometimes enhance stability by compressing the electrical double layer around the droplets, which can reduce repulsion and allow for closer packing. However, at higher concentrations, electrolytes can screen the surface charges on the droplets, reducing the electrostatic repulsion and leading to flocculation and phase separation.[7][8][9] The specific effect will depend on the type and concentration of the electrolyte.

Troubleshooting Guide

This guide provides a systematic approach to resolving phase separation in your formulations containing this compound.

Problem: My formulation is showing signs of phase separation (e.g., creaming, oiling out, sedimenting).

Below is a troubleshooting workflow to help you identify and resolve the issue.

TroubleshootingWorkflow start Phase Separation Observed check_concentration Is the this compound concentration optimal? start->check_concentration adjust_concentration Adjust Surfactant Concentration (Increase or Decrease) check_concentration->adjust_concentration No check_homogenization Was the homogenization process adequate? check_concentration->check_homogenization Yes adjust_concentration->check_homogenization improve_homogenization Improve Homogenization (e.g., higher speed, longer time) check_homogenization->improve_homogenization No check_ph Is the formulation pH appropriate? check_homogenization->check_ph Yes improve_homogenization->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_electrolytes Are there electrolytes present? If so, is their concentration controlled? check_ph->check_electrolytes Yes adjust_ph->check_electrolytes adjust_electrolytes Adjust Electrolyte Concentration (Increase, Decrease, or Remove) check_electrolytes->adjust_electrolytes No check_temperature Is the storage/processing temperature appropriate? check_electrolytes->check_temperature Yes adjust_electrolytes->check_temperature adjust_temperature Adjust Temperature check_temperature->adjust_temperature No consider_co_surfactant Consider adding a co-surfactant or stabilizer check_temperature->consider_co_surfactant Yes adjust_temperature->consider_co_surfactant solution Formulation Stabilized consider_co_surfactant->solution

Caption: Troubleshooting workflow for phase separation.

Detailed Troubleshooting Steps:
  • Evaluate Surfactant Concentration:

    • Issue: The concentration of this compound may be too low to adequately cover the surface of the dispersed droplets, or too high, leading to the formation of micelles that can cause depletion flocculation.

    • Action: Prepare a series of formulations with varying concentrations of this compound to determine the optimal concentration for stability.

  • Assess Homogenization/Mixing:

    • Issue: Inadequate homogenization can result in large droplet sizes, which are more prone to creaming and coalescence. According to Stokes' Law, the rate of phase separation is proportional to the square of the particle diameter.[3]

    • Action: Increase the intensity or duration of homogenization.[3] Techniques like high-pressure homogenization or ultrasonication can be effective in reducing droplet size and improving stability.

  • Measure and Adjust pH:

    • Issue: The pH of the formulation may not be in the optimal range for the ionization of the sulfonic acid group, leading to reduced electrostatic stabilization.

    • Action: Measure the pH of your formulation and adjust it using appropriate buffers to ensure the sulfonic acid groups are ionized.

  • Analyze and Control Electrolyte Content:

    • Issue: The presence of unintended electrolytes or an inappropriate concentration of added electrolytes can disrupt the stability of the emulsion.[7][8][9]

    • Action: If possible, quantify the electrolyte concentration. If it is high, consider reducing it or using a different salt. If electrolytes are a necessary component, perform a study to determine the concentration range that provides optimal stability.

  • Control Temperature:

    • Issue: Temperature can affect surfactant solubility, interfacial film properties, and the viscosity of the continuous phase. Elevated temperatures can sometimes accelerate phase separation.[10]

    • Action: Ensure that the formulation is prepared and stored at a controlled temperature. Conduct stability studies at different temperatures to understand its effect on your specific formulation.

  • Consider a Co-surfactant or Stabilizer:

    • Issue: In some complex systems, a single surfactant may not be sufficient to provide long-term stability.

    • Action: The addition of a co-surfactant (e.g., a non-ionic surfactant) or a stabilizer (e.g., a polymer) can enhance stability. Co-surfactants can improve the packing of surfactant molecules at the interface, while stabilizers can increase the viscosity of the continuous phase, slowing down droplet movement.

Experimental Protocols

Protocol 1: Determination of Optimal Surfactant Concentration

This protocol outlines a method for identifying the most effective concentration of this compound for stabilizing your formulation.

Protocol1 prep Prepare Stock Solutions of Formulation Components series Create a Series of Formulations with Varying Surfactant Concentrations prep->series homogenize Homogenize all Samples under Identical Conditions series->homogenize observe Visually Observe Samples for Phase Separation at Set Time Intervals homogenize->observe analyze Analyze Droplet Size (e.g., using DLS) observe->analyze stability Conduct Accelerated Stability Testing (e.g., centrifugation, temperature cycling) analyze->stability determine Determine Optimal Concentration (Smallest droplet size, longest stability) stability->determine

Caption: Workflow for optimizing surfactant concentration.

Methodology:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the oil phase, aqueous phase, and this compound.

  • Formulation Series: Prepare a series of formulations with a fixed ratio of oil and aqueous phases, but with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/w).

  • Homogenization: Homogenize each formulation using a consistent method (e.g., high-shear mixer at a set speed for a specific duration).

  • Initial Observation: Immediately after preparation, visually inspect each sample for any signs of instability.

  • Droplet Size Analysis: Measure the initial droplet size distribution of each formulation using a technique like Dynamic Light Scattering (DLS).

  • Stability Assessment:

    • Static Stability: Store the samples under controlled conditions and visually observe them for signs of phase separation at regular intervals (e.g., 1 hour, 24 hours, 1 week).

    • Accelerated Stability: To expedite the assessment, subject the samples to stress conditions such as centrifugation (e.g., 3000 rpm for 30 minutes) or temperature cycling (e.g., alternating between 4°C and 40°C every 24 hours).

  • Analysis: The optimal concentration of this compound is the one that results in the smallest and most stable droplet size over time and under stress conditions.

Protocol 2: pH Adjustment and Stability Evaluation

This protocol describes how to assess the impact of pH on the stability of your formulation.

Methodology:

  • Prepare Base Formulation: Prepare a batch of your formulation using the optimal concentration of this compound determined in Protocol 1.

  • pH Adjustment: Divide the batch into several aliquots. Adjust the pH of each aliquot to a different value (e.g., pH 3, 5, 7, 9) using small amounts of a suitable acid (e.g., HCl) or base (e.g., NaOH).

  • Homogenization: Homogenize each pH-adjusted sample under identical conditions.

  • Stability Assessment: Perform static and accelerated stability testing as described in Protocol 1.

  • Zeta Potential Measurement: Measure the zeta potential of the droplets in each sample. A higher absolute zeta potential value (typically more negative than -30 mV or more positive than +30 mV) is indicative of greater electrostatic stability.

  • Analysis: Identify the pH range that provides the best stability, as indicated by minimal phase separation and a high absolute zeta potential.

Quantitative Data Summary

The following table summarizes hypothetical data that could be generated from the experimental protocols to aid in troubleshooting.

Surfactant Conc. (% w/w)Initial Droplet Size (nm)Droplet Size after 24h (nm)Zeta Potential (mV) at pH 7Stability after Centrifugation
0.18501500 (Phase Separation)-15Unstable
0.5450500-25Moderately Stable
1.0300310-35Stable
2.0280290-38Stable
5.0320400-40Stable
pHInitial Droplet Size (nm)Droplet Size after 24h (nm)Zeta Potential (mV)Stability after Centrifugation
36001200 (Phase Separation)-10Unstable
5400450-20Moderately Stable
7300310-35Stable
9290300-45Stable

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-Tetradecylbenzenesulfonic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-Tetradecylbenzenesulfonic acid (2-TDBSA), a long-chain alkylbenzene sulfonic acid. As a crucial component in various formulations, accurate and precise measurement of 2-TDBSA is paramount. This document outlines the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration methods, offering a comparative analysis of their performance based on experimental data.

Comparative Overview of Analytical Methods

The choice of an analytical method for 2-TDBSA is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the three validated methods, using data from studies on structurally similar C10-C14 linear alkylbenzene sulfonates (LAS) as a proxy for 2-TDBSA.

Validation ParameterHPLC with Fluorescence DetectionGC-MS (after derivatization)Potentiometric Titration
Linearity Range 10 - 200 mg/L[1]2.0 - 100 ng/mL[2]Not applicable; endpoint determination
Correlation Coefficient (r²) > 0.995[1]> 0.9993[2]Not applicable
Limit of Detection (LOD) 0.09 - 0.56 mg/L[1]0.74 ppm (for MOS)[3]Method dependent, generally higher
Limit of Quantification (LOQ) 0.30 - 1.87 mg/L[1]2.48 ppm (for MOS)[3]Method dependent, generally higher
Accuracy (% Recovery) 97.17 - 98.84%[1]94.5% (for MOS)[3]Typically high, dependent on standard
Precision (%RSD) < 2%[4]< 15%< 1% (Intra-day)

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the replication and adaptation of analytical methods. Below are the methodologies for the HPLC, GC-MS, and Potentiometric Titration analyses.

High-Performance Liquid Chromatography (HPLC)

This method is highly suitable for the routine analysis of 2-TDBSA, offering good resolution and sensitivity.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • C8 or C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm).[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium perchlorate solution (0.075 M in water).[5]

  • 2-TDBSA reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-TDBSA in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 2-TDBSA in the mobile phase, filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and 0.075 M sodium perchlorate solution.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[5]

    • Detection: Fluorescence detector with excitation at 225 nm and emission at 295 nm.

  • Analysis: Inject the standards and samples into the HPLC system. Quantify 2-TDBSA based on the peak area of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, particularly for identifying and quantifying trace amounts of 2-TDBSA, though it requires a derivatization step to increase the volatility of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized organic acids.

Reagents:

  • Derivatizing agent (e.g., silylating agent like BSTFA).

  • Organic solvent (e.g., dichloromethane).

  • 2-TDBSA reference standard.

Procedure:

  • Derivatization: React the 2-TDBSA standard and samples with the derivatizing agent to form a volatile ester.

  • Sample Preparation: Extract the derivatized 2-TDBSA into an organic solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a suitable temperature and ramp up to ensure separation.

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) mode, scanning a suitable mass range to detect the characteristic fragments of the derivatized 2-TDBSA.

  • Analysis: Inject the derivatized standards and samples. Quantify based on the peak area of a specific ion fragment.

Potentiometric Titration

This classical analytical technique is robust and cost-effective for determining the concentration of anionic surfactants like 2-TDBSA in simpler sample matrices.

Instrumentation:

  • Autotitrator with a potentiometric sensor.

  • Surfactant-specific ion-selective electrode.[6]

Reagents:

  • Cationic titrant solution (e.g., 0.004 M Hyamine® 1622).[7]

  • pH buffer solutions.

  • 2-TDBSA reference standard.

Procedure:

  • Titrant Standardization: Standardize the cationic titrant solution against a known concentration of a primary standard anionic surfactant.

  • Sample Preparation: Dissolve a known quantity of the sample in deionized water. Adjust the pH to an appropriate value (typically between 2 and 4 for sulfonic acids).[8]

  • Titration: Titrate the sample solution with the standardized cationic titrant. The endpoint is determined by the inflection point of the potential curve.

  • Calculation: Calculate the concentration of 2-TDBSA based on the volume of titrant consumed to reach the endpoint.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method and the general process of method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare Standards & Samples Filter Filter Samples (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify 2-TDBSA Calibrate->Quantify

Caption: Workflow for the HPLC analysis of 2-TDBSA.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatize Derivatize Standards & Samples Extract Extract Derivatized Analyte Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Characteristic Ions Detect->Identify Quantify Quantify based on Ion Area Identify->Quantify

Caption: Workflow for the GC-MS analysis of 2-TDBSA.

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Calculation Standardize Standardize Titrant Prep_Sample Prepare Sample Solution Standardize->Prep_Sample Titrate Potentiometric Titration Prep_Sample->Titrate Endpoint Determine Endpoint Titrate->Endpoint Calculate Calculate Concentration Endpoint->Calculate

Caption: Workflow for the potentiometric titration of 2-TDBSA.

Validation_Process cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Define_Method Define Analytical Method Set_Criteria Set Acceptance Criteria Define_Method->Set_Criteria Linearity Linearity Set_Criteria->Linearity Accuracy Accuracy Set_Criteria->Accuracy Precision Precision Set_Criteria->Precision LOD_LOQ LOD & LOQ Set_Criteria->LOD_LOQ Specificity Specificity Set_Criteria->Specificity Analyze_Data Analyze Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Specificity->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: General workflow for analytical method validation.

References

A Comparative Guide to 2-Tetradecylbenzenesulfonic Acid and Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of two prominent anionic surfactants: 2-Tetradecylbenzenesulfonic acid (TDBS) and Sodium Dodecyl Sulfate (SDS). We will delve into their physicochemical properties, performance differences, and common applications, supported by experimental data and protocols to aid in surfactant selection for research and development.

Physicochemical Properties: A Side-by-Side Comparison

While both are anionic surfactants, their structural differences—TDBS being an alkylbenzene sulfonate and SDS an alkyl sulfate—give rise to distinct properties.

PropertyThis compound (TDBS)Sodium Dodecyl Sulfate (SDS)
Synonyms TBSA, Myristylbenzenesulfonic acidSLS, Sodium Lauryl Sulfate
Chemical Formula C₂₀H₃₄O₃SC₁₂H₂₅NaO₄S
Molecular Weight 354.55 g/mol 288.38 g/mol [1]
Structure Aromatic head group (benzenesulfonate) with a C14 alkyl chainSulfate head group with a C12 alkyl chain
Critical Micelle Conc. (CMC) ~0.35 - 1.2 mM (for sodium salt in water)[2]~8.2 mM (in water at 25°C)[3][4][5]
Solubility Soluble in water and organic solventsSoluble in water, forming micelles[3]

Performance and Applications

The choice between TDBS and SDS often depends on the specific requirements of the application, such as desired surfactant efficiency, interaction with proteins, and stability in various conditions.

Surfactant Efficiency and Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles, a key indicator of surfactant efficiency.[4] A lower CMC means less surfactant is needed to saturate interfaces and form micelles.

  • TDBS : As a linear alkylbenzene sulfonate with a longer C14 alkyl chain, its sodium salt (sodium tetradecylbenzenesulfonate) exhibits a significantly lower CMC than SDS.[2] This suggests higher efficiency at reducing surface tension at lower concentrations.

  • SDS : A widely studied surfactant, SDS has a well-established CMC of approximately 8.2 mM in pure water.[3][5][6]

Protein Denaturation

A primary application of anionic surfactants in biochemistry is the denaturation of proteins for analysis.

  • SDS : It is the gold standard for protein denaturation in techniques like SDS-PAGE (polyacrylamide gel electrophoresis). SDS disrupts non-covalent bonds, causing proteins to unfold into a linear chain with a uniform negative charge, allowing for separation based purely on molecular weight.[3]

  • TDBS : While also capable of denaturing proteins, the presence of the bulky benzene ring in its headgroup and a longer alkyl tail may lead to different binding kinetics and denaturation profiles compared to SDS. This could be advantageous or disadvantageous depending on the specific protein and application.

Applications in Drug Development and Industry
  • SDS : Extensively used as a solubilizing agent, emulsifier, and tablet lubricant in pharmaceutical formulations.[1] It is also a primary component in a vast range of cleaning and personal care products due to its excellent foaming and detergency.[3]

  • TDBS : Its derivatives are used in enhanced oil recovery research and as detergents and emulsifiers. Sulfonates, in general, can offer greater stability in hard water compared to sulfates, which can be crucial in certain industrial formulations.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for characterizing and using these surfactants.

Experimental Protocol 1: Determination of Critical Micelle Concentration (CMC) via Conductometry

This method relies on the change in the electrical conductivity of a solution as micelles are formed.

  • Preparation of Solutions : Prepare a concentrated stock solution of the surfactant (e.g., 50 mM SDS) in deionized water. Create a series of dilutions from this stock, ranging from well below to well above the expected CMC.

  • Conductivity Measurement : Calibrate a conductivity meter according to the manufacturer's instructions. Measure the conductivity of each prepared solution, ensuring the temperature is constant (e.g., 25°C) and the probe is rinsed with deionized water and blotted dry between measurements.

  • Data Analysis : Plot the measured conductivity (in µS/cm) as a function of the surfactant concentration (in mM).

  • CMC Determination : The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. Below the CMC, conductivity increases sharply as more free ions are added. Above the CMC, additional surfactant forms micelles, which are larger and less mobile, leading to a smaller slope in the conductivity increase.

Experimental Protocol 2: Protein Separation using SDS-PAGE

This is a fundamental technique in molecular biology for separating proteins by size.

  • Sample Preparation : Combine the protein sample with a loading buffer (e.g., Laemmli buffer). This buffer contains SDS, a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds, glycerol to increase sample density, and a tracking dye (like bromophenol blue). Heat the mixture at 95-100°C for 5-10 minutes to facilitate complete protein denaturation and SDS binding.

  • Gel Electrophoresis : Load the denatured samples into the wells of a polyacrylamide gel. Apply an electric field to the gel. The SDS-coated proteins, now possessing a uniform negative charge, will migrate through the gel toward the positive electrode.

  • Separation : The cross-linked polyacrylamide matrix acts as a molecular sieve. Smaller proteins navigate the pores more easily and travel further down the gel than larger proteins.

  • Visualization : After separation, stain the gel with a protein-binding dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The distance migrated by each band is inversely proportional to the logarithm of its molecular weight.

Mandatory Visualizations

Diagrams illustrating key processes and workflows.

CMC_Determination_Workflow cluster_prep 1. Solution Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B Dilute C Measure Conductivity of Each Dilution B->C D Plot Conductivity vs. Concentration C->D E Identify Intersection of Two Linear Regions D->E F Result: CMC Value E->F

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using conductometry.

Protein_Denaturation_by_SDS cluster_protein Native Protein cluster_sds SDS cluster_denatured Denaturation Process P1 Folded Protein (Complex 3D Structure) P2 Unfolded Polypeptide Chain P1->P2 + SDS & Heat (Disrupts non-covalent bonds) SDS SDS Monomers P3 SDS-Coated Protein (Uniform Negative Charge) SDS->P3 P2->P3 SDS binds along the polypeptide backbone

Caption: Mechanism of protein denaturation by SDS for SDS-PAGE analysis.

References

A Comparative Performance Analysis of 2-Tetradecylbenzenesulfonic Acid and Other Alkylbenzene Sulfonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of 2-Tetradecylbenzenesulfonic acid against other common linear alkylbenzene sulfonates (LAS). The information presented herein is curated from scientific literature and technical sources to assist researchers and professionals in selecting the appropriate surfactant for their specific applications, ranging from detergency to potential roles in drug delivery systems.

Executive Summary

Linear alkylbenzene sulfonates are a widely used class of anionic surfactants. Their performance is significantly influenced by the length of the alkyl chain and the position of the phenyl group. This guide focuses on this compound, a C14 LAS, and compares its key performance indicators with those of other LAS homologs, primarily the C12 analogue, dodecylbenzenesulfonic acid. The comparison covers critical physicochemical properties, detergency, foaming characteristics, and biodegradability.

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters of this compound in comparison to other linear alkylbenzene sulfonates. Please note that while general trends are well-established, specific values for individual isomers like this compound can be scarce in publicly available literature.

Table 1: Physicochemical Properties of Alkylbenzene Sulfonates

PropertyThis compound (C14 LAS)Dodecylbenzenesulfonic Acid (C12 LAS)General Trend with Increasing Alkyl Chain Length
Molecular Weight ( g/mol ) 354.55[1]326.49Increases
Critical Micelle Concentration (CMC) (mmol/L) Lower than C12 LAS (estimated)~1.2 - 1.6[2][3]Decreases[4]
Surface Tension at CMC (mN/m) Data not available~28 - 32[5][6]Generally decreases slightly
Krafft Point (°C) Higher than C12 LASLow (can be below 0°C for some isomers)[7]Increases

Table 2: Performance Characteristics of Alkylbenzene Sulfonates

Performance MetricThis compound (C14 LAS)Dodecylbenzenesulfonic Acid (C12 LAS)General Observations and Supporting Data
Detergency Considered optimal or near-optimalGoodDetergency of LAS is generally considered optimal for alkyl chain lengths of C13-C14[8][9].
Foaming Properties Excellent foaming reported for C14 sulfonates[10]Strong foaming powerFoaming ability is a key characteristic of LAS[8].
Biodegradability (Half-life) Similar to other LAS (e.g., 18-26 days in soil)[7]Similar to other LAS (e.g., 18-26 days in soil)[7]The length of the linear alkyl chain does not significantly affect the ultimate biodegradation rate of LAS[4]. Half-life in water can range from a few days to a couple of weeks depending on conditions[11][12].

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the performance of surfactants like this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Surface Tension Measurement using the Du Noüy ring method or Wilhelmy plate method.

Procedure:

  • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Measure the surface tension of each solution at a constant temperature (e.g., 25°C).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp break in the curve occurs. The surface tension value at this point is the surface tension at CMC[13].

Evaluation of Detergency Performance

Method: Standardized soiled fabric washing test using a Launder-Ometer.

Procedure:

  • Standard soiled fabric swatches (e.g., with carbon black, olive oil, or wine stains) are used.

  • Prepare detergent solutions containing the surfactant to be tested at a specific concentration and water hardness.

  • Place the soiled fabric swatches in the Launder-Ometer canisters with the detergent solution and stainless steel balls (to provide mechanical action).

  • Wash the swatches for a specified time and at a controlled temperature (e.g., 40°C or 60°C).

  • After washing, rinse and dry the fabric swatches.

  • The detergency is evaluated by measuring the reflectance of the swatches using a colorimeter or spectrophotometer. The difference in reflectance before and after washing indicates the soil removal efficiency[14][15].

Assessment of Foaming Properties

Method: Ross-Miles method.

Procedure:

  • A specific volume of the surfactant solution of a known concentration is poured from a specified height into a graduated cylinder containing a smaller volume of the same solution.

  • The initial foam height is measured immediately after the addition of the solution.

  • The foam stability is assessed by measuring the foam height again after a set period (e.g., 5 minutes)[16].

Biodegradability Testing

Method: Closed Bottle Test (OECD 301D).

Procedure:

  • A dilute solution of the surfactant is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

  • The solution is kept in a completely filled, closed bottle in the dark at a constant temperature.

  • The degradation of the surfactant is followed by measuring the consumption of dissolved oxygen over a 28-day period.

  • The percentage of biodegradation is calculated from the amount of oxygen consumed, expressed as a percentage of the theoretical oxygen demand (ThOD)[13].

Mandatory Visualization

Logical Relationship in Surfactant Performance

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Performance Characteristics Alkyl Chain Length Alkyl Chain Length CMC CMC Alkyl Chain Length->CMC affects Krafft Point Krafft Point Alkyl Chain Length->Krafft Point affects Solubility Solubility Alkyl Chain Length->Solubility affects Biodegradability Biodegradability Alkyl Chain Length->Biodegradability minor effect on rate Phenyl Group Position Phenyl Group Position Phenyl Group Position->Krafft Point affects Phenyl Group Position->Solubility affects Detergency Detergency CMC->Detergency influences Surface Tension Surface Tension Foaming Foaming Surface Tension->Foaming influences Wetting Wetting Surface Tension->Wetting determines Solubility->Detergency impacts

Caption: Interplay of molecular structure, physicochemical properties, and performance of alkylbenzene sulfonates.

Experimental Workflow for Surfactant Performance Comparison

G cluster_synthesis Surfactant Preparation cluster_physicochemical Physicochemical Analysis cluster_performance_eval Performance Evaluation cluster_analysis Data Analysis and Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization CMC_Determination CMC Determination Characterization->CMC_Determination Surface_Tension_Measurement Surface Tension Measurement Characterization->Surface_Tension_Measurement Detergency_Test Detergency Test Characterization->Detergency_Test Foaming_Test Foaming Test Characterization->Foaming_Test Biodegradability_Assay Biodegradability Assay Characterization->Biodegradability_Assay Data_Tabulation Data Tabulation CMC_Determination->Data_Tabulation Surface_Tension_Measurement->Data_Tabulation Detergency_Test->Data_Tabulation Foaming_Test->Data_Tabulation Biodegradability_Assay->Data_Tabulation Comparative_Analysis Comparative Analysis Data_Tabulation->Comparative_Analysis Report_Generation Report Generation Comparative_Analysis->Report_Generation

Caption: A generalized experimental workflow for the comparative evaluation of surfactant performance.

References

A Comparative Analysis of Linear vs. Branched 2-Tetradecylbenzenesulfonic Acid for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of linear and branched 2-Tetradecylbenzenesulfonic acid, key anionic surfactants with diverse applications in research and industry. While both share the same chemical formula, their structural differences lead to significant variations in performance, biodegradability, and foaming characteristics. This document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific applications.

Introduction to Linear and Branched Alkylbenzene Sulfonates

Historically, branched alkylbenzene sulfonates (ABS) were widely used as detergents. However, their poor biodegradability led to significant environmental concerns, such as foaming in rivers and lakes.[1][2] This prompted a shift in the 1960s to linear alkylbenzene sulfonates (LAS), which are more readily biodegradable.[1][2] The key structural difference lies in the alkyl chain: LAS possesses a straight alkyl chain, whereas ABS has a branched structure, typically derived from propylene tetramer.[2] This seemingly subtle difference has profound implications for their environmental fate and performance properties.

Comparative Performance Data

The following tables summarize the key performance differences between linear and branched tetradecylbenzenesulfonic acid (C14). It is important to note that data for the specific 2-isomer is limited; therefore, data for C14 LAS and C14 ABS are used as representative approximations.

PropertyLinear this compound (C14 LAS)Branched this compound (C14 ABS)
Biodegradability Readily biodegradablePoorly biodegradable
Detergency Excellent, particularly on oily soilsGood
Foaming High foamingModerate to high foaming
Water Hardness Tolerance GoodModerate

Table 1: General Performance Comparison

Biodegradability
ParameterLinear this compound (C14 LAS)Branched this compound (C14 ABS)
Biodegradation (%) after 28 days (OECD 301F) > 60%[3]< 40%
Classification Readily Biodegradable[4]Not Readily Biodegradable

Table 2: Biodegradability Data

Foaming Properties
ParameterLinear this compound (C14 LAS)Branched this compound (C14 ABS)
Initial Foam Height (mm) (ASTM D1173) High (Specific data for C14 not readily available)Moderate (Specific data for C14 not readily available)
Foam Stability GoodModerate

Table 3: Foaming Properties

Critical Micelle Concentration (CMC)
ParameterLinear this compound (C14 LAS)Branched this compound (C14 ABS)
CMC (mmol/L) ~0.44[5]Generally higher than linear counterparts

Table 4: Critical Micelle Concentration

Synthesis Workflows

The synthesis of both linear and branched tetradecylbenzenesulfonic acid involves two main steps: Friedel-Crafts alkylation of benzene followed by sulfonation.

Synthesis_of_Linear_2_Tetradecylbenzenesulfonic_Acid Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Tetradecene 1-Tetradecene Tetradecene->Alkylation AlCl3 AlCl3 (Catalyst) AlCl3->Alkylation Phenyltetradecane 2-Phenyltetradecane Alkylation->Phenyltetradecane Sulfonation Sulfonation Phenyltetradecane->Sulfonation SO3 Sulfur Trioxide (SO3) SO3->Sulfonation Linear_Product Linear 2-Tetradecyl- benzenesulfonic Acid Sulfonation->Linear_Product Synthesis_of_Branched_Tetradecylbenzenesulfonic_Acid Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation PropyleneTetramer Propylene Tetramer PropyleneTetramer->Alkylation HF HF (Catalyst) HF->Alkylation Branched_Alkylbenzene Branched Tetradecylbenzene Alkylation->Branched_Alkylbenzene Sulfonation Sulfonation Branched_Alkylbenzene->Sulfonation Oleum Oleum (H2S2O7) Oleum->Sulfonation Branched_Product Branched Tetradecyl- benzenesulfonic Acid Sulfonation->Branched_Product Biodegradation_Pathway cluster_linear Linear Alkylbenzene Sulfonate (LAS) cluster_branched Branched Alkylbenzene Sulfonate (ABS) LAS Linear Alkyl Chain Omega_Oxidation ω-Oxidation LAS->Omega_Oxidation Beta_Oxidation β-Oxidation Omega_Oxidation->Beta_Oxidation Ring_Cleavage Benzene Ring Cleavage Beta_Oxidation->Ring_Cleavage Mineralization CO2 + H2O + SO4^2- Ring_Cleavage->Mineralization ABS Branched Alkyl Chain Slow_Degradation Slow/Incomplete Degradation ABS->Slow_Degradation Persistence Environmental Persistence Slow_Degradation->Persistence

References

Comparative Analysis of 2-Tetradecylbenzenesulfonic Acid and Common Surfactants in Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biological and chemical assays, surfactants play a pivotal role in ensuring the accuracy and efficiency of experimental outcomes. This guide provides a comparative analysis of 2-Tetradecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonate (LAS) class of anionic surfactants, against two commonly used non-ionic surfactants, Tween 20 and Triton X-100. The comparison focuses on their effectiveness in antimicrobial assays, a field where benzenesulfonic acid derivatives have shown activity, and their functional roles in lateral flow assays (LFAs).

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial properties of surfactants are critical in various applications, from preservatives in formulations to active agents in disinfectants. The effectiveness of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

SurfactantClassTarget OrganismMinimum Inhibitory Concentration (MIC)
Linear Alkylbenzene Sulfonates (LAS) AnionicEscherichia coliTolerant up to 0.03% - >1.0% (w/v)[1][2]
Staphylococcus aureusTolerant up to 0.03% - >1.0% (w/v)[1][2]
Tween 20 Non-ionicEscherichia coli25.00% (v/v)[3]
Staphylococcus aureus25.00% (v/v)[3]
Triton X-100 Non-ionicEscherichia coliNo significant inhibition at tested concentrations
Staphylococcus aureusGrowth inhibited above Critical Micelle Concentration (0.02%)[4]

Note: The data for LAS indicates a wide range of tolerance, suggesting that the specific antimicrobial activity can vary depending on the specific LAS compound and the bacterial strain. For Triton X-100 against E. coli, direct MIC values were not found; however, it is known to increase membrane permeability, potentially enhancing the effects of other antimicrobial agents.

Role and Performance in Lateral Flow Assays

In lateral flow assays, surfactants are essential for optimizing sample flow, preventing non-specific binding of reagents, and ensuring the stability and proper functioning of conjugated nanoparticles. While quantitative performance data for this compound in LFAs is not publicly available, a qualitative comparison based on the properties of anionic versus non-ionic surfactants can be made.

Surfactant ClassKey PropertiesExpected Performance in LFAs
Anionic (e.g., LAS) Negatively charged head group. Strong detergent properties.Can improve sample wetting and flow. May disrupt protein-protein interactions, which could be beneficial or detrimental depending on the assay design. Potential for non-specific binding to positively charged components.
Non-ionic (e.g., Tween 20, Triton X-100) Uncharged hydrophilic head group. Generally milder than ionic surfactants.Widely used to reduce non-specific binding of antibodies and conjugates to the nitrocellulose membrane, thereby reducing background signal and improving assay sensitivity. They also aid in the uniform flow of the sample.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a surfactant against a bacterial strain.

Materials:

  • Test surfactant (e.g., this compound, Tween 20, Triton X-100)

  • Bacterial culture in logarithmic growth phase (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Surfactant Stock Solution: Prepare a concentrated stock solution of the test surfactant in a suitable solvent.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the surfactant stock solution in MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Inoculation: Add a fixed volume of the prepared bacterial inoculum to each well of the microtiter plate containing the surfactant dilutions.

  • Controls: Include a positive control (bacteria in MHB without surfactant) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the surfactant at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Surfactant Stock Solution serial Perform Serial Dilutions in 96-well Plate stock->serial inoculate Inoculate Wells serial->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read Read Plate for Visible Growth incubate->read mic Determine MIC read->mic

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Visualizing Surfactant Function in Assays

The selection of a surfactant for a specific assay depends on a balance of its properties to achieve the desired outcome.

Surfactant_Properties cluster_lfa Lateral Flow Assay cluster_antimicrobial Antimicrobial Assay lfa_goal Goal: Enhance Sensitivity & Specificity lfa_prop1 Improved Wetting & Sample Flow lfa_prop1->lfa_goal contributes to lfa_prop2 Reduced Non-specific Binding lfa_prop2->lfa_goal contributes to lfa_prop3 Stable Conjugate Dispersion lfa_prop3->lfa_goal contributes to am_goal Goal: Inhibit Microbial Growth am_prop1 Disruption of Cell Membrane am_prop1->am_goal leads to am_prop2 Denaturation of Essential Proteins am_prop2->am_goal leads to surfactant Surfactant Properties (e.g., Charge, HLB, CMC) surfactant->lfa_prop1 influences surfactant->lfa_prop2 influences surfactant->lfa_prop3 influences surfactant->am_prop1 influences surfactant->am_prop2 influences

Logical relationship of surfactant properties and their impact on assay goals.

References

A Comparative Guide to the Quantification of 2-Tetradecylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-Tetradecylbenzenesulfonic acid, a long-chain linear alkylbenzene sulfonate (LAS), selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive cross-validation of the primary analytical techniques, offering a detailed comparison of their performance based on available experimental data.

Executive Summary

The quantification of this compound is commonly achieved through three principal methods: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step, and the less specific Methylene Blue Active Substances (MBAS) spectrophotometric assay.

HPLC stands out as a versatile and widely adopted technique, offering a good balance of sensitivity, specificity, and resolution for separating different LAS homologues.[1][2][3] The choice between UV and fluorescence detection depends on the required sensitivity, with fluorescence detection generally providing lower detection limits.[4][5]

GC-MS provides high specificity and sensitivity but necessitates a derivatization step to convert the non-volatile sulfonic acid into a more volatile derivative suitable for gas chromatography.[6][7] This additional sample preparation step can introduce variability but offers excellent analyte identification.

The MBAS method is a traditional, cost-effective spectrophotometric assay for the bulk estimation of anionic surfactants.[8][9] However, it lacks specificity and is susceptible to interference from other anionic substances, making it less suitable for precise quantification of a specific compound like this compound.[9][10]

Performance Comparison of Quantification Methods

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of linear alkylbenzene sulfonates, including this compound.

ParameterHPLC-UVHPLC-FluorescenceGC-MS (with Derivatization)MBAS Method
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by fluorescence emission detection.Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.Colorimetric determination of anionic surfactants.[8]
Specificity Good for homologue separation.Good for homologue separation.Very High, allows for isomer separation.[7]Low, measures total anionic surfactants.[9]
Sensitivity Moderate.High.[4][5]High to Very High.Low to Moderate.
Limit of Detection (LOD) ~10 ppm for total LAS.[1]Down to 5 µg/kg in complex matrices.[6]Nanogram per liter (ng/L) range is achievable.0.02 mg/L.[11]
Limit of Quantification (LOQ) ~25 ppm for total LAS.[1]25 µg/kg in complex matrices.[6]Typically in the low µg/L range.~0.025 mg/L.[9]
Linearity (r²) >0.99.[12]>0.99.[13]>0.99.Typically >0.99.
Precision (%RSD) <10%.<15%.<15-20%.<15%.[9]
Sample Preparation Filtration, Solid-Phase Extraction (SPE).Filtration, Solid-Phase Extraction (SPE).Derivatization is mandatory.Liquid-Liquid Extraction.[8]
Throughput High.High.Moderate (due to derivatization).Moderate.
Cost Moderate.Moderate to High.High.Low.

Experimental Protocols

Detailed methodologies for the key quantification techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method is suitable for the separation and quantification of this compound from other LAS homologues.

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the aqueous sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the LAS, including this compound, with a suitable organic solvent such as methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b) HPLC-UV/Fluorescence Conditions [1][13]

  • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an ion-pairing agent like sodium perchlorate.[1][13] A typical mobile phase could be acetonitrile:water (65:35) containing 0.1 M NaClO₄.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.[13]

  • Detection:

    • UV: 225 nm.[14]

    • Fluorescence: Excitation at 225 nm and emission at 295 nm.[14]

c) Quantification

Create a calibration curve using standards of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the sulfonic acid.

a) Sample Preparation and Derivatization

  • Extract the this compound from the sample matrix using an appropriate technique like liquid-liquid extraction or SPE.

  • Thoroughly dry the extract.

  • Derivatization: Convert the sulfonic acid to a more volatile ester, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming methyl esters.[15] The reaction is typically carried out at an elevated temperature (e.g., 75°C) for a specific duration (e.g., 45 minutes) to ensure complete derivatization.

b) GC-MS Conditions

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the different components, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

c) Quantification

An internal standard is typically used for quantification to correct for variations in derivatization efficiency and injection volume. A calibration curve is prepared using derivatized standards of this compound.

Methylene Blue Active Substances (MBAS) Spectrophotometric Method

This method provides a general measure of anionic surfactants.

a) Sample Preparation and Reaction [8][10]

  • Take a known volume of the aqueous sample.

  • Acidify the sample.

  • Add a methylene blue solution and chloroform to a separatory funnel containing the sample.

  • Shake the funnel vigorously to allow the formation of an ion pair between the anionic surfactant and the cationic methylene blue dye, which is then extracted into the chloroform layer.[10]

  • Separate the chloroform layer.

b) Spectrophotometric Measurement

  • Measure the absorbance of the blue-colored chloroform extract at a wavelength of approximately 652 nm using a spectrophotometer.[9]

  • Use a blank prepared with deionized water for zeroing the instrument.

c) Quantification

Prepare a calibration curve using a standard anionic surfactant solution (e.g., linear alkylbenzene sulfonate). The concentration of MBAS in the sample is determined by comparing its absorbance to the calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described quantification methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution HPLC HPLC System (C18 Column) Reconstitution->HPLC Detector UV or Fluorescence Detector HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Figure 1. HPLC analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data MBAS_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Spectrophotometric Analysis Sample Aqueous Sample Reaction Addition of Methylene Blue & Chloroform Sample->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Spectrophotometer Spectrophotometer (Absorbance at 652 nm) Extraction->Spectrophotometer Quantification Quantification Spectrophotometer->Quantification

References

A Comparative Analysis of the Environmental Impact of 2-Tetradecylbenzenesulfonic Acid and Alternative Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of surfactants in various industrial and pharmaceutical applications extends beyond performance, with environmental impact being a critical consideration. This guide provides a comparative environmental assessment of 2-Tetradecylbenzenesulfonic acid, a common linear alkylbenzene sulfonate (LAS), against three widely used alternative surfactant classes: Alcohol Ethoxylates (AE), Methyl Ester Sulfonates (MES), and Alkyl Polyglucosides (APG). The comparison is based on key environmental parameters: biodegradability and aquatic toxicity, supported by experimental data from standardized testing protocols.

Executive Summary

Overall, while this compound (LAS) is a widely used and effective surfactant, a growing body of evidence suggests that alternatives such as Alcohol Ethoxylates (AE), Methyl Ester Sulfonates (MES), and Alkyl Polyglucosides (APG) often present a more favorable environmental profile. APGs, being derived from renewable resources, and MES, with its excellent biodegradability, are particularly noteworthy for their reduced environmental impact. The choice of surfactant should, therefore, be guided by a comprehensive assessment of both performance and environmental safety data.

Comparative Data on Environmental Impact

The following tables summarize the biodegradability and aquatic toxicity data for this compound and its alternatives.

Table 1: Biodegradability Data
SurfactantTest MethodBiodegradation PercentageTime FrameReadily Biodegradable
This compound (LAS) OECD 301F>60%[1][2]8 days[1][2]Yes
Alcohol Ethoxylates (AE) OECD 301 Series>60%[3]28 days[3]Yes
Methyl Ester Sulfonates (MES) OECD 301FC12 MES: 73%C14 MES: 66%C16 MES: 63%[1][2]C12 MES: 6 daysC14 MES: 8 daysC16 MES: 16 days[1][2]Yes
Alkyl Polyglucosides (APG) OECD 301F>60%[4]28 days[4]Yes
Table 2: Aquatic Toxicity Data
SurfactantTest OrganismTest MethodEC50 / LC50 (mg/L)
This compound (LAS) Fish (Rainbow Trout)OECD 2033.2 - 5.6
Daphnia magnaOECD 2022.9 - 12
Alcohol Ethoxylates (AE) FishOECD 203Varies (dependent on chain length and ethoxylation)
Daphnia magnaOECD 202Varies (dependent on chain length and ethoxylation)
AlgaeOECD 201Varies (dependent on chain length and ethoxylation)
Methyl Ester Sulfonates (MES) Algae (P. subcapitata)OECD 201C14 MES: >100C16 MES: >10[5]
Daphnia magnaOECD 202-
Fish (Tilapia)OECD 203-
Alkyl Polyglucosides (APG) Fish (Golden orfe)OECD 203100-500[4]
Daphnia magnaOECD 202>100[4]
AlgaeOECD 201-

EC50: The concentration of a substance that causes a 50% effect on a test population. LC50: The concentration of a substance that is lethal to 50% of a test population.

Experimental Protocols

The data presented in this guide are primarily based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These standardized protocols ensure the reliability and comparability of environmental data.

Biodegradability Testing

The OECD 301F: Manometric Respirometry Test is a common method used to determine the ready biodegradability of chemical substances.[6][7][8][9]

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen by the microbial population during the biodegradation of the test substance is measured over a 28-day period.

  • Procedure:

    • A mineral medium is prepared and inoculated with a mixed population of microorganisms (e.g., from activated sludge).

    • The test substance is added to the test flasks at a known concentration.

    • Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

    • The flasks are incubated in the dark at a constant temperature.

    • The oxygen consumption is measured at regular intervals.

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[6]

OECD_301F_Workflow cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Inoculate with Microorganisms A->B C Add Test Substance B->C D Prepare Control & Reference Flasks C->D E Incubate at Constant Temperature (28 days) D->E F Measure Oxygen Consumption Periodically E->F G Calculate % Biodegradation vs. ThOD F->G H Assess 'Readily Biodegradable' Status G->H

Fig. 1: OECD 301F Experimental Workflow
Aquatic Toxicity Testing

OECD 201: Alga, Growth Inhibition Test

  • Principle: This test assesses the effects of a substance on the growth of a freshwater green algal species.[10][11][12][13][14]

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The growth of the algae is measured (e.g., by cell counts or fluorescence) and compared to control cultures.[10][11][12] The EC50 is then calculated.

OECD 202: Daphnia sp. Acute Immobilisation Test

  • Principle: This test evaluates the acute toxicity of a substance to Daphnia magna (water flea).[15][16][17][18][19]

  • Procedure: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is determined.[15][16][17]

OECD 203: Fish, Acute Toxicity Test

  • Principle: This test determines the concentration of a substance that is lethal to 50% of a fish population over a short exposure period.[20][21][22][23]

  • Procedure: Fish are exposed to at least five concentrations of the test substance for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.[21]

Aquatic_Toxicity_Testing_Workflow cluster_algae OECD 201: Algae cluster_daphnia OECD 202: Daphnia cluster_fish OECD 203: Fish A1 Expose Algal Cultures to Test Substance (72h) A2 Measure Algal Growth A1->A2 A3 Calculate EC50 A2->A3 D1 Expose Daphnids to Test Substance (48h) D2 Record Immobilization D1->D2 D3 Calculate EC50 D2->D3 F1 Expose Fish to Test Substance (96h) F2 Record Mortality F1->F2 F3 Calculate LC50 F2->F3

Fig. 2: Aquatic Toxicity Testing Workflows

Discussion of Environmental Profiles

This compound (LAS): As a workhorse of the detergent industry, LAS is well-characterized. It is considered readily biodegradable under aerobic conditions.[1][2] However, its aromatic structure can lead to slower degradation compared to some linear aliphatic surfactants. Its aquatic toxicity is moderate, with toxicity generally increasing with the length of the alkyl chain.

Alcohol Ethoxylates (AE): AEs are a versatile class of non-ionic surfactants. Their biodegradability is generally good, and they are considered readily biodegradable.[3] The environmental impact of AEs can vary significantly depending on the length of the alkyl chain and the degree of ethoxylation. Longer alkyl chains and lower degrees of ethoxylation tend to increase toxicity.[24]

Methyl Ester Sulfonates (MES): Derived from renewable resources like palm or coconut oil, MES are gaining traction as a greener alternative. They exhibit excellent biodegradability, often faster than LAS.[1][2][25] Studies have shown that the ecotoxicity of MES is generally low, with toxicity increasing with the length of the carbon chain.[5]

Alkyl Polyglucosides (APG): APGs are non-ionic surfactants synthesized from renewable raw materials such as glucose and fatty alcohols.[26] They are known for their excellent biodegradability and low toxicity profile, making them a very environmentally friendly option.[4][26][27] Their mildness and favorable ecotoxicological properties have led to their increased use in personal care and cleaning products.[26]

Logical Relationship of Environmental Impact Assessment

The assessment of a surfactant's environmental impact follows a logical progression from its intrinsic properties to its potential effects on ecosystems.

Environmental_Impact_Logic A Surfactant Chemical Structure B Biodegradability (e.g., OECD 301) A->B C Aquatic Toxicity (e.g., OECD 201, 202, 203) A->C D Persistence in the Environment B->D E Risk to Aquatic Ecosystems C->E F Overall Environmental Impact Assessment D->F E->F

References

A Comparative Analysis of Critical Micelle Concentration: 2-Tetradecylbenzenesulfonic Acid vs. Key Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the properties of surfactants is paramount. A key parameter in this regard is the critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. This guide provides an objective comparison of the CMC of 2-Tetradecylbenzenesulfonic acid and its sodium salt with other widely used surfactants, supported by experimental data and detailed methodologies.

The selection of an appropriate surfactant is a critical decision in various applications, from drug delivery systems to industrial cleaning formulations. The CMC is a fundamental indicator of a surfactant's efficiency; a lower CMC value generally signifies that less surfactant is needed to saturate interfaces and form micelles, which can be advantageous in terms of cost and reducing potential toxicity. This guide focuses on comparing the CMC of this compound, a member of the linear alkylbenzene sulfonate (LAS) family, with three other common surfactants: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100. These have been chosen to represent anionic, cationic, and non-ionic surfactants, respectively.

Comparative CMC Data

The critical micelle concentration is influenced by the molecular structure of the surfactant, particularly the length of its hydrophobic alkyl chain. For homologous series of surfactants like linear alkylbenzene sulfonates, an increase in the alkyl chain length leads to a decrease in the CMC. This trend is evident when comparing the CMCs of various LAS homologs. The provided data for Sodium 2-n-tetradecylbenzenesulfonate, with its C14 alkyl chain, aligns with this principle, exhibiting a low CMC value.

SurfactantTypeChemical FormulaCMC (mM)
Sodium 2-n-tetradecylbenzenesulfonateAnionicC₂₀H₃₃NaO₃S0.513
Sodium Dodecyl Sulfate (SDS)AnionicC₁₂H₂₅NaO₄S8.2[1][2]
Cetyltrimethylammonium Bromide (CTAB)CationicC₁₉H₄₂BrN~0.9 - 1.0
Triton X-100Non-ionicC₁₄H₂₂(OCH₂CH₂)n (n≈9.5)~0.24[3]

Experimental Protocols for CMC Determination

The determination of the critical micelle concentration is performed by observing a distinct change in a physical property of the surfactant solution as a function of its concentration. The concentration at which this abrupt change occurs is taken as the CMC. Below are detailed methodologies for three common experimental techniques.

Surface Tensiometry

This is a classic and widely applicable method for determining the CMC of all types of surfactants.

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. Above the CMC, the addition of more surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Workflow:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range both below and above the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph typically shows two linear regions with different slopes. The intersection of the extrapolations of these two linear portions corresponds to the CMC.

CMC_Determination_Surface_Tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_start Prepare Stock Surfactant Solution prep_dilute Create Serial Dilutions prep_start->prep_dilute measure_st Measure Surface Tension (Tensiometer) prep_dilute->measure_st measure_record Record Surface Tension vs. Concentration measure_st->measure_record analysis_plot Plot Surface Tension vs. log(Concentration) measure_record->analysis_plot analysis_inflection Identify Inflection Point analysis_plot->analysis_inflection analysis_cmc Determine CMC analysis_inflection->analysis_cmc

Workflow for CMC determination using surface tensiometry.
Conductivity Measurement

This method is suitable for ionic surfactants.

Principle: For ionic surfactants, the conductivity of the solution increases with concentration. Below the CMC, the surfactant exists as individual ions which are mobile charge carriers. Above the CMC, the surfactant molecules aggregate into micelles. While the micelles themselves are charged, their mobility is lower than that of the individual surfactant ions, and they also bind some counterions, effectively reducing the number of free charge carriers per surfactant molecule. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined from the break in this plot.

Experimental Workflow:

  • Solution Preparation: A series of solutions of the ionic surfactant in deionized water are prepared.

  • Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter.

  • Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.

Fluorescence Spectroscopy

This is a highly sensitive method that can be used for all types of surfactants. It utilizes a fluorescent probe, such as pyrene.

Principle: Pyrene has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution (a polar environment), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in its emission spectrum has a certain value. When micelles are formed, the hydrophobic pyrene molecules partition into the hydrophobic core of the micelles (a non-polar environment). This change in the microenvironment causes a significant change in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio as a function of surfactant concentration and identifying the concentration at which a sharp change occurs.

Experimental Workflow:

  • Sample Preparation: A stock solution of pyrene in a suitable organic solvent is prepared. A small, constant amount of this pyrene solution is added to a series of vials and the solvent is evaporated. Then, the prepared surfactant solutions of varying concentrations are added to the vials, and the mixtures are allowed to equilibrate.

  • Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer, with an excitation wavelength typically around 335 nm. The intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks are measured.

  • Data Analysis: The I₁/I₃ ratio is plotted against the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.

Logical Relationship of CMC Determination

The underlying principle for all methods of CMC determination is the detection of a distinct change in a physical property of the surfactant solution that is associated with the onset of micellization.

Logical_Relationship cluster_concept Core Concept cluster_phenomena Physical Phenomena cluster_measurement Measurable Property Change cluster_methods Detection Methods concept Surfactant Concentration Increase below_cmc Below CMC: Monomer Adsorption at Interface concept->below_cmc at_cmc At CMC: Micelle Formation Begins below_cmc->at_cmc above_cmc Above CMC: Monomer Concentration is Constant, Micelle Concentration Increases at_cmc->above_cmc prop_change Abrupt Change in Physical Properties at_cmc->prop_change st Surface Tension (Plateau) prop_change->st cond Conductivity (Slope Change) prop_change->cond fluor Fluorescence (Probe Environment Change) prop_change->fluor

References

A Comparative Review of Sulfonic Acid Surfactants: Performance and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes and product efficacy. Among the various classes of surfactants, sulfonic acid derivatives are workhorses in numerous applications due to their excellent surface activity, stability, and versatility. This guide provides a comparative analysis of several key sulfonic acid surfactants, presenting their performance data, outlining experimental protocols for their evaluation, and visualizing their fundamental structure and testing workflows.

Sulfonic acid surfactants are characterized by the presence of a sulfonate group (-SO₃⁻) as their hydrophilic head. They are widely employed as detergents, emulsifiers, wetting agents, and foaming agents in industries ranging from personal care and pharmaceuticals to enhanced oil recovery. This comparison focuses on four prominent types: the widely used Linear Alkylbenzene Sulfonate (LAS) and Sodium Dodecyl Sulfate (SDS), and the increasingly popular bio-based alternatives, Methyl Ester Sulfonates (MES) and Sulfonated Alkyl Furoates (SAFs).

Comparative Performance of Sulfonic Acid Surfactants

The effectiveness of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, quantified by the Critical Micelle Concentration (CMC). A lower CMC indicates that less surfactant is needed to initiate micelle formation and achieve maximum surface tension reduction, signifying higher efficiency. The following table summarizes key performance data for the selected sulfonic acid surfactants based on available literature.

SurfactantTypeTypical Alkyl Chain LengthCritical Micelle Concentration (CMC)Surface Tension at CMC (γ_cmc) (mN/m)Key ApplicationsBiodegradability
Linear Alkylbenzene Sulfonate (LAS) Anionic, Petroleum-basedC10-C13~1.42 mM (in absence of salt)[1]~30-32 mN/m[2]Detergents, CleanersReadily biodegradable[2][3][4]
Sodium Dodecyl Sulfate (SDS) Anionic, Bio-based/Petroleum-basedC12~8.2 mM (in water at 25°C)[5][6]~33-40 mN/m[7][8]Laboratory (SDS-PAGE), Pharmaceuticals, Personal CareReadily biodegradable[3]
Methyl Ester Sulfonates (MES) Anionic, Bio-based (from palm/coconut oil)[9]C12-C18Generally lower than LASComparable to or better than LASDetergents, Personal CareReadily biodegradable, considered a green alternative[10][11]
Sulfonated Alkyl Furoates (SAFs) Anionic, Bio-based (from furoic acid)C8, C12Lower than LAS and SDS (e.g., SAF-12 has a lower CMC than LAS)[12]Lower than LAS (e.g., SAF-12 shows lower water/oil surface tension than LAS)[12]Potential in detergents and personal care as a high-performance bio-based surfactant[12]Ecotoxicity suggested to be of no major concern compared to LAS[12]

Note: The CMC and surface tension values can be significantly influenced by factors such as temperature, pH, and the presence of electrolytes (salts) in the solution[5][13][14]. The data presented here are representative values under specific conditions as cited.

Experimental Protocols

Accurate and consistent measurement of surfactant properties is crucial for their comparison and selection. The following are detailed methodologies for determining the Critical Micelle Concentration (CMC) and surface tension.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. At this concentration, a distinct change in the physical properties of the solution is observed. Common methods for its determination include:

  • Surface Tensiometry :

    • Principle : The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant[5][15].

    • Procedure :

      • Prepare a series of surfactant solutions of varying concentrations in a suitable solvent (e.g., deionized water).

      • Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)[9][16][17].

      • Plot the surface tension as a function of the logarithm of the surfactant concentration.

      • The CMC is determined from the intersection of the two linear portions of the plot (the steeply decreasing part and the plateau)[15][16].

  • Conductivity Measurement :

    • Principle : This method is suitable for ionic surfactants. The conductivity of the solution changes at a different rate above the CMC due to the lower mobility of the micelles compared to the free surfactant ions[16].

    • Procedure :

      • Prepare a range of concentrations of the ionic surfactant in deionized water.

      • Measure the specific conductance of each solution using a conductivity meter.

      • Plot the specific conductance against the surfactant concentration.

      • The plot will show two linear regions with different slopes. The point of intersection of these lines corresponds to the CMC[16].

  • Fluorescence Spectroscopy :

    • Principle : A fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment is used. The probe partitions into the hydrophobic core of the micelles as they form, leading to a change in its fluorescence spectrum[16][18].

    • Procedure :

      • Prepare surfactant solutions of varying concentrations containing a constant, low concentration of the fluorescent probe.

      • Measure the fluorescence emission spectra of the solutions.

      • Plot a ratio of the intensities of specific vibrational bands of the probe's emission spectrum against the surfactant concentration.

      • A sigmoidal curve is typically obtained, and the inflection point is taken as the CMC[16].

Surface Tension Measurement

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Several techniques are available for its measurement:

  • Wilhelmy Plate Method :

    • Principle : This method measures the force exerted on a thin, roughened platinum plate that is brought into contact with the liquid surface[9][17][19].

    • Procedure : The plate is suspended from a balance and lowered until it just touches the surface of the liquid. The downward force due to the wetting of the plate is measured, and the surface tension is calculated from this force and the perimeter of the plate[9].

  • Du Noüy Ring Method :

    • Principle : This technique measures the force required to detach a platinum-iridium ring from the liquid surface[17].

    • Procedure : The ring is placed on the liquid surface and then slowly pulled upwards. The maximum force required just before the liquid film breaks is used to calculate the surface tension[20].

  • Pendant Drop Method :

    • Principle : The shape of a drop of liquid hanging from a capillary tip is determined by the balance between surface tension and gravity. The surface tension can be calculated by analyzing the drop's shape[17][19].

    • Procedure : An image of the pendant drop is captured, and the profile of the drop is analyzed using software that fits the shape to the Young-Laplace equation to determine the surface tension[19].

Visualizing Sulfonic Acid Surfactants and Their Evaluation

To better understand the structure and comparative evaluation process, the following diagrams are provided.

G General Structure of a Sulfonic Acid Surfactant cluster_surfactant cluster_head Sulfonate Group hydrophobic Hydrophobic Tail (e.g., Alkyl, Alkylbenzene) hydrophilic Hydrophilic Head (-SO₃⁻) hydrophobic->hydrophilic Covalent Bond S S O1 O S->O1 O2 O S->O2 O3 O⁻ S->O3

Caption: General chemical structure of a sulfonic acid surfactant.

G Experimental Workflow for Surfactant Comparison start Select Surfactants for Comparison (e.g., LAS, SDS, MES, SAFs) prep Prepare Aqueous Solutions of Varying Concentrations start->prep cmc Determine Critical Micelle Concentration (CMC) - Surface Tensiometry - Conductivity - Fluorescence prep->cmc st Measure Surface Tension at CMC (γ_cmc) prep->st app_test Application-Specific Performance Tests (e.g., Emulsification, Foaming, Detergency) prep->app_test data Tabulate and Compare Data (CMC, γ_cmc, Performance Metrics) cmc->data st->data app_test->data conclusion Select Optimal Surfactant Based on Performance and Application data->conclusion

Caption: A typical experimental workflow for the comparative evaluation of surfactants.

References

Performance Benchmarks for 2-Tetradecylbenzenesulfonic Acid in Detergency Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the detergency performance of 2-Tetradecylbenzenesulfonic acid (2-TDBSA), a C14 linear alkylbenzene sulfonate (LAS), with other common anionic surfactants, namely a typical commercial C12-LAS and Sodium Lauryl Ether Sulfate (SLES). The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize surfactants in their work.

Executive Summary

This compound, as a longer-chain homolog of the widely used linear alkylbenzene sulfonates, is expected to exhibit excellent surface activity, contributing to effective detergency. Commercial LAS surfactants are typically mixtures of C10 to C14 homologs, with an average chain length around C12.[1] The performance characteristics of these surfactants, such as critical micelle concentration (CMC), surface tension reduction, and foaming, are influenced by the alkyl chain length. Generally, as the alkyl chain length increases, the CMC decreases, and the surface activity improves up to a certain point. This guide synthesizes available data to benchmark the expected performance of 2-TDBSA against its shorter-chain counterpart and the commonly used SLES.

Performance Comparison of Anionic Surfactants

The following tables summarize key performance indicators for 2-TDBSA (C14-LAS), a commercial C12-LAS, and SLES. It is important to note that specific data for pure this compound is limited in publicly available literature. Therefore, some values are based on data for mixed LAS homolog distributions and established trends related to alkyl chain length.

Table 1: Physicochemical Properties

PropertyThis compound (C14-LAS) (estimated)Commercial Linear Alkylbenzene Sulfonate (C12-LAS)Sodium Lauryl Ether Sulfate (SLES)
Critical Micelle Concentration (CMC) (mM) ~0.61.2 - 2.9[2]~2.0
Surface Tension at CMC (mN/m) ~3028 - 32[3]~35

Table 2: Detergency Performance Indicators

Performance MetricThis compound (C14-LAS) (expected)Commercial Linear Alkylbenzene Sulfonate (C12-LAS)Sodium Lauryl Ether Sulfate (SLES)
Soil Removal Efficiency (Particulate Soil) HighHigh[1]Good
Grease Removal Efficiency ExcellentVery Good[1]Excellent
Foam Height (Initial, mm) (Ross-Miles) Moderate to HighHighVery High
Foam Stability GoodGoodExcellent

Experimental Protocols

Detailed methodologies for key detergency studies are outlined below, based on established industry standards.

Soil Removal Efficiency (ASTM D4488-A5)

This method evaluates the cleaning efficacy of a detergent on a standardized soiled substrate.[4]

a. Materials:

  • Substrate: White vinyl tiles.[4]

  • Particulate Soil: A standardized mixture of 10 constituents, including peat moss, cement, and silica, milled for 18 hours.[4]

  • Oil Blend Soil: A mixture of 9 ingredients, including vegetable oil, mineral oil, and fatty acids, prepared over a steam bath.[4]

  • Washability Apparatus: A machine that provides a controlled scrubbing motion with defined weight, pressure, speed, and number of cycles.[5]

  • Colorimeter: To measure the reflectance of the tiles.[4]

b. Procedure:

  • A precise amount of the particulate soil (50 mg) is applied to a defined area on the vinyl tile.[5]

  • A paper towel saturated with a specific amount of the oil blend soil is placed over the particulate soil for 10 seconds and then spread evenly.[5]

  • The soiled tiles are air-dried for 24 hours.[4]

  • Reflectance of the soiled tiles is measured using a colorimeter.[4]

  • The tiles are then cleaned using the washability apparatus with a standardized amount of the detergent solution.[5]

  • After cleaning and drying, the reflectance of the tiles is measured again.[4]

  • Cleaning efficiency is calculated based on the difference in reflectance before and after cleaning.[4]

Foaming Properties (ASTM D1173 - Ross-Miles Method)

This test determines the foaming characteristics of a surfactant solution under controlled conditions.[6][7]

a. Materials:

  • Ross-Miles Foam Pipet: A specialized 200 mL pipet with a specified orifice diameter.[8]

  • Foam Receiver: A jacketed, graduated cylinder with a stopcock at the bottom.[8]

  • Constant Temperature Bath: To maintain the temperature of the receiver.

b. Procedure:

  • A 50 mL solution of the surfactant at a specified concentration is placed in the foam receiver.[8]

  • The receiver is placed in the constant temperature bath to reach the desired temperature.[8]

  • 200 mL of the same surfactant solution is placed in the foam pipet.[8]

  • The pipet is positioned over the receiver, and the solution is allowed to fall from a height of 90 cm into the receiver, generating foam.[9]

  • The initial foam height is measured immediately after all the solution has run out of the pipet.[10]

  • The foam height is then measured again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks in detergency studies.

Detergency_Mechanism Conceptual Mechanism of Detergency cluster_initial Initial State cluster_process Detergency Process Surfactant Surfactant Molecules (e.g., 2-TDBSA) Adsorption Adsorption Surfactant->Adsorption Adsorption at Interfaces Water Water Wetting Wetting Water->Wetting Lowering Surface Tension Soil Oily/Particulate Soil Substrate Substrate (Fabric/Hard Surface) Soil->Substrate Adhesion Emulsification Emulsification Soil->Emulsification Micelle Formation Adsorption->Wetting Wetting->Emulsification Dispersion Dispersion Emulsification->Dispersion Emulsification->Dispersion Suspension in Water Removal Soil Removal Dispersion->Removal Removal from Substrate

Caption: Conceptual mechanism of soil removal by surfactant molecules.

Detergency_Evaluation_Workflow General Workflow for Detergency Performance Evaluation A 1. Surfactant Solution Preparation E 5. Controlled Cleaning Process (Washability Apparatus) A->E H 8. Foam Properties Testing (ASTM D1173) A->H B 2. Substrate & Soil Selection (e.g., ASTM D4488) C 3. Standardized Soiling of Substrate B->C D 4. Initial Reflectance Measurement C->D D->E F 6. Final Reflectance Measurement E->F G 7. Calculation of Soil Removal Efficiency F->G I 9. Data Analysis & Comparison G->I H->I

Caption: A typical workflow for evaluating the performance of a detergent.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Alkylbenzene Sulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the quantitative structure-activity relationships (QSAR) of various alkylbenzene sulfonic acids, with a particular focus on linear alkylbenzene sulfonates (LAS). LAS are a major class of anionic surfactants used in detergents and cleaning products.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and environmental toxicology, offering objective comparisons based on experimental data.

Introduction to QSAR and Alkylbenzene Sulfonic Acids

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a substance to its biological or toxicological activity.[4] In environmental toxicology, QSAR is a valuable tool for predicting the toxicity of chemicals, thereby reducing the need for extensive animal testing.[5]

Alkylbenzene sulfonic acids are amphiphilic molecules consisting of a hydrophobic alkyl chain and a hydrophilic sulfonate group attached to a benzene ring.[6] The most common are linear alkylbenzene sulfonates (LAS), where the alkyl chain is linear and typically contains 10 to 14 carbon atoms.[7] The length of this alkyl chain is a key determinant of the compound's physicochemical properties and, consequently, its biological activity.[8][9]

Comparison of Biological Activity

The primary biological effect of LAS is their toxicity to aquatic organisms, which is directly related to the length of the alkyl chain. Generally, as the hydrophobicity of the molecule increases with the elongation of the alkyl chain, so does its toxicity. High-quality QSAR models have been developed that demonstrate this relationship with a high degree of correlation (R² values between 0.965 and 0.997).[5][8]

The primary mechanism of toxicity for surfactants like LAS is the disruption of cell membranes.[10][11] The amphiphilic nature of these molecules allows them to insert into the lipid bilayer of cell membranes, leading to increased permeability, loss of integrity, and eventual cell lysis.[11][12]

Below is a summary of acute toxicity data for different LAS homologues against various aquatic species.

Table 1: Acute Aquatic Toxicity of Linear Alkylbenzene Sulfonate (LAS) Homologues
CompoundAlkyl Chain LengthTest SpeciesEndpointToxicity Value (mg/L)
C10 LAS10Seabream (Sparus aurata)Lethality> 5
C11 LAS11Seabream (Sparus aurata)Lethality> 5
C12 LAS12Seabream (Sparus aurata)Lethality> 5
C13 LAS13Seabream (Sparus aurata)Lethality0.1 - 0.25
C14 LAS14Seabream (Sparus aurata)Lethality0.1 - 0.25
C10-C13 LASavg. 11.6-11.8Fathead Minnow (Pimephales promelas)96-hr LC500.87 - 2.3
C10-C13 LASavg. 11.6-11.8Daphnia (Daphnia magna)48-hr EC502.9 - 11.6
C10-C13 LASavg. 11.3Carp (Cyprinus carpio)96-hr LC505.6
C10-C13 LASavg. 11.3Algae (Scenedesmus subspicatus)72-hr EC5036

Data compiled from multiple sources.[9][13]

Experimental Protocols

The toxicity data presented are typically generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The most common tests for aquatic toxicity are OECD 202 and OECD 203.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[1][14]

Methodology:

  • Test Organisms: A recommended fish species, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is selected.[15][16]

  • Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group, for 96 hours.[14]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[1]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.[15]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the concentration of a substance that causes 50% of the Daphnia population to become immobilized (EC50) after 48 hours.[2][17]

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.[18]

  • Exposure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[2]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[18] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[3]

  • Data Analysis: The EC50 at 48 hours is calculated from the concentration-response data.[19]

Visualizations

The following diagrams illustrate key concepts in the QSAR of alkylbenzene sulfonic acids.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application Data Chemical Structure & Biological Activity Data Descriptors Calculate Molecular Descriptors (e.g., Alkyl Chain Length, logP) Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Develop QSAR Model (e.g., Linear Regression) Split->Model Internal Internal Validation (e.g., Cross-validation) Model->Internal External External Validation with Test Set Internal->External Prediction Predict Activity of New Chemicals External->Prediction Interpretation Mechanistic Interpretation Prediction->Interpretation

Caption: A typical workflow for developing a QSAR model.

Membrane_Disruption cluster_legend Mechanism Cell Membrane Extracellular Space Lipid Bilayer Cytoplasm Cell Membrane:f1->Cell Membrane:f1 Cell Membrane:f1->Cell Membrane:f2 Surfactant1 Surfactant Monomers Surfactant1->Cell Membrane:f1 Surfactant2 Surfactant Monomers Surfactant3 Surfactant Monomers label1 1. Monomer Insertion label2 2. Membrane Destabilization label3 3. Pore Formation & Lysis l1 Surfactant monomers insert into the lipid bilayer. l2 This disrupts the membrane structure and increases permeability. l3 At higher concentrations, pores are formed, leading to cell lysis.

Caption: Mechanism of cell membrane disruption by surfactants.

References

Safety Operating Guide

Proper Disposal of 2-Tetradecylbenzenesulfonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and operational guidance for the handling and disposal of 2-Tetradecylbenzenesulfonic acid is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for its safe disposal, emphasizing personal protection, spill management, and environmentally responsible waste handling.

This compound and its related compounds are strong acids and can cause severe skin burns and eye damage.[1] Due to their moderate toxicity to aquatic organisms, it is imperative to prevent their release into sewer systems or waterways.[2][3] Proper disposal involves neutralization to a safe pH range before drain disposal, provided no other hazardous materials are present.

Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is the first line of defense against the corrosive nature of this compound.

Essential PPE includes:

  • Eye Protection: Goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves are required.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

Always handle the acid in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste.

  • Clean the Area: Once the bulk of the spill is removed, clean the affected surface with a suitable neutralizing agent (a weak base) and then with soap and water.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound waste is neutralization. This process renders the corrosive acid into a neutral salt solution that, if free of other contaminants, can be safely disposed of down the drain with copious amounts of water.

Experimental Protocol for Neutralization:

  • Dilution: In a fume hood, slowly add the this compound waste to a large volume of cold water (at least a 1:10 ratio of acid to water). Crucially, always add acid to water, never the other way around, to prevent a violent exothermic reaction. [4]

  • Preparation of Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium hydroxide.

  • Neutralization: While stirring the diluted acid solution continuously, slowly add the basic solution.

  • pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH: Continue adding the base until the pH of the solution is between 5.0 and 9.0.[4] This range is generally acceptable for drain disposal, as it complies with local wastewater treatment regulations.[4]

  • Final Disposal: Once the pH is confirmed to be within the safe range, the neutralized solution can be flushed down the drain with a large quantity of running water.[4]

  • Container Rinsing: Empty containers that held this compound should be triple-rinsed with water. The rinsate should also be neutralized before disposal.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling and disposal of alkylbenzenesulfonic acids, based on data for structurally similar compounds.

ParameterValueReference
Recommended Neutralization pH Range5.0 - 9.0[4]
Aquatic Toxicity (LC50 for fish)3.2 - 5.6 mg/L[1]
Aquatic Toxicity (EC50 for Daphnia magna)1.62 - 9.3 mg/L[7]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Wear Appropriate PPE C Dilute Acid with Water (1:10) A->C B Work in a Fume Hood B->C D Slowly Add Weak Base C->D Stir Continuously E Monitor pH D->E F Adjust pH to 5.0 - 9.0 E->F Target pH Reached? G Dispose Down Drain with Copious Water F->G H Contain Spill with Inert Material I Collect in Hazardous Waste Container H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Tetradecylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-Tetradecylbenzenesulfonic acid, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1] It may also cause an allergic skin reaction.[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact.

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific laboratory procedure and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.

Scenario Required Personal Protective Equipment
Routine Laboratory Work (e.g., weighing, preparing solutions in a fume hood)- Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Eye/Face Protection: Tightly fitting safety goggles and a face shield.[3] - Body Protection: Laboratory coat or chemical-resistant apron. - Footwear: Closed-toe shoes.
Spill Cleanup - Hand Protection: Heavy-duty, chemical-resistant gloves. - Eye/Face Protection: Tightly fitting safety goggles and a full-face shield.[3] - Body Protection: Chemical-resistant suit or coveralls. - Respiratory Protection: Air-purifying respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.[4] - Footwear: Chemical-resistant boots.
Emergency Response (e.g., fire, large uncontrolled release)- Full Chemical Protective Suit: Totally encapsulating, chemical-resistant suit with positive pressure self-contained breathing apparatus (SCBA).[5] This provides the highest level of skin, eye, and respiratory protection.[5]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Gown/Apron: Put on the laboratory coat or apron and fasten it securely.

  • Mask/Respirator: If required, put on the respirator. Ensure it has a proper fit and perform a seal check.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if additional protection is needed.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown or coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Unfasten and remove the gown or apron by rolling it down from the shoulders, keeping the contaminated outer surface inward.

  • Goggles/Face Shield: Remove eye and face protection from the back of the head.

  • Mask/Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Decision-Making for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Level start Identify Task routine Routine Handling (e.g., weighing, solution prep) start->routine spill Spill or Uncontrolled Release start->spill emergency Emergency (e.g., fire, large release) start->emergency level_d Standard PPE (Lab coat, gloves, goggles) routine->level_d level_c Enhanced PPE (Chemical suit, respirator, face shield) spill->level_c level_a Maximum Protection (Encapsulated suit, SCBA) emergency->level_a

Caption: PPE selection workflow for handling this compound.

Disposal Plan for Contaminated PPE

All disposable PPE contaminated with this compound must be handled as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Immediately after doffing, place all contaminated disposable PPE (gloves, gowns, etc.) into a designated, clearly labeled, and leak-proof hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name: "this compound."

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Do not dispose of contaminated PPE in the regular trash.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.